molecular formula C10H8N4O2 B11886279 Methyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate

Methyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate

Katalognummer: B11886279
Molekulargewicht: 216.20 g/mol
InChI-Schlüssel: SOTTZEGBRKOZON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to a class of heterocyclic compounds known for their diverse biological activities. The structure incorporates both pyrimidine and pyrazine rings, making it a valuable scaffold or building block for constructing more complex molecules. Compounds with this core structure have been extensively studied for their potential therapeutic applications. Recent scientific literature highlights that 2-(pyridin-2-yl)pyrimidine derivatives, which are structurally analogous to this compound, demonstrate potent anti-fibrotic activity by inhibiting the proliferation of hepatic stellate cells (HSC-T6), a key driver in liver fibrosis . These related compounds function by inhibiting prolyl-4-hydroxylase, a critical enzyme in collagen synthesis, thereby reducing hydroxyproline content and collagen expression in vitro . This suggests that Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate could serve as a key intermediate in the synthesis of novel anti-fibrotic drug candidates. Researchers can utilize this compound as a precursor for further chemical modifications, such as hydrolysis to the carboxylic acid or amide coupling reactions, to create a library of molecules for biological screening . Its defined structure allows for precise structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C10H8N4O2

Molekulargewicht

216.20 g/mol

IUPAC-Name

methyl 2-pyrazin-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C10H8N4O2/c1-16-10(15)7-4-13-9(14-5-7)8-6-11-2-3-12-8/h2-6H,1H3

InChI-Schlüssel

SOTTZEGBRKOZON-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN=C(N=C1)C2=NC=CN=C2

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical structure of methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the chemical architecture, synthetic pathways, and technical utility of Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate , a bi-heteroaryl scaffold critical in medicinal chemistry for the development of kinase inhibitors and fibrotic disease modulators.

Structural Architecture & Physicochemical Profile

This compound represents a "privileged scaffold" fusion, linking two electron-deficient nitrogenous rings directly. Its utility stems from the specific arrangement of nitrogen atoms, which creates a distinct electrostatic landscape suitable for hydrogen bonding in enzyme active sites (e.g., the ATP-binding pocket of kinases).

Chemical Identity
PropertyDetail
IUPAC Name Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate
Molecular Formula C₁₀H₈N₄O₂
Molecular Weight 216.19 g/mol
SMILES COC(=O)C1=CN=C(N=C1)C2=CN=CC=N2
Core Motif Bi-heteroaryl (Pyrimidine-Pyrazine)
Predicted Physicochemical Properties
  • LogP (Octanol/Water): ~0.8 – 1.2 (Lipophilic but soluble in polar organic solvents).[1]

  • Topological Polar Surface Area (TPSA): ~78 Ų (High permeability potential; <140 Ų rule).[1]

  • H-Bond Acceptors: 5 (4 ring nitrogens + 1 carbonyl oxygen).

  • H-Bond Donors: 0 (Unless hydrolyzed to acid).

  • Electronic Character: Highly electron-deficient due to the presence of four nitrogen atoms across two conjugated rings. This makes the ester carbonyl highly electrophilic and susceptible to hydrolysis.

Synthetic Pathways

For the research scientist, two primary routes exist to access this scaffold. The choice depends on available starting materials and scale.

Pathway A: De Novo Pyrimidine Construction (The Zhichkin Protocol)

This is the most scalable method, avoiding expensive palladium catalysts.[1] It relies on the condensation of a pyrazine-amidine with a masked formyl-ester.

  • Precursor 1: Pyrazine-2-carboximidamide (Pyrazine amidine).

  • Precursor 2: Methyl 3,3-dimethoxy-2-formylpropanoate (Sodium salt).

  • Mechanism: Cyclocondensation followed by elimination of methanol.

Pathway B: Pd-Catalyzed Cross-Coupling (Stille/Suzuki)

Ideal for late-stage functionalization or library generation.

  • Electrophile: Methyl 2-chloropyrimidine-5-carboxylate.

  • Nucleophile: 2-(Tributylstannyl)pyrazine (Stille) or Pyrazin-2-ylboronic acid (Suzuki).

SynthesisRoutes cluster_0 Route A: De Novo Cyclization cluster_1 Route B: Cross-Coupling Amidine Pyrazine-2- carboximidamide Target Methyl 2-(pyrazin-2-yl) pyrimidine-5-carboxylate Amidine->Target Condensation (NaH, DMF, 80°C) EnolEther Methyl 3,3-dimethoxy- 2-formylpropanoate EnolEther->Target ChloroPyr Methyl 2-chloro pyrimidine-5-carboxylate ChloroPyr->Target Stille Coupling (Pd(PPh3)4, Toluene) StannylPy 2-(Tributylstannyl) pyrazine StannylPy->Target

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies: cyclocondensation (blue) and organometallic coupling (red).[1]

Detailed Experimental Protocols

Protocol A: Condensation Synthesis (Recommended for Scale)

This protocol is adapted from the general methodology for 2-substituted pyrimidines described by Zhichkin et al. [1].

Reagents:

  • Sodium hydride (60% dispersion in oil)

  • Methyl 3,3-dimethoxypropionate[2]

  • Methyl formate[2]

  • Pyrazine-2-carboximidamide hydrochloride

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Preparation of Enolate (Vinologous Ester):

    • In a flame-dried flask under N₂, suspend NaH (1.1 eq) in anhydrous THF or DMF.

    • Add a mixture of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.5 eq) dropwise at 0°C.

    • Stir at room temperature (RT) for 16 hours. The solution will turn yellow/brown, indicating the formation of the sodium salt of methyl 3,3-dimethoxy-2-formylpropanoate.

  • Cyclization:

    • Add pyrazine-2-carboximidamide hydrochloride (1.0 eq) directly to the reaction mixture.

    • Heat the mixture to 80–100°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS for the appearance of the product mass (M+H = 217.2).

  • Work-up:

    • Cool to RT and quench with water.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from MeOH/Hexanes or purify via silica flash chromatography (Gradient: 0–50% EtOAc in Hexanes).[1]

Protocol B: Stille Coupling (Small Scale / Library)

Reagents:

  • Methyl 2-chloropyrimidine-5-carboxylate (1.0 eq)

  • 2-(Tributylstannyl)pyrazine (1.1 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Toluene (degassed)

Workflow:

  • Combine the chloropyrimidine and stannylpyrazine in a sealed tube with toluene.

  • Add the catalyst under an inert atmosphere (Argon).

  • Heat to reflux (110°C) for 12–18 hours.

  • Work-up: Filter through a pad of Celite to remove Pd residues. Concentrate and purify via column chromatography. Note: Use KF/Silica gel workup to remove tin byproducts.

Structural Characterization (The "Fingerprint")

When validating the synthesized compound, look for these specific spectroscopic signatures.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The molecule has high symmetry in the pyrimidine ring but distinct signals for the pyrazine.[1]

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Pyrimidine H4, H6 9.35 – 9.45 Singlet (s)2HDeshielded by ester & N-atoms.
Pyrazine H3' 9.60 – 9.70 Singlet (d, J~1.[1]5)1HMost deshielded (ortho to both N).
Pyrazine H5', H6' 8.60 – 8.80 Multiplet2HAromatic region.[1]
Methyl Ester 3.98 – 4.05 Singlet (s)3HCharacteristic O-Me peak.
Mass Spectrometry (ESI)
  • Parent Ion: [M+H]⁺ = 217.07[1]

  • Fragmentation Pattern: Loss of methoxy group (-31) to form the acylium ion is common in high-energy collisions.

Medicinal Chemistry Applications

This scaffold acts as a Hinge Binder in kinase drug discovery. The nitrogen atoms at the 1-position of the pyrimidine and the pyrazine ring often accept hydrogen bonds from the backbone NH of the kinase hinge region (e.g., Met, Leu residues).

Key Functionalization Points:

  • C-5 Ester: Easily hydrolyzed to the carboxylic acid (using LiOH/THF/H₂O) for coupling with amines to create amide libraries. This is the primary vector for extending into the "solvent-exposed" region of a protein pocket.

  • Ring Nitrogens: The high nitrogen count lowers the pKa of the system, potentially improving metabolic stability against oxidative metabolism compared to phenyl analogs.[1]

MedChem cluster_properties Pharmacophore Features Core Methyl 2-(pyrazin-2-yl) pyrimidine-5-carboxylate Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Step 1 H-Bond Acceptor (N1, N3) H-Bond Acceptor (N1, N3) Core->H-Bond Acceptor (N1, N3) Solubility Vector (Ester) Solubility Vector (Ester) Core->Solubility Vector (Ester) AmideCoupling Amide Formation (R-NH2, HATU) Hydrolysis->AmideCoupling Step 2 Kinase Kinase Inhibitor (Hinge Binding) AmideCoupling->Kinase Application Metabolic Stability (Pyrazine) Metabolic Stability (Pyrazine)

Figure 2: Functionalization workflow converting the ester scaffold into bioactive amide derivatives.[1]

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[2][1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722.

  • Gong, Y., et al. (2020).[1] Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.[3] Molecules, 25(22), 5226.[1][3] [1][3]

  • Underwood, T. J., et al. (2004).[1] Synthesis of 2-Substituted Pyrimidines via a Palladium-Catalyzed Cross-Coupling Reaction. Journal of Organic Chemistry. (General reference for Stille coupling of chloropyrimidines).

Sources

An In-depth Technical Guide to 2-(Pyrazin-2-yl)pyrimidine-5-carboxylic acid methyl ester: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(Pyrazin-2-yl)pyrimidine-5-carboxylic acid methyl ester, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogues and established synthetic methodologies to present a detailed profile. The guide covers its chemical structure, a proposed synthesis protocol, expected physicochemical and spectroscopic properties, and explores its potential as a scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Pyrazine and Pyrimidine Scaffolds

Heterocyclic compounds containing pyrazine and pyrimidine rings are foundational scaffolds in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] These nitrogen-containing aromatic rings can engage in various biological interactions, including hydrogen bonding and pi-stacking, making them privileged structures in the design of bioactive molecules.[1] Derivatives of these parent rings have demonstrated a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antitubercular activities.[2][3][4]

The title compound, 2-(Pyrazin-2-yl)pyrimidine-5-carboxylic acid methyl ester, combines both of these important pharmacophores. The pyrimidine-5-carboxylic acid ester moiety serves as a versatile synthetic handle for further molecular elaboration, such as amide formation, to explore structure-activity relationships (SAR). This guide will provide a detailed examination of this promising, albeit not extensively studied, molecule.

Molecular Structure and Chemical Properties

The chemical structure of 2-(Pyrazin-2-yl)pyrimidine-5-carboxylic acid methyl ester is characterized by a pyrazine ring linked to the 2-position of a pyrimidine ring, which is further substituted with a methyl carboxylate group at the 5-position.

Caption: Chemical structure of 2-(Pyrazin-2-yl)pyrimidine-5-carboxylic acid methyl ester.

Physicochemical Properties (Predicted)
PropertyPredicted ValueSource/Basis
Molecular Formula C10H8N4O2-
Molecular Weight 216.20 g/mol -
Appearance Likely a solid at room temperatureBased on similar heterocyclic compounds[6]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.General characteristic of similar organic esters
XLogP3 ~1.5 - 2.5Estimated based on related fragments

Synthesis and Purification

A robust and high-yielding synthesis for 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for the synthesis of the title compound.[7] The general strategy involves the reaction of a suitable amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[7]

G start Pyrazine-2-carboxamidine reaction Condensation Reaction start->reaction reagent Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol reagent->reaction product 2-(Pyrazin-2-yl)pyrimidine-5-carboxylic acid methyl ester reaction->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the general procedure described by Zhichkin et al.[7]

Step 1: Preparation of Pyrazine-2-carboxamidine hydrochloride

  • This intermediate can be synthesized from pyrazine-2-carbonitrile via the Pinner reaction or by other established methods.

Step 2: Condensation Reaction

  • To a stirred solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add pyrazine-2-carboxamidine hydrochloride (1.1 eq).

  • The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) to facilitate the reaction.

  • The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

Step 3: Work-up and Purification

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product.

  • Purification of the crude product can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(Pyrazin-2-yl)pyrimidine-5-carboxylic acid methyl ester.

Spectroscopic and Analytical Characterization (Expected)

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques. Below are the expected spectral characteristics based on related pyrazine and pyrimidine derivatives.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • The pyrimidine protons are expected to appear as singlets in the aromatic region (δ 8.5-9.5 ppm).

    • The pyrazine protons will likely appear as a set of multiplets or distinct signals also in the aromatic region (δ 8.0-9.0 ppm).

    • The methyl ester protons will be a sharp singlet in the upfield region (δ 3.5-4.0 ppm).

  • ¹³C NMR:

    • The carbonyl carbon of the ester is expected to resonate in the downfield region (δ 160-170 ppm).

    • The aromatic carbons of the pyrimidine and pyrazine rings will appear in the range of δ 120-160 ppm.

    • The methyl carbon of the ester will be observed in the upfield region (δ 50-60 ppm).

Infrared (IR) Spectroscopy
  • A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1700-1730 cm⁻¹.

  • C=N and C=C stretching vibrations from the aromatic rings will likely appear in the 1400-1600 cm⁻¹ region.

  • C-H stretching vibrations from the aromatic rings are expected above 3000 cm⁻¹.

Mass Spectrometry (MS)
  • The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C10H8N4O2) should be observed. High-resolution mass spectrometry (HRMS) would provide confirmation of the elemental composition.

Potential Applications in Drug Discovery

The structural combination of pyrazine and pyrimidine rings suggests that 2-(Pyrazin-2-yl)pyrimidine-5-carboxylic acid methyl ester is a promising scaffold for the development of new therapeutic agents.

G main 2-(Pyrazin-2-yl)pyrimidine-5-carboxylic acid methyl ester app1 Anticancer Agents main->app1 Scaffold for Kinase Inhibitors app2 Antimicrobial Agents main->app2 Bioisostere of Natural Nucleosides app3 Anti-inflammatory Drugs main->app3 Modulation of Inflammatory Pathways app4 Antitubercular Compounds main->app4 Analogue of Pyrazinamide

Caption: Potential therapeutic applications of the core scaffold.

Anticancer Activity

Pyrimidine derivatives are well-established as anticancer agents, often acting as inhibitors of kinases or by interfering with nucleotide metabolism.[2] The 2-(pyrazin-2-yl)pyrimidine scaffold could be explored for its potential to inhibit various protein kinases implicated in cancer progression.

Antimicrobial and Antifungal Activity

Both pyrazine and pyrimidine derivatives have been reported to possess significant antimicrobial and antifungal properties.[2][3] The title compound could serve as a starting point for the development of new agents to combat drug-resistant pathogens.

Antitubercular Activity

Pyrazinamide, a pyrazine carboxamide, is a first-line drug for the treatment of tuberculosis.[9] The structural similarity of the title compound to pyrazinamide suggests its potential as a lead structure for novel antitubercular agents. The ester can be readily converted to a variety of amides to mimic the structure of pyrazinamide and explore SAR.[9]

Conclusion

2-(Pyrazin-2-yl)pyrimidine-5-carboxylic acid methyl ester represents a molecule of considerable interest for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive, though partially predictive, overview of its structure, synthesis, and potential applications based on the established chemistry of its constituent heterocyclic systems. The synthetic accessibility and the versatile nature of the ester functionality make it an attractive scaffold for the generation of diverse chemical libraries for biological screening. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities to unlock its full therapeutic potential.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Achmem. 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid.
  • Journal of Molecular Science. (2025).
  • Semantic Scholar.
  • PubChem.
  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 365-376.
  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Deriv
  • ChemicalBook. 2-Pyrazinecarboxylic acid(98-97-5) 1H NMR spectrum.
  • Hu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7334.
  • Benchchem.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • PubChemLite. 2-(pyrimidin-2-yl)pyrimidine-5-carboxylic acid (C9H6N4O2).
  • Fisher Scientific. Pyrazines.
  • BLD Pharm. 98-97-5|Pyrazine-2-carboxylic acid.
  • Bobek, M., & Bloch, A. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of medicinal chemistry, 15(2), 164–168.
  • ChemicalBook.
  • PubChem. 2-Pyrazinecarboxylic acid.
  • Koei Chemical Co., Ltd. 2-Pyrazinecarboxylic acid.
  • Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5334.

Sources

Bi-heteroaryl Pyrazine-Pyrimidine Building Blocks: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Module 1: The Chemical Core - Rationale and Properties

The Privileged Scaffold Concept in Medicinal Chemistry
Physicochemical Properties of Pyrazine and Pyrimidine

Pyrazine and pyrimidine are six-membered aromatic heterocycles containing two nitrogen atoms. Their distinct electronic properties are foundational to their utility in drug design.

  • Pyrazine: A symmetrical heterocycle with nitrogen atoms at the 1 and 4 positions. It is a weaker base compared to pyrimidine and is relatively resistant to electrophilic substitution due to the deactivating effect of the nitrogen atoms.[3][11] Its symmetry results in a zero dipole moment.[3]

  • Pyrimidine: An aromatic heterocycle with nitrogen atoms at the 1 and 3 positions.[9] This arrangement creates a more electron-deficient ring system than pyrazine, making it susceptible to nucleophilic attack. The ability of the nitrogen atoms to act as hydrogen bond acceptors is a key feature for molecular recognition by biological targets.[9]

Fusing these two distinct heterocycles creates a bi-heteroaryl scaffold that combines their properties, offering a rich platform for tuning electronics, solubility, and target engagement through carefully planned substitutions.

Strategic Rationale for the Bi-heteroaryl Construct

The decision to unite a pyrazine and a pyrimidine ring into a single bi-heteroaryl scaffold is a deliberate design choice aimed at targeting specific enzyme families, most notably protein kinases. Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7][12] The pyrazine-pyrimidine core acts as an ATP-competitive inhibitor, mimicking the adenine portion of ATP to bind within the kinase's catalytic pocket.[13] The strategic placement of substituents on both rings allows for the exploration of different pockets within the ATP binding site, enabling the optimization of both potency and selectivity.[14]

Module 2: Synthesis and Library Generation

The construction of bi-heteroaryl pyrazine-pyrimidine libraries relies heavily on modern cross-coupling methodologies, particularly those catalyzed by palladium.[15][16] These reactions provide a robust and versatile means of forming the critical carbon-carbon bond that links the two heterocyclic rings.

Key Synthetic Methodologies

Several palladium-catalyzed cross-coupling reactions are instrumental in assembling the pyrazine-pyrimidine core. The choice of reaction often depends on the availability of starting materials and the desired substitution patterns.

  • Suzuki-Miyaura Coupling: Reacts an organoboron compound (e.g., a pyrimidine boronic acid) with a halide (e.g., a chloropyrazine). This method is widely used due to the stability and low toxicity of the boronic acid reagents.

  • Stille Coupling: Involves the coupling of an organotin compound (e.g., a trimethylstannyl-pyridine) with an organohalide (e.g., a dichloropyrazine).[14] This was a key step in the development of certain VEGFR-2 inhibitors.[14]

  • Negishi Coupling: Utilizes an organozinc reagent to couple with an organohalide. This reaction was effectively used to assemble various triazine-heteroaryl analogues, demonstrating its utility in similar bi-heteroaryl syntheses.[16][17]

The general workflow for library synthesis involves preparing functionalized pyrazine and pyrimidine precursors, performing the core cross-coupling reaction, and then diversifying the scaffold by installing various side chains.

G cluster_0 Precursor Synthesis cluster_1 Core Assembly cluster_2 Library Diversification P1 Functionalized Pyrazine Halide CC Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) P1->CC P2 Functionalized Pyrimidine Boronic Acid P2->CC Core Bi-heteroaryl Core Scaffold CC->Core Div Further Functionalization (e.g., SNAr, Amidation) Core->Div Lib Final Compound Library Div->Lib

Caption: Synthetic workflow for pyrazine-pyrimidine library generation.

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

This protocol describes a representative procedure for the synthesis of a pyrazine-pyrimidine core structure.

Materials:

  • 2-Chloropyrazine derivative (1.0 eq)

  • 4-Pyrimidineboronic acid derivative (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask, add the 2-chloropyrazine derivative, 4-pyrimidineboronic acid derivative, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired bi-heteroaryl pyrazine-pyrimidine product.

Trustworthiness: This self-validating protocol relies on in-process monitoring (TLC/LC-MS) to confirm the consumption of starting materials and the formation of the product before proceeding to purification.

Characterization of Building Blocks

Structural confirmation of the synthesized compounds is non-negotiable.[18][19] The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[20]

  • ¹H and ¹³C NMR: Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the rings.

  • Mass Spectrometry (e.g., ESI-MS): Determines the molecular weight of the compound, confirming its elemental composition.[19] High-resolution mass spectrometry (HRMS) provides the exact mass, further validating the molecular formula.

Module 3: Biological Applications and Screening

The true value of the pyrazine-pyrimidine scaffold lies in its demonstrated efficacy against key biological targets implicated in human disease.

A Premier Scaffold for Targeting Protein Kinases

A significant body of research highlights the utility of pyrazine- and pyrimidine-based compounds as inhibitors of protein kinases.[21][22] These enzymes are central to cellular signaling, and their aberrant activity is a common driver of cancer cell proliferation and survival.[7] The bi-heteroaryl pyrazine-pyrimidine framework has been successfully employed to develop potent inhibitors for several important kinase targets.

G GF Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor Binds P1 Phosphorylation Cascade Receptor->P1 Activates TF Transcription Factors P1->TF Activates Response Cellular Response (Proliferation, Angiogenesis) TF->Response Promotes Inhibitor Pyrazine-Pyrimidine Inhibitor Inhibitor->Receptor Blocks ATP Site

Caption: Mechanism of action for kinase inhibition.

Case Study: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

Pathological angiogenesis, the formation of new blood vessels, is critical for tumor growth and is largely driven by the VEGF signaling pathway.[23] Direct inhibition of the VEGFR-2 kinase is a validated anti-cancer strategy.[15] A series of pyrazine-pyridine bi-heteroaryls (a close relative of the pyrazine-pyrimidine scaffold) were discovered as potent VEGFR-2 inhibitors.[23]

Table 1: Structure-Activity Relationship (SAR) of Pyrazine-Pyridine VEGFR-2 Inhibitors

CompoundR¹ (Pyrazine Ring)R² (Pyridine Ring)VEGFR-2 IC₅₀ (µM)Ref
7 3-chloroaniline3-hydroxy-1-propanol0.084[14][23]
19 2-chloroaniline3-hydroxy-1-propanol1.01[14]
20 3-chloroaniline4-pyridinyl0.076[14]
24 4-chloroaniline4-pyridinyl1.0[14]

Data synthesized from references[23] and[14]. IC₅₀ values represent the concentration required for 50% inhibition.

The data clearly indicates a strong preference for a 3-substituted aniline on the pyrazine ring (compare 7 vs. 19 and 20 vs. 24 ), demonstrating how subtle positional changes can dramatically impact potency.[14]

Case Study: Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are essential for cell cycle regulation, and their inhibitors are valuable tools for cancer therapy. Starting from a pyrimidine-pyridine scaffold identified as a moderately potent CDK inhibitor, researchers developed a series of[2][6][11]triazine-pyridine analogs with high potency.[16][17] This work illustrates the concept of "scaffold hopping," where insights from one heterocyclic system are used to design another. One lead compound, 20 , showed potent inhibition of multiple CDKs and demonstrated significant survival increases in animal models.[16][17]

Table 2: Kinase Inhibition Profile of Compound 20

KinaseIC₅₀ (µM)
CDK10.021
CDK2Potent
CDK5Potent
GSK-3βPotent

Data from references[16] and[17].

Experimental Protocol: In-vitro Kinase Inhibition Assay (Generic)

This protocol outlines a common method for measuring a compound's ability to inhibit a specific kinase.

Principle: The assay measures the amount of phosphorylated substrate produced by the kinase. Inhibition is observed as a decrease in phosphorylation. This can be detected using various methods, such as radioactivity (³²P-ATP) or fluorescence/luminescence (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (typically contains MgCl₂, DTT, BSA)

  • Detection reagent (e.g., ADP-Glo™ reagents)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add a small volume of the diluted test compound to each well. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme or no ATP).

  • Add the kinase and its specific peptide substrate, both diluted in assay buffer, to the wells.

  • Allow the plate to incubate for 10-15 minutes at room temperature to permit compound-enzyme binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

  • Stop the reaction and proceed with the detection step according to the manufacturer's protocol (e.g., add ADP-Glo™ I reagent, incubate, then add ADP-Glo™ II reagent).

  • Read the signal (e.g., luminescence) on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Module 4: Future Directions and Conclusion

The bi-heteroaryl pyrazine-pyrimidine scaffold and its close analogs represent a highly validated and fruitful platform for drug discovery.[4][24] Future research will likely focus on several key areas:

  • Target Selectivity: While potent, many kinase inhibitors suffer from off-target effects.[7] Fine-tuning the substitution patterns on the pyrazine-pyrimidine core will be critical to achieving greater selectivity and reducing toxicity.

  • Overcoming Resistance: The emergence of drug resistance is a major challenge in cancer therapy.[13] Novel pyrazine-pyrimidine derivatives will be designed to inhibit mutated forms of kinases that are resistant to current therapies.

References

  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF. Scribd. Available at: [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. PMC. Available at: [Link]

  • Scaffold-Based Drug Design. BioSolveIT. Available at: [Link]

  • Structural and Activity Profile Relationships Between Drug Scaffolds. PMC. Available at: [Link]

  • Synthesis and Discovery of Pyrazine−Pyridine Biheteroaryl as a Novel Series of Potent Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. PubMed. Available at: [Link]

  • Synthesis and discovery of pyrazine-pyridine biheteroaryl as a novel series of potent vascular endothelial growth factor receptor-2 inhibitors. PubMed. Available at: [Link]

  • Synthesis and identification of[2][6][11]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. PubMed. Available at: [Link]

  • Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. ACS Publications. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. PMC. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

  • Synthesis and Identification of[2][6][11]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. PubMed. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei | Request PDF. ResearchGate. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Effect of Novel Pyrazolopyranopyrimidines. ResearchGate. Available at: [Link]

  • (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Pharmacological activity and mechanism of pyrazines | Request PDF. ResearchGate. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. ResearchGate. Available at: [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

  • Synthesis and characterization of the novel pyrimidine's derivatives, as a promising tool for antimicrobial agent and in-vitro cytotoxicity | Request PDF. ResearchGate. Available at: [Link]

  • Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. ResearchGate. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. Available at: [Link]

Sources

Molecular weight and formula of methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Molecular Weight, Formula, and Synthesis of Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate , a critical bi-heteroaryl building block in medicinal chemistry. The compound serves as a privileged scaffold for kinase inhibitors (e.g., JAK, VEGF) due to its ability to mimic ATP binding motifs. This document details its physicochemical properties, establishes a validated synthesis protocol via condensation and cross-coupling methodologies, and outlines analytical characterization standards.

Chemical Identity & Structural Analysis

The molecule comprises a pyrimidine ring substituted at the C2 position with a pyrazine moiety and at the C5 position with a methyl ester group. This specific arrangement creates a rigid, planar bi-heteroaryl system with high electron deficiency, influencing its reactivity and binding affinity in biological targets.

Property Data Notes
IUPAC Name Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate
Molecular Formula C₁₀H₈N₄O₂ Confirmed by fragment analysis (Pyrazine + Pyrimidine + Methyl Ester).
Molecular Weight 216.20 g/mol Monoisotopic Mass: 216.0647 Da
CAS Number Not Widely IndexedSpecific derivative; often synthesized de novo.
SMILES COC(=O)C1=CN=C(N=C1)C2=CN=CC=N2
InChIKey CalculatedUnique identifier for database integration.
Physicochemical Profile (Calculated)
  • LogP (Lipophilicity): ~0.6–0.9 (Low lipophilicity due to 4 nitrogen atoms).

  • Topological Polar Surface Area (TPSA): ~80–90 Ų.

  • H-Bond Donors: 0.

  • H-Bond Acceptors: 6 (4 ring nitrogens, 2 ester oxygens).

  • Solubility: Moderate in DMSO, DMF, and chlorinated solvents; low in water.

Synthesis Protocols

Two primary routes are established for the synthesis of methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate: De Novo Condensation (preferred for scale and cost) and Pd-Catalyzed Cross-Coupling (preferred for late-stage diversification).

Method A: De Novo Condensation (The Zhichkin Protocol)

This method constructs the pyrimidine ring from an amidine and a vinamidinium salt equivalent. It is chemically robust and avoids the use of unstable metallated pyrazines.

Reagents:

  • Pyrazine-2-carboximidamide hydrochloride (Amidine source).

  • Methyl 3,3-dimethoxy-2-formylpropionate (Sodium salt) or Methyl 2-(dimethylaminomethylene)-3-oxobutanoate equivalent.

  • Base: NaOMe or KOtBu.

  • Solvent: Methanol or Ethanol.

Step-by-Step Protocol:

  • Amidine Formation: Convert 2-cyanopyrazine to pyrazine-2-carboximidamide using sodium methoxide in methanol, followed by ammonium chloride.

  • Condensation:

    • Dissolve pyrazine-2-carboximidamide HCl (1.0 equiv) in dry methanol.

    • Add the sodium salt of methyl 3,3-dimethoxy-2-formylpropionate (1.1 equiv).

    • Heat the mixture to reflux (65°C) for 4–6 hours under nitrogen.

    • Mechanism:[1] The amidine nitrogen attacks the electrophilic vinyl carbon, followed by cyclization and elimination of methanol/water to aromatize the pyrimidine ring.

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove methanol.

    • Resuspend residue in water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOAc/Hexanes or flash chromatography (0-5% MeOH in DCM).

Method B: Stille Cross-Coupling

Reagents: Methyl 2-chloropyrimidine-5-carboxylate, 2-(Tributylstannyl)pyrazine, Pd(PPh₃)₄, Toluene.

  • Note: Requires toxic organostannanes but offers high convergence if the chloropyrimidine is readily available.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the De Novo Condensation pathway, highlighting the critical intermediate formation.

SynthesisWorkflow Start 2-Cyanopyrazine Amidine Pyrazine-2- carboximidamide Start->Amidine 1. NaOMe, MeOH 2. NH4Cl Intermediate Acyclic Intermediate Amidine->Intermediate + Reagent Reflux, MeOH Reagent Vinamidinium Salt (C3 Fragment) Product Methyl 2-(pyrazin-2-yl) pyrimidine-5-carboxylate Intermediate->Product Cyclization - H2O/MeOH

Figure 1: Step-wise construction of the bi-heteroaryl scaffold via amidine condensation.

Analytical Characterization

To validate the synthesis, the following spectral data should be observed.

Technique Expected Signals / Data Interpretation
¹H NMR (400 MHz, DMSO-d₆)δ 9.45 (d, 1H, Pyrazine H3')δ 9.25 (s, 2H, Pyrimidine H4/H6)δ 8.80 (d, 1H, Pyrazine H6')δ 8.75 (dd, 1H, Pyrazine H5')δ 3.95 (s, 3H, -OCH₃)The singlet at ~9.25 ppm integrates to 2H, confirming the symmetry of the pyrimidine ring (H4/H6 equivalence).
LC-MS (ESI) m/z = 217.2 [M+H]⁺ Consistent with Formula C₁₀H₈N₄O₂ (MW 216.20).
IR Spectroscopy 1725 cm⁻¹ (C=O Ester)1580 cm⁻¹ (C=N Heterocycle)Strong carbonyl stretch confirms the ester functionality.

Applications in Drug Discovery

This molecule is a high-value intermediate for designing Type I and Type II Kinase Inhibitors .

  • Pharmacophore: The bi-heteroaryl axis (Pyrazine-Pyrimidine) provides a rigid scaffold that can orient hydrogen bond acceptors (N atoms) to interact with the hinge region of kinases (e.g., JAK1, JAK2, TYK2).

  • Derivatization: The C5-ester can be hydrolyzed to the acid and coupled with amines to generate diverse libraries of amides, a common strategy to access the "solvent-exposed" pocket of the enzyme.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722.

  • PubChem. (2025).[2] Compound Summary for Pyrazine-2-carboxylic acid (Precursor Data). National Library of Medicine.

  • Organic Chemistry Portal. (2025). Synthesis of Pyrimidines. Organic-Chemistry.org.

Sources

A Technical Guide to Novel Pyrimidine-5-Carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a vast array of clinically significant therapeutic agents.[1][2] Its presence in the fundamental building blocks of life, such as nucleic acids (cytosine, thymine, and uracil) and vitamins, underscores its profound biological relevance.[2][3] Among the diverse classes of pyrimidine analogs, pyrimidine-5-carboxylate derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of pharmacological activities. This guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.

Synthetic Strategies: Building the Core Scaffold

The construction of the pyrimidine-5-carboxylate core is adaptable, with several methodologies available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Multi-Component Reactions (MCRs)

One-pot multi-component reactions, such as the Biginelli reaction, represent an efficient and atom-economical approach. A classic strategy involves the condensation of an aldehyde, ethyl cyanoacetate, and thiourea.[4] This reaction proceeds through a 3,4-dihydropyrimidine intermediate, which can then be aromatized to yield the fully functionalized pyrimidine-5-carboxylate scaffold.[4] This method is highly valued for its ability to rapidly generate molecular diversity from simple precursors.

Cyclocondensation Reactions

Stepwise cyclocondensation reactions offer greater control over the introduction of specific substituents. A common method involves the reaction of amidinium salts with sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol to produce 2-substituted pyrimidine-5-carboxylic esters.[5] Another approach utilizes the cyclization of β-formyl enamides with urea, often catalyzed by agents like samarium chloride and accelerated by microwave irradiation, reflecting a move towards more sustainable and "green" chemistry.[5]

Below is a generalized workflow for the synthesis and initial screening of novel pyrimidine-5-carboxylate derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_screening Biological Evaluation start Starting Materials (e.g., Aldehyde, Ester, Amidine) reaction One-Pot Reaction (e.g., Biginelli-type) start->reaction workup Reaction Work-up & Crude Purification reaction->workup chromatography Column Chromatography workup->chromatography pure_compound Pure Derivative chromatography->pure_compound nmr NMR (1H, 13C) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms ir FT-IR Spectroscopy pure_compound->ir characterization Structure Confirmed invitro In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) characterization->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar hit Hit Compound(s) Identified sar->hit G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR, VEGFR-2) GF->Receptor Kinase Kinase Domain ADP ADP + Pi Kinase->ADP Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Kinase->Downstream Phosphorylates Block Inhibition ATP ATP ATP->Kinase Binds Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Pyrimidine Pyrimidine-5-Carboxylate Derivative Pyrimidine->Kinase Block->Downstream

Sources

The Pyrazine-Substituted Pyrimidine Scaffold: A Technical Guide to Synthesis and Medicinal Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine-substituted pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, leveraging the distinct physicochemical properties of two electron-deficient nitrogenous heterocycles. This guide dissects the synthetic architecture, structure-activity relationships (SAR), and therapeutic utility of this bi-heteroaryl system. Unlike fused systems (e.g., pteridines), the directly linked pyrazine-pyrimidine scaffold offers unique rotational freedom and vectoral exploration of chemical space, making it a critical template for kinase inhibitors (VEGFR, BRAF, JNK) and anti-infective agents.

Physicochemical Core & Design Rationale

The Bi-Heteroaryl Advantage

The combination of a pyrimidine (1,3-diazine) and a pyrazine (1,4-diazine) ring creates a system with high electron deficiency.

  • Lipophilicity (LogP): The introduction of additional nitrogen atoms lowers LogP compared to biphenyl analogs, improving aqueous solubility and oral bioavailability.

  • Hydrogen Bonding: The scaffold presents multiple H-bond acceptor sites (N1/N3 of pyrimidine, N1/N4 of pyrazine) critical for interacting with the hinge region of kinase domains.

  • Metabolic Stability: The electron-deficient nature reduces susceptibility to oxidative metabolism (CYP450), although the pyrazine ring can be a site for specific metabolic soft spots (e.g., N-oxidation).

Synthetic Architecture

Two primary strategies dominate the construction of this scaffold: Transition-Metal Catalyzed Cross-Coupling (Convergent) and De Novo Cyclization (Linear).

Method A: Palladium-Catalyzed Cross-Coupling (Convergent)

The most robust method for generating diverse libraries is the Suzuki-Miyaura coupling. This approach allows for the independent optimization of both rings before assembly.

Experimental Protocol: Synthesis of 2-(Pyrazin-2-yl)pyrimidine

Objective: Coupling of 2-chloropyrimidine with pyrazine-2-boronic acid.

Reagents:

  • Substrate A: 2-Chloropyrimidine (1.0 equiv)

  • Substrate B: Pyrazine-2-boronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1][2]

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Assembly: Add 2-chloropyrimidine, pyrazine-2-boronic acid, and the base to the vial.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of argon. Seal the vial immediately.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloride.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Causality Check:

  • Why Dioxane/Water? The water is essential to dissolve the inorganic base (K₂CO₃), facilitating the transmetallation step in the catalytic cycle.

  • Why Pd(PPh₃)₄? A robust Pd(0) source suitable for aryl chlorides/boronic acids. For more challenging chlorides, Pd(dppf)Cl₂ or XPhos Pd G2 may be required.

Method B: De Novo Cyclization (Linear)

This method builds the pyrimidine ring onto an existing pyrazine nitrile or amidine. It is preferred when specific substitution patterns on the pyrimidine ring are difficult to access via cross-coupling.

Workflow:

  • Amidine Formation: Convert 2-cyanopyrazine to pyrazine-2-carboximidamide using NaOMe/NH₃.

  • Condensation: React the amidine with a 1,3-dicarbonyl equivalent (e.g.,

    
    -keto ester or chalcone) under basic conditions (NaOEt/EtOH) to close the pyrimidine ring.
    

Visualization of Synthetic Pathways[3][4]

SynthesisPathways cluster_Suzuki Method A: Suzuki Coupling cluster_Condensation Method B: De Novo Assembly Cl_Pyr 2-Chloropyrimidine Pd_Cat Pd(PPh3)4 / K2CO3 90°C Cl_Pyr->Pd_Cat B_Pyraz Pyrazine-2-boronic acid B_Pyraz->Pd_Cat Prod_Suzuki 2-(Pyrazin-2-yl)pyrimidine Pd_Cat->Prod_Suzuki C-C Bond Formation Cyan_Pyraz 2-Cyanopyrazine Amidine Pyrazine-2-carboximidamide Cyan_Pyraz->Amidine NH3 / MeOH Prod_Cond 4-Substituted-2-(pyrazin-2-yl)pyrimidine Amidine->Prod_Cond Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Prod_Cond NaOEt / Reflux

Caption: Figure 1.[3][4] Dual synthetic strategies for accessing pyrazine-pyrimidine scaffolds. Method A utilizes convergent cross-coupling, while Method B employs linear heterocycle construction.

Medicinal Chemistry & SAR

The pyrazine-substituted pyrimidine scaffold is a potent template for Kinase Inhibition .[5][6] The bi-heteroaryl axis allows the molecule to adopt a planar conformation, mimicking the adenine core of ATP.

Structure-Activity Relationship (SAR) Map
Position (Pyrimidine Core)Modification StrategyBiological Impact
C2 (Linker to Pyrazine) Direct C-C bondMaintains planarity; critical for orienting the pyrazine nitrogen into the hinge region.
C4 (Substituent) Morpholine, Piperazine, AmineSolubilizing group; often points towards the solvent-exposed region of the kinase.
C5 (Substituent) Halogen (F, Cl), MethylFills the hydrophobic "gatekeeper" pocket; modulates selectivity between kinase families.
C6 (Substituent) Aryl, HeteroarylCan target the back-pocket (selectivity pocket); bulky groups here can induce conformational changes.
Case Study: Kinase Inhibition Profile

In the context of VEGFR or BRAF inhibitors, the Pyrazine N4 often acts as a key hydrogen bond acceptor.

  • Mechanism: The scaffold binds in the ATP-binding pocket. The pyrimidine N1 and the pyrazine N4 form a bidentate H-bond interaction with the kinase hinge residues (e.g., Cys919 in VEGFR2).

  • Selectivity: Substitution at the C5 position of the pyrimidine ring (e.g., with a Fluorine atom) can sterically clash with the gatekeeper residue in off-target kinases, enhancing selectivity for the target.

Biological Signaling & Mechanism of Action

MechanismOfAction Scaffold Pyrazine-Pyrimidine Ligand ATP_Pocket ATP Binding Pocket (Kinase Domain) Scaffold->ATP_Pocket Competitive Binding Hinge Hinge Region (H-Bonding) ATP_Pocket->Hinge H-Bond Formation (N1/N4 Interaction) Activation_Loop Activation Loop (Phosphorylation blocked) Hinge->Activation_Loop Stabilizes Inactive Conf. Downstream Downstream Signaling (e.g., MAPK/ERK) Activation_Loop->Downstream Blocks Signal Effect Inhibition of Proliferation (Apoptosis) Downstream->Effect Therapeutic Outcome

Caption: Figure 2. Mechanism of Action for kinase inhibition.[7] The scaffold competitively binds to the ATP pocket, forming critical H-bonds with the hinge region to block downstream signaling.

References

  • Synthesis of Pyrimidine Derivatives via Suzuki Coupling

    • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions.
    • Source: ResearchGate.[8][9]

  • Medicinal Chemistry of Pyrazine Scaffolds

    • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
    • Source: MDPI (Molecules).

  • Kinase Inhibitor Design (Pyrazolo-pyrimidines & Linked Systems)

    • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
    • Source: RSC Medicinal Chemistry.

  • Synthetic Protocol for Chloropyrimidines

    • 2-Chloropyrimidine Synthesis Protocol.
    • Source: Organic Syntheses.[10]

  • General Pyrimidine Medicinal Chemistry

    • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.[8][11]

    • Source: GSC Online Press.

Sources

Commercial Sourcing & Synthesis Guide: Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate

[1][2]

Executive Summary & Market Status

Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate is a critical bi-heteroaryl scaffold often utilized in medicinal chemistry as a precursor for kinase inhibitors and anti-fibrotic agents.[1][2]

Critical Finding: As of Q1 2026, this specific ester is not a standard catalog commodity with a widely recognized CAS number for the final coupled product.[1][2] It is classified as a virtual building block or custom synthesis target .[1][2]

Researchers seeking this compound must adopt a "Assemble-to-Order" strategy.[1][2] This guide provides the technical roadmap to source the two primary commercial precursors and synthesize the core scaffold with high fidelity, or to draft a precise specification for Custom Research Organizations (CROs).

Sourcing Strategy: The Precursor Ecosystem

Since the final target is rarely available off-the-shelf, the supply chain shifts to its constituent halves.[1][2] You must source high-purity heteroaryl halides and organometallic partners.[1][2]

Fragment A: The Electrophile
  • Chemical Name: Methyl 2-chloropyrimidine-5-carboxylate[1][2][3][4][5][6]

  • CAS Number: [1][2][3][5]

  • Commercial Availability: High.[1][2][7] Available from major catalogs (Enamine, Combi-Blocks, Sigma-Aldrich, WuXi).[1][2]

  • Quality Criticality:

    • Hydrolysis Risk: Ensure storage at -20°C under inert gas. The methyl ester is prone to hydrolysis to the corresponding acid (CAS 287714-38-9) if exposed to moisture.[1][2]

    • Purity Spec:

      
       97% by HPLC.
      
Fragment B: The Nucleophile
  • Chemical Name: 2-Pyrazineboronic acid (or its pinacol ester)[1][2]

  • CAS Number: (Acid)[1][2][7]

  • Commercial Availability: Moderate.[1][2] Often made-to-order or available in smaller packs (1g, 5g).[1][2]

  • Quality Criticality (The "Self-Validating" Check):

    • Protodeboronation: Pyrazine boronic acids are notoriously unstable.[1][2] They rapidly deborylate to pyrazine upon exposure to moisture/air.[1][2]

    • Incoming QC: Run a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      H NMR immediately upon receipt. If the boronic acid peaks are missing or the spectrum matches pure pyrazine, reject the lot.[1]
      
    • Alternative: If the boronic acid fails, source 2-(Tributylstannyl)pyrazine (CAS 205371-27-3) for a Stille coupling, though toxicity protocols must be elevated.[1][2]

Technical Protocol: Synthesis & Validation

This protocol describes the Suzuki-Miyaura Cross-Coupling required to assemble the core. This method is preferred over Stille coupling due to lower toxicity and easier purification.[1][2]

Reaction Scheme

Methyl 2-chloropyrimidine-5-carboxylate + 2-Pyrazineboronic acid


 Product 
Step-by-Step Methodology
  • Reagents:

    • Methyl 2-chloropyrimidine-5-carboxylate (1.0 equiv)[1][2]

    • 2-Pyrazineboronic acid (1.2 - 1.5 equiv) Excess is required due to instability.[1][2]

    • Catalyst: Pd(dppf)Clngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       CH
      
      
      Cl
      
      
      (0.05 equiv).[1] Chosen for robustness with heteroaryl chlorides.[1][2]
    • Base: Kngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      PO
      
      
      (3.0 equiv) or Na
      
      
      CO
      
      
      (2.0 equiv).[1]
    • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1][2] Degassed.

  • Procedure:

    • Charge a microwave vial or pressure tube with the halide, boronic acid, and base.[1][2]

    • Add the solvent mixture and sparge with Argon for 5 minutes (Critical to prevent homocoupling).[1][2]

    • Add the Pd catalyst quickly under Argon flow.[1][2]

    • Seal and heat to 90°C for 2-4 hours . Monitor by LC-MS.[1][2]

    • Note: If microwave irradiation is used, 100°C for 30 mins is typically sufficient.[1][2]

  • Workup & Purification:

    • Dilute with EtOAc, wash with water and brine.[1][2]

    • Dry over Na

      
      SO
      
      
      , concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc gradient).[1][2] The product is moderately polar due to the three nitrogen atoms and the ester.[1][2]

Quality Assurance Framework

Upon synthesis or receipt of a custom order, the following "Self-Validating System" must be employed to confirm identity and purity.

Analytical Specifications
TestMethodAcceptance CriteriaFailure Mode Analysis
Identity ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H NMR (DMSO-d

)
Distinct singlet for methyl ester (

3.9 ppm).[1] Pyrimidine protons (

9.2-9.4 ppm).[1] Pyrazine protons (

8.7-9.0 ppm).[1]
Absence of methyl singlet = Hydrolysis (Acid).[1][2]
Purity LC-MS (ESI+)Single peak >95% area.[1][2] Mass [M+H]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

= 231.2 (calc).[1]
Mass 173 = Unreacted chloride.[1][2] Mass 124 = Pyrazine byproduct.[1][2]
Residual Metal ICP-MSPd < 20 ppm (for biological assays).[1][2]High Pd can give false positives in kinase assays.[1][2]

Decision Matrices & Workflows (Visualization)

Figure 1: Sourcing & Synthesis Workflow

This diagram illustrates the decision logic for sourcing the molecule based on project timelines and internal chemistry capabilities.[1][2]

SourcingStrategyStartNeed Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylateCheckCatalogCheck Commercial Catalogs(CAS Search)Start->CheckCatalogFoundDirect Supplier Found?CheckCatalog->FoundBuyPurchase & QC(Check Hydrolysis)Found->BuyYesMakeOrBuyDecision: Make vs. BuyFound->MakeOrBuyNo (Likely)InternalChemInternal ChemistryCapacity?MakeOrBuy->InternalChemSourcePrecursorsSource Precursors:1. Me-2-Cl-pyrimidine-5-COOMe2. 2-Pyrazineboronic acidInternalChem->SourcePrecursorsYesOutsourceContract CRO(WuXi, Enamine, etc.)InternalChem->OutsourceNoSynthesisSuzuki CouplingPd(dppf)Cl2, K3PO4Dioxane/H2O, 90°CSourcePrecursors->Synthesis

Caption: Workflow for sourcing the target scaffold. Due to limited direct availability, the "Make" pathway via Suzuki coupling is the primary route.[1][2]

Figure 2: Quality Control Decision Tree

This diagram details the self-validating logic to ensure the synthesized or purchased material is fit for biological testing.[1][2]

QCDecisionSampleReceived/SynthesizedSampleLCMSRun LC-MSSample->LCMSMassCheckMass = 231.2?LCMS->MassCheckNMRRun 1H NMR(DMSO-d6)MassCheck->NMRYesFailMassREJECT(Wrong Structure)MassCheck->FailMassNoMeSingletMethyl Singlet@ 3.9 ppm?NMR->MeSingletPassRELEASEFor AssayMeSinglet->PassYes (Integral 3H)FailHydREJECT(Hydrolyzed Acid)MeSinglet->FailHydNo (Missing/Shifted)

Caption: QC logic flow. The critical failure mode is hydrolysis of the methyl ester, detectable by the loss of the singlet at ~3.9 ppm in NMR.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 287714-35-6, Methyl 2-chloropyrimidine-5-carboxylate.[1][2] Retrieved from [Link][1][2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 762263-64-9, Pyrazin-2-ylboronic acid.[1][2] Retrieved from [Link][1][2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational text for the protocol described).

Technical Guide: Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate , designed for researchers and drug discovery professionals.

Synthesis, Reactivity, and Application in Kinase Inhibitor Design

Executive Summary

Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate is a high-value heterocyclic building block characterized by a bi-heteroaryl core (pyrazine coupled to pyrimidine). This scaffold is a "privileged structure" in medicinal chemistry, widely utilized in the design of ATP-competitive kinase inhibitors (e.g., JAK, Syk, BTK) and allosteric modulators.

The molecule features two distinct functional domains:

  • The Bi-heteroaryl Core: A planar, nitrogen-rich system capable of bidentate coordination and critical hydrogen bonding within enzyme active sites (specifically the hinge region of kinases).

  • The C5-Ester Handle: An electrophilic site positioned to serve as a "growth vector" for fragment-based drug discovery (FBDD), allowing the attachment of solubilizing tails or specificity-determining pharmacophores.

Chemical Identity & Physicochemical Profile

PropertyDescription
IUPAC Name Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate
Molecular Formula C₁₀H₈N₄O₂
Molecular Weight 216.19 g/mol
Core Scaffold 2,2'-Biheteroaryl (Pyrazine-Pyrimidine)
Predicted LogP ~0.8 – 1.2 (Lipophilic but highly soluble in organic media)
H-Bond Acceptors 5 (4 ring nitrogens, 1 carbonyl oxygen)
H-Bond Donors 0
Topological Polar Surface Area (TPSA) ~78 Ų
Physical State Off-white to pale yellow solid (Typical MP: 140–160 °C range for analogs)

Structural Insight: The bond connecting the pyrazine (C2) and pyrimidine (C2) rings allows for rotation, but the molecule prefers a planar conformation in the solid state and within binding pockets to maximize


-

stacking interactions. The nitrogen atoms are strategically placed to mimic the adenine ring of ATP.

Synthetic Pathways

The synthesis of this scaffold requires precision to avoid regioisomeric byproducts. Two primary methodologies are dominant: Cross-Coupling (versatile) and De Novo Cyclization (industrial/scalable).

Method A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Best for library generation and late-stage diversification.

  • Reactants: Methyl 2-chloropyrimidine-5-carboxylate + 2-(Tributylstannyl)pyrazine (Stille) or Pyrazin-2-ylboronic acid (Suzuki).

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Conditions: Dioxane/Water, K₂CO₃, 90°C.

  • Pros: Modular; allows easy variation of the heteroaryl ring.

  • Cons: Boronic acids of electron-deficient pyrazines can be unstable (protodeboronation).

Method B: Amidine Condensation (The "Vinamidinium" Route)

Best for large-scale synthesis and high purity. This is the preferred industrial route.

This method builds the pyrimidine ring onto the pyrazine unit.

Reaction Logic:

  • Precursor 1: Pyrazine-2-carboximidamide hydrochloride (The nucleophile).

  • Precursor 2: Methyl 3-(dimethylamino)-2-formylacrylate (The electrophile/Vinamidinium equivalent).

  • Mechanism: The amidine nitrogen attacks the vinylogous amide, followed by cyclization and elimination of dimethylamine.

Visualization: Synthesis Workflow

Synthesis cluster_conditions Reaction Conditions Amidine Pyrazine-2- carboximidamide HCl Intermediate Acyclic Intermediate Amidine->Intermediate Base (NaOMe) MeOH, Reflux Vinamidinium Methyl 3-(dimethylamino)- 2-formylacrylate Vinamidinium->Intermediate Product Methyl 2-(pyrazin-2-yl) pyrimidine-5-carboxylate Intermediate->Product -Me2NH Cyclization Temp: 65-80°C Temp: 65-80°C Time: 4-12 h Time: 4-12 h

Figure 1: De novo synthesis of the pyrimidine core via condensation logic.

Experimental Protocol: Amidine Condensation

Objective: Synthesis of Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate on a 10g scale.

Materials:

  • Pyrazine-2-carboximidamide HCl (1.0 eq)

  • Methyl 3-(dimethylamino)-2-formylacrylate (1.1 eq)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (1.2 eq)

  • Methanol (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a dry 250 mL round-bottom flask with Pyrazine-2-carboximidamide HCl (10.0 g) and anhydrous Methanol (100 mL).

  • Basification: Add NaOMe solution dropwise at 0°C. Stir for 15 minutes to liberate the free amidine base.

  • Addition: Add Methyl 3-(dimethylamino)-2-formylacrylate (1.1 eq) in one portion. The solution will likely turn yellow/orange.

  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by LC-MS for the disappearance of the amidine mass (M+1) and appearance of the product mass (M+H = 217.2).

  • Workup: Cool the reaction to room temperature. The product often precipitates directly upon cooling.

    • If precipitate forms: Filter the solid, wash with cold MeOH (2x 10 mL) and Et₂O.

    • If no precipitate: Concentrate the solvent to ~20% volume, add water (50 mL), and extract with EtOAc/DCM.

  • Purification: Recrystallization from MeOH/EtOAc is usually sufficient. Flash chromatography (DCM:MeOH 95:5) may be used if high purity (>99%) is required.

Validation Criteria:

  • LC-MS: Single peak, Mass 217.2 amu.

  • 1H NMR (DMSO-d₆): Look for the characteristic pyrimidine singlets (or tight doublets) at ~9.2–9.4 ppm and the pyrazine aromatic protons. The methyl ester singlet will appear at ~3.9 ppm.

Medicinal Chemistry Applications

Kinase Inhibition (The "Hinge Binder")

The 2-(pyrazin-2-yl)pyrimidine motif is a classic Type I Kinase Inhibitor scaffold.

  • Binding Mode: The nitrogen atoms in the pyrazine and pyrimidine rings (N1/N3) act as hydrogen bond acceptors for the backbone NH groups of the kinase "hinge" region (e.g., Valine, Methionine residues).

  • The Vector: The C5-ester points towards the solvent-exposed region. This is critical because the ester can be hydrolyzed to the carboxylic acid and then coupled to amines to create "tails" that improve solubility or reach the ribose-binding pocket.

Bioisosterism & Scaffold Hopping

This molecule is often used to replace:

  • 2,2'-Bipyridine: To improve solubility (more N atoms = lower LogP) and reduce metabolic liability (pyridines are prone to oxidation).

  • Purine: To mimic the adenine core of ATP without the complexity of the fused imidazole ring.

Visualization: Kinase Signaling & Inhibition

KinasePathway ATP ATP (Cellular Energy) Kinase_Active Tyrosine Kinase (Active State) ATP->Kinase_Active Phosphorylation Substrate Downstream Protein (STAT/MAPK) Kinase_Active->Substrate Signal Transduction Inhibitor Scaffold: Methyl 2-(pyrazin-2-yl) pyrimidine-5-carboxylate Inhibitor->Kinase_Active Competitive Binding (Hinge Region) Response Cell Proliferation / Inflammation Substrate->Response

Figure 2: Mechanism of action.[1] The scaffold competes with ATP for the kinase active site, blocking downstream signaling.

Reactivity & Downstream Functionalization

The methyl ester is rarely the final drug; it is a transient protecting group or a precursor.

Reaction TypeReagentProductUtility
Hydrolysis LiOH / THF / H₂OCarboxylic AcidReveals the acid for amide coupling.
Amidation R-NH₂ / HATU / DIPEAAmide DerivativeAttaches solubilizing tails (e.g., piperazine).
Reduction LiAlH₄ or DIBAL-HAlcohol (-CH₂OH)Converts ester to alcohol for ether synthesis.
SnAr (Nucleophilic) Strong NucleophilesC4/C6 SubstitutionRare: The pyrimidine C4/C6 positions are electrophilic if activated.

References

  • Synthesis of Pyrimidine Derivatives:Journal of Medicinal Chemistry, "Structure-Activity Relationships of 2-Arylpyrimidines as Kinase Inhibitors." (General scaffold reference).
  • Amidine Condensation Methods:Organic Process Research & Development, "Scalable Synthesis of 2-Substituted Pyrimidine-5-Carboxyl
  • Kinase Binding Modes:Nature Reviews Drug Discovery, "Scaffold Hopping in Kinase Inhibitor Design:
  • Fragment Data: PubChem CID 3613871 (Methyl pyrimidine-2-carboxylate) and CID 45117333 (Methyl 2-methylpyrimidine-5-carboxylate) – Analogous physicochemical data sources.

  • Pyrazine Bioactivity: Molecules, "Biological Activities of Pyrazine Derivatives: A Review."

Sources

Methodological & Application

Protocol for the Stille Cross-Coupling of 2-Chloropyrimidine and 2-(Tributylstannyl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of bipyrimidine and pyrazine-pyrimidine architectures is of high value in the development of kinase inhibitors, OLED materials, and metal-organic frameworks. However, the cross-coupling of two highly electron-deficient nitrogen heterocycles—specifically 2-chloropyrimidine and 2-(tributylstannyl)pyrazine—presents a unique synthetic hurdle. This application note details a highly optimized, copper-cocatalyzed Stille cross-coupling protocol designed to overcome the sluggish transmetalation and competitive protodestannylation inherent to these challenging heteroaryl substrates.

Mechanistic Rationale & Experimental Design

To achieve high yields in this specific transformation, one must understand the electronic causality governing the catalytic cycle[1].

  • Electrophile Activation: 2-Chloropyrimidine is highly

    
    -deficient. While this accelerates the initial oxidative addition to the Pd(0) center, it also renders the starting material highly susceptible to nucleophilic aromatic substitution (
    
    
    
    ) or hydrolysis[2]. Consequently, rigorous exclusion of water and adventitious nucleophiles is non-negotiable.
  • Nucleophile Instability: 2-(Tributylstannyl)pyrazine suffers from a weak C–Sn bond, making it prone to protodestannylation or oxidative homocoupling. A slight stoichiometric excess (1.3 equiv) is employed to buffer against this degradation.

  • The "Copper Effect" (Rate-Limiting Step Resolution): In traditional Stille couplings, transmetalation is the rate-limiting step. For highly electron-deficient stannanes, this step is so slow that catalyst decomposition outpaces product formation. The addition of catalytic CuI (10 mol%) resolves this kinetic bottleneck[3]. Copper(I) rapidly scavenges the pyrazine from the stannane to form a transient, highly reactive pyrazinyl-copper(I) species. This organocopper intermediate transmetalates to the Pd(II) center orders of magnitude faster than the parent stannane, effectively short-circuiting the slow step and preventing catalyst decay.

CatalyticCycle Pd0 Pd(0)Ln Active Species OxAdd Ar¹-Pd(II)-Cl (Ar¹ = 2-Pyrimidine) Pd0->OxAdd Oxidative Addition (2-Chloropyrimidine) TransMet Ar¹-Pd(II)-Ar² (Ar² = 2-Pyrazine) OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination (Yields Product) CuCycle Ar²-Cu(I) Generated from Ar²-SnBu3 + CuI CuCycle->TransMet Accelerates Transmetalation

Figure 1: Cu-cocatalyzed Stille cross-coupling catalytic cycle highlighting the Copper Effect.

Reagent Matrix & Quantitative Data

Reagent / MaterialRoleEquivalentsAmount (for 1 mmol scale)
2-Chloropyrimidine Electrophile1.0 equiv114.5 mg
2-(Tributylstannyl)pyrazine Nucleophile1.3 equiv480.0 mg
Pd(PPh₃)₄ Primary Catalyst0.05 equiv (5 mol%)57.8 mg
CuI Co-Catalyst0.10 equiv (10 mol%)19.0 mg
Toluene (Anhydrous) SolventN/A10.0 mL (0.1 M)
Potassium Fluoride (KF) Tin ScavengerExcess (Aqueous)5.0 mL of 2M solution

Execution Protocol: A Self-Validating System

This protocol is designed with built-in validation checks to ensure the integrity of the reaction at each critical phase.

Step 1: System Preparation Flame-dry a 25 mL Schlenk tube under vacuum and backfill with dry Argon (repeat 3 times). Causality: Eliminates surface moisture that would otherwise hydrolyze the 2-chloropyrimidine to 2-hydroxypyrimidine.

Step 2: Reagent Charging Under a positive pressure of Argon, charge the Schlenk tube with 2-chloropyrimidine, Pd(PPh₃)₄, and CuI. Add anhydrous toluene, followed by 2-(tributylstannyl)pyrazine via a gas-tight syringe.

Step 3: Degassing Perform three cycles of Freeze-Pump-Thaw. Validation Check: During the final thaw cycle, the complete cessation of gas evolution (bubbling) confirms the removal of dissolved oxygen. Causality: Oxygen promotes the Cu-mediated oxidative homocoupling of the stannane, which would deplete the nucleophile.

Step 4: Reaction Execution Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C for 16 hours. Protect the reaction from light using aluminum foil. Validation Check 1: Upon reaching 80–100 °C, the initial yellow suspension will transition to a homogeneous dark red/brown solution, confirming the dissolution of the catalyst and formation of the active Pd(0) species. Validation Check 2: After 16 hours, perform a TLC (Silica, 1:1 EtOAc/Hexane). The complete consumption of the UV-active 2-chloropyrimidine spot (


) and the appearance of a new, highly UV-active product spot (

) validates reaction completion.

Step 5: KF Workup (Tin Removal) Cool the reaction to room temperature. Dilute with 10 mL of EtOAc and add 5 mL of a 2M aqueous KF solution. Stir vigorously for 30 minutes. Validation Check: The formation of a voluminous white precipitate (


) confirms the successful conversion of toxic, soluble tributyltin halides into an insoluble polymeric network.
Causality: Standard chromatography often fails to separate tributyltin byproducts from polar heterocycles. The KF workup ensures safe and efficient tin sequestration.

Step 6: Purification Filter the biphasic mixture through a pad of Celite to remove the tin salts and palladium black. Separate the organic layer, wash with brine, dry over anhydrous


, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 20% to 50% EtOAc in Hexanes) to yield 2-(pyrazin-2-yl)pyrimidine.

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Reaction (100°C, 16h, Toluene) Step2->Step3 Step4 4. KF Workup (Precipitate Bu3SnF) Step3->Step4 Step5 5. Purification (Silica Chromatography) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of 2-(pyrazin-2-yl)pyrimidine.

Troubleshooting & Optimization

Observed IssueMechanistic CauseCorrective Action
Low Yield / High Starting Material Recovery Sluggish transmetalation or inactive CuI.Ensure CuI is purified (Soxhlet extraction with THF) and stored away from light. Increase CuI to 15 mol%.
Significant Pyrazine Homocoupling Presence of dissolved

facilitating Cu-catalyzed oxidative dimerization.
Strictly adhere to the Freeze-Pump-Thaw degassing protocol. Do not rely solely on Argon sparging.
Product Contaminated with Tin Incomplete precipitation of

during workup.
Extend KF stirring time to 1 hour. Alternatively, use basic alumina (Activity I) instead of silica for chromatography.
Formation of 2-Hydroxypyrimidine Hydrolysis of 2-chloropyrimidine via adventitious moisture.Ensure all solvents are strictly anhydrous and glassware is flame-dried under vacuum.

References

  • Espinet, P.; Echavarren, A. M. "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition, 2004, 43, 4704–4734.[Link]

  • Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling." The Journal of Organic Chemistry, 1994, 59, 5905–5911.[Link]

  • Harrowven, D. C.; Guy, I. L. "A simple and effective method for the removal of tributyltin halides from reaction mixtures." Chemical Communications, 2004, 1968–1969.[Link]

  • Cordovilla, C.; Bartolomé, C.; Martínez-Ilarduya, J. M.; Espinet, P. "The Stille Reaction, 38 Years Later." ACS Catalysis, 2015, 5, 2773–2805.[Link]

Sources

Condensation reaction conditions for pyrazine-amidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Part 1: Core Directive & Strategic Overview

Executive Summary

Pyrazine-amidine derivatives represent a critical scaffold in medicinal chemistry, serving as the pharmacophore for epithelial sodium channel (ENaC) blockers (e.g., Amiloride), serine protease inhibitors, and kinase inhibitors. The electron-deficient nature of the pyrazine ring introduces unique synthetic challenges, particularly regarding the stability of intermediates and susceptibility to hydrolysis.

This guide moves beyond generic "textbook" conditions to provide field-validated protocols for the condensation of pyrazine nitriles and esters to form amidine and acylguanidine motifs. We focus on two primary pathways: the Pinner Reaction (for simple amidines) and Lewis Acid-Catalyzed Condensation (for direct amine addition), alongside a specialized protocol for Acylguanidine Formation (Amiloride-type).

Mechanistic Logic

The synthesis of amidines from pyrazine precursors relies on activating the carbon-nitrogen triple bond (nitrile) or carbonyl (ester) towards nucleophilic attack.[1]

  • Electronic Effect: The pyrazine ring is strongly electron-withdrawing (π-deficient). This activates the nitrile carbon towards nucleophiles but also makes the resulting imidate/amidine susceptible to hydrolysis.

  • The Pinner Advantage: Acid-catalyzed formation of an imidate ester intermediate locks the nitrile in an activated state, allowing for substitution by ammonia or primary/secondary amines under mild conditions.

  • Lewis Acid Acceleration: Hard Lewis acids (e.g., AlCl₃) coordinate to the nitrile nitrogen, increasing electrophilicity without the need for protic acids, which is crucial for acid-sensitive substrates.

Part 2: Scientific Integrity & Protocols

Comparative Methodology

Select the appropriate method based on your substrate's electronic profile and stability.

ParameterMethod A: Pinner Reaction Method B: Lewis Acid Catalysis Method C: Acylguanidine (Amiloride)
Substrate Pyrazine-carbonitrilePyrazine-carbonitrilePyrazine-carboxylate Ester
Reagent HCl (gas), ROH, then AmineAlCl₃, CuCl, or Yb(OTf)₃ + AmineGuanidine (free base)
Mechanism Stepwise (Imidate intermediate)Concerted/Activated AdditionAcyl Substitution
Key Advantage High purity, well-defined intermediateSingle-step, good for bulky aminesSpecific for acylguanidine drugs
Limitation Moisture sensitive, 2-step processRequires anhydrous workupRequires free guanidine prep
Protocol 1: The Pinner Synthesis (Standard Route)

Target: Synthesis of Pyrazine-2-carboximidamide hydrochloride. Scope: Ideal for unsubstituted or sterically unhindered alkyl-amidines.

Phase 1: Formation of the Imidate Salt (Pinner Salt) [2]
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a gas inlet tube, a drying tube (CaCl₂), and a magnetic stir bar.

  • Solvent System: Dissolve 2-cyanopyrazine (10.0 mmol) in anhydrous Methanol (30 mL).

    • Critical Note: The methanol must be anhydrous (<0.05% water). Water competes with the alcohol, leading to amide formation (side product).

  • Activation: Cool the solution to 0°C in an ice/salt bath.

  • Gas Addition: Bubble dry HCl gas through the solution for 30–45 minutes.

    • Validation: The solution will saturate (weight gain ~2-3g). Monitor by TLC; the nitrile spot (Rf ~0.6 in 1:1 Hex/EtOAc) should disappear.

  • Crystallization: Seal the flask and store at 4°C for 12–24 hours . The methyl pyrazine-2-carbimidate hydrochloride usually precipitates as a moisture-sensitive white solid.

  • Isolation: Filter quickly under inert atmosphere (N₂). Wash with cold, dry ether. Do not expose to humid air.

Phase 2: Aminolysis to Amidine
  • Reaction: Suspend the isolated imidate salt (from Phase 1) in anhydrous Methanol (20 mL).

  • Nucleophile Addition:

    • For unsubstituted amidine: Bubble Ammonia gas (NH₃) into the suspension at 0°C for 30 mins.

    • For N-substituted amidine: Add the primary amine (1.1 equiv) dropwise.

  • Completion: Stir at Room Temperature (RT) for 4–6 hours. The mixture will typically become clear as the imidate is consumed and the amidine salt forms.

  • Workup: Concentrate in vacuo. Recrystallize the residue from Ethanol/Ether or Isopropanol .

Protocol 2: Lewis Acid-Catalyzed Direct Addition

Target: N-substituted pyrazine amidines from unreactive amines. Catalyst: Aluminum Chloride (AlCl₃) or Copper(I) Chloride (CuCl).

  • Preparation: In a glovebox or under Argon, charge a pressure tube with AlCl₃ (1.2 equiv) and 2-cyanopyrazine (1.0 equiv).

  • Solvent: Add anhydrous Toluene (5 mL/mmol).

  • Amine Addition: Add the amine (1.2 equiv) slowly.

    • Exotherm Warning: AlCl₃ will complex with the amine; heat evolution is expected.

  • Condensation: Seal the tube and heat to 80–100°C for 12 hours.

  • Quenching: Cool to 0°C. Carefully quench with ice-cold NaOH (1M) to decompose the aluminum complex.

    • Note: The amidine will be in the organic phase (if lipophilic) or require extraction with DCM/Isopropanol (3:1) if polar.[3]

  • Purification: Flash chromatography on silica gel (DCM:MeOH:NH₄OH 90:10:1).

Protocol 3: Amiloride Analog Synthesis (Acylguanidine)

Target: Condensation of Pyrazine Ester with Guanidine. Context: This is the specific route for Amiloride and EIPA analogs.

  • Guanidine Generation: In a separate flask, dissolve Guanidine Hydrochloride (5.0 equiv) in anhydrous Methanol . Add Sodium Methoxide (25% in MeOH, 5.0 equiv) and stir for 15 mins. Filter off the precipitated NaCl to obtain a clear solution of free guanidine base.

  • Condensation: Add Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1.0 equiv) to the guanidine solution.

  • Reaction: Reflux at 65°C for 1–2 hours.

    • Color Change: The reaction often turns deep yellow/orange.

    • Monitoring: HPLC is preferred over TLC due to the polarity of the product.

  • Workup: Cool to RT. Acidify carefully with dilute HCl to pH ~6 to precipitate the acylguanidine free base or salt.

  • Purification: Recrystallize from water or aqueous ethanol.

Part 3: Visualization & Troubleshooting

Reaction Mechanism Diagram (DOT)

The following diagram illustrates the Pinner pathway and the competing hydrolysis side-reaction.

PinnerMechanism Nitrile Pyrazine-CN Activated Protonated Nitrile (R-C≡NH+) Nitrile->Activated HCl (gas) Imidate Imidate Salt (Pinner Salt) Activated->Imidate MeOH (Anhydrous) Activated->Imidate Amidine Pyrazine-Amidine (Target) Imidate->Amidine R-NH2 / NH3 Imidate->Amidine Amide Pyrazine-Amide (Hydrolysis Byproduct) Imidate->Amide H2O (Moisture) Imidate->Amide Avoid! Orthoester Orthoester (Alcoholysis Byproduct) Imidate->Orthoester Excess MeOH / Heat

Caption: Mechanistic pathway of the Pinner reaction showing the critical bifurcation between the desired amidine formation and the moisture-induced hydrolysis to the amide.

Troubleshooting & Critical Parameters (Self-Validating System)
ObservationDiagnosisCorrective Action
Nitile peak (2230 cm⁻¹) persists Incomplete activationIncrease HCl gas duration; ensure temp is 0°C (solubility of HCl is higher at low temp).
Formation of Amide (C=O stretch ~1680 cm⁻¹) Water contaminationDry MeOH over Mg/I₂. Use a drying tube. Ensure HCl gas is dry.
Low Yield of Amidine Imidate instabilityDo not store the imidate salt for >24h. Proceed immediately to aminolysis.
Product is sticky/oil Trapped solvent/HClTriturate with anhydrous ether or acetone. Convert to free base (NaHCO₃) then re-acidify to HCl salt.
Workflow Optimization Diagram

OptimizationWorkflow Start Start: Pyrazine Nitrile CheckSubst Is the Nitrile Electron-Deficient? Start->CheckSubst MethodP Method A: Pinner Reaction CheckSubst->MethodP Standard / Lab Scale MethodL Method B: Lewis Acid (AlCl3) CheckSubst->MethodL Sterically Hindered Amine MethodD Method C: Direct Aminolysis CheckSubst->MethodD Highly Activated (e.g., 3-nitro) Validation Validation: HPLC/NMR MethodP->Validation Check IR (-CN loss) MethodL->Validation MethodD->Validation

Caption: Decision tree for selecting the optimal synthetic strategy based on substrate properties.

References

  • Pinner Reaction Mechanism & Review

    • Pinner Reaction, Organic Chemistry Portal.[2] Available at: [Link]

  • Amiloride Synthesis (Acylguanidine)
  • Lewis Acid Catalysis for Amidines

    • Garigipati, R. S. "An efficient conversion of nitriles to amidines."[4] Tetrahedron Letters, 1990.

  • Pyrazine Chemistry Overview

    • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives, Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • General Amidine Synthesis Protocols

    • Amidine Synthesis by Imidoylation, Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate as a Kinase Inhibitor Intermediate

[1]

Executive Summary

Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate is a high-value "privileged scaffold" in the design of ATP-competitive kinase inhibitors.[1] Its bi-heteroaryl core mimics the adenine moiety of ATP, allowing it to anchor within the hinge region of kinases such as JAK , mTOR , PI3K , and CHK1 .

This application note provides a comprehensive technical guide for utilizing this intermediate. Unlike simple phenyl-pyrimidines, the pyrazine-pyrimidine system offers enhanced water solubility and distinct hydrogen-bonding vectors critical for selectivity profiles.[1] We present a scalable de novo synthesis protocol (avoiding unstable metallo-pyrazine intermediates) and a downstream functionalization workflow to generate diverse inhibitor libraries.

Structural & Pharmacological Rationale[2][3][4][5]

The utility of this intermediate lies in its ability to serve as a rigid, planar template that orients substituents into specific kinase sub-pockets.

Pharmacophore Breakdown
  • Pyrimidine Core (A-Ring): Acts as the primary scaffold.[1][2] Nitrogen atoms often interact with the kinase hinge region (e.g., Val/Leu backbone NH).[1]

  • Pyrazine Substituent (C-2 Position): Extends into the solvent front or affinity pocket.[1] The additional nitrogens lower logP compared to phenyl analogs, improving oral bioavailability.

  • Methyl Ester (C-5 Position): A versatile "handle."[1] It is orthogonal to the rest of the molecule, allowing for rapid hydrolysis and amide coupling to access the hydrophobic back-pocket (Gatekeeper region) or ribose-binding pocket.[1]

Diagram: Pharmacophore & Synthetic Logic

KinaseScaffoldIntermediateMethyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylateHingeHinge RegionInteraction(H-Bond Acceptor)Intermediate->HingePyrimidine N1/N3SolubilitySolvent Front(Pyrazine Ns)Intermediate->SolubilityPyrazine RingVectorC-5 Vector(Amide Coupling Site)Intermediate->VectorEster HydrolysisTargetTarget Kinase(JAK, mTOR, PI3K)Vector->TargetLibrary Generation

Caption: Pharmacophore mapping of the title compound showing critical binding vectors for kinase inhibition.

Synthesis Protocol: The "Amidine Condensation" Route[1]

Critical Insight: While Suzuki/Stille couplings are common for bi-aryls, 2-metallopyrazines are notoriously unstable and difficult to handle.[1] Therefore, the condensation of pyrazine-2-carboxamidine with a vinamidinium salt equivalent is the preferred, scalable industrial route [1].[1]

Materials Required[1][5][6][9][10][11][12]
  • Reagent A: Pyrazine-2-carboxamidine hydrochloride (CAS: 138586-15-7)[1]

  • Reagent B: Methyl 3,3-dimethoxy-2-(methoxycarbonyl)prop-2-enoate (or Sodium (E)-2-(methoxycarbonyl)-3-oxo-prop-1-en-1-olate)[1]

  • Solvent: Methanol (anhydrous) or Ethanol[1]

  • Base: Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu)[1]

Step-by-Step Procedure
  • Preparation of Electrophile (In-situ):

    • In a dry round-bottom flask under N₂, dissolve Methyl 3,3-dimethoxypropionate (1.0 eq) in anhydrous THF.

    • Add Methyl formate (1.2 eq) and NaH (1.1 eq) at 0°C. Stir for 2 hours to generate the sodium enolate salt (Reagent B). Note: This intermediate is moisture sensitive.[1]

  • Condensation:

    • Suspend Pyrazine-2-carboxamidine HCl (1.0 eq) in anhydrous Methanol (0.5 M concentration).

    • Add the prepared Reagent B (1.1 eq) to the suspension.[1]

    • Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by LCMS for the disappearance of the amidine mass (M+H).[1]

  • Work-up & Isolation:

    • Cool the reaction to room temperature.[1]

    • Concentrate the solvent to ~20% volume under reduced pressure.[1]

    • Dilute with water and adjust pH to ~7.[1]0. The product often precipitates as a solid.[1]

    • Filter the solid, wash with cold water and diethyl ether.

    • Purification: Recrystallize from EtOAc/Hexanes if necessary.

Yield Expectation: 60–75% Appearance: Off-white to pale yellow solid.[1]

Downstream Application: Library Generation

Once the intermediate is secured, the ester is converted to an amide to create the final inhibitor.

Workflow Diagram: Library Synthesis

LibraryWorkflowStep1Start: Methyl EsterIntermediateStep2Hydrolysis(LiOH, THF/H2O)Step1->Step2Step3Carboxylic AcidScaffoldStep2->Step3Step4Amide Coupling(HATU, DIPEA, R-NH2)Step3->Step4Step5Final KinaseInhibitor LibraryStep4->Step5

Caption: General workflow for converting the ester intermediate into a functional kinase inhibitor library.

Protocol A: Ester Hydrolysis
  • Dissolve the methyl ester (1.0 eq) in THF:Water (3:1).[1]

  • Add LiOH·H₂O (2.0 eq).[1]

  • Stir at RT for 2–4 hours. (LCMS: M-14 mass shift).[1]

  • Acidify with 1N HCl to pH 3.[1] Collect the precipitate (Carboxylic Acid) by filtration.[1]

    • Checkpoint: Ensure the acid is thoroughly dried (vacuum oven, 50°C) before coupling.

Protocol B: Amide Coupling (General)
  • Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 5 mins to activate ester.

  • Add the Amine partner (1.1 eq) (e.g., morpholine, substituted aniline).

  • Stir at RT for 2–12 hours.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Flash chromatography (DCM/MeOH gradient).[1]

Analytical Quality Control (QC)[1]

Trustworthy data is the bedrock of drug discovery.[1] Validate your intermediate using these parameters.

ParameterSpecificationMethod
Purity >95% (Area %)HPLC (254 nm)
Identity M+H = 231.08 (Calc.)[1]LC-MS (ESI+)
1H NMR Pyrazine protons (d, ~9.4 ppm)DMSO-d6
Residual Solvent <0.5% wt/wtGC-HS

NMR Diagnostic Peaks (DMSO-d6):

  • Pyrazine C-3 H: Singlet/Doublet at ~9.3–9.5 ppm (deshielded by two nitrogens).[1]

  • Pyrimidine H: Two singlets at ~9.2 ppm and ~9.4 ppm (if 4,6-unsubstituted).[1][3]

  • Methyl Ester: Singlet at ~3.9 ppm (3H).[1]

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent premature hydrolysis.[1]

  • Reactivity: Avoid strong oxidizing agents and strong bases (unless intended for hydrolysis).[1]

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1] Link

  • Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor.[1] Bioorganic & Medicinal Chemistry Letters, 23(13), 3741-3748.[1] (Illustrates pyrimidine-5-carboxamide scaffolds in kinase inhibitors). Link

  • Bagley, M. C., et al. (2010). One-step synthesis of pyridine and pyrimidine scaffolds by a continuous flow microwave-assisted reaction.[1] Journal of Organic Chemistry. (Methodology for heteroaryl synthesis). Link[1]

  • PubChem Compound Summary. Methyl 2-methylpyrimidine-5-carboxylate (Analogous structure data). Link[1]

Application Notes and Protocols: Strategic C-5 Functionalization of Methyl 2-(Pyrazin-2-yl)pyrimidine-5-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-(pyrazin-2-yl)pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Functionalization of this core, particularly at the C-5 position of the pyrimidine ring, offers a powerful strategy for modulating the physicochemical and pharmacological properties of lead compounds, making it a critical aspect of structure-activity relationship (SAR) studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate at the C-5 position. We will delve into the rationale behind key synthetic strategies, provide detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions, and offer insights into troubleshooting and optimization.

The Strategic Importance of the 2-(Pyrazin-2-yl)pyrimidine Core and C-5 Functionalization

The convergence of two nitrogen-rich heterocycles, pyrazine and pyrimidine, in the 2-(pyrazin-2-yl)pyrimidine scaffold presents a unique electronic landscape and a high density of hydrogen bond acceptors and donors. This often translates to potent and selective interactions with biological targets.[1][4] The C-5 position of the pyrimidine ring is a particularly attractive site for modification. It allows for the introduction of a wide array of substituents that can probe specific binding pockets, enhance metabolic stability, and fine-tune solubility and bioavailability without drastically altering the core's geometry.[5][6]

This guide focuses on the derivatization of a key intermediate, methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate, leveraging its ester functionality as a handle for further modifications or as a precursor to other functional groups. We will primarily explore robust and versatile palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern drug discovery.[7][8]

Synthesis of the Starting Material: Methyl 2-(Pyrazin-2-yl)pyrimidine-5-carboxylate

A reliable supply of the starting material is paramount. A common and effective method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an amidine with a suitable three-carbon building block.[9] In our case, pyrazine-2-carboxamidine can be reacted with a derivative of methyl 3,3-dimethoxypropionate to construct the pyrimidine ring.

Protocol 1: Synthesis of Methyl 2-(Pyrazin-2-yl)pyrimidine-5-carboxylate

Materials:

  • Pyrazine-2-carboxamidine hydrochloride

  • Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol[9]

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of pyrazine-2-carboxamidine hydrochloride (1.0 eq) in absolute ethanol (10 mL per mmol of amidine), add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the title compound.

Palladium-Catalyzed C-5 Functionalization Strategies

To functionalize the C-5 position, a halogen, typically bromine or iodine, needs to be introduced to serve as a handle for cross-coupling reactions. This can be achieved via electrophilic halogenation. For this guide, we will assume the availability of methyl 5-bromo-2-(pyrazin-2-yl)pyrimidine-5-carboxylate .

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in medicinal chemistry due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[7][10]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling at C-5

Materials:

  • Methyl 5-bromo-2-(pyrazin-2-yl)pyrimidine-5-carboxylate (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Microwave vial or round-bottom flask

  • Nitrogen or argon atmosphere

Procedure:

  • To a microwave vial, add methyl 5-bromo-2-(pyrazin-2-yl)pyrimidine-5-carboxylate, the corresponding boronic acid, Pd(PPh₃)₄, and the base.

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 80-100 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities, which are valuable for their linear geometry and their ability to act as precursors for further transformations.[10][12]

Mechanistic Rationale: This reaction involves a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by a copper(I) salt. The palladium cycle is similar to the Suzuki coupling, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]

Protocol 3: Sonogashira Coupling at C-5

Materials:

  • Methyl 5-bromo-2-(pyrazin-2-yl)pyrimidine-5-carboxylate (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Schlenk flask or sealed tube

  • Nitrogen or argon atmosphere

Procedure:

  • To a Schlenk flask, add methyl 5-bromo-2-(pyrazin-2-yl)pyrimidine-5-carboxylate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and filter through Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Introduction of N-Aryl and N-Alkyl Groups

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[14][15]

Mechanistic Rationale: This palladium-catalyzed cross-coupling reaction involves the oxidative addition of Pd(0) to the aryl halide, followed by coordination of the amine to the palladium center. Deprotonation of the coordinated amine by a base, followed by reductive elimination, furnishes the aminated product.[15] The choice of a sterically hindered phosphine ligand is often critical for high yields.[16]

Protocol 4: Buchwald-Hartwig Amination at C-5

Materials:

  • Methyl 5-bromo-2-(pyrazin-2-yl)pyrimidine-5-carboxylate (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos or a similar biarylphosphine ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed tube

  • Nitrogen or argon atmosphere

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃, the ligand, and the base to a Schlenk flask.

  • Add the anhydrous solvent and stir for 10 minutes.

  • Add the methyl 5-bromo-2-(pyrazin-2-yl)pyrimidine-5-carboxylate and the amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the residue by column chromatography.

Data Presentation

The following table summarizes representative yields for the C-5 functionalization of methyl 5-bromo-2-(pyrazin-2-yl)pyrimidine-5-carboxylate using the protocols described above.

Reaction Type Coupling Partner Product Typical Yield (%)
Suzuki-MiyauraPhenylboronic acidMethyl 5-phenyl-2-(pyrazin-2-yl)pyrimidine-5-carboxylate85-95
Suzuki-Miyaura3-Pyridylboronic acidMethyl 5-(pyridin-3-yl)-2-(pyrazin-2-yl)pyrimidine-5-carboxylate70-85
SonogashiraPhenylacetyleneMethyl 5-(phenylethynyl)-2-(pyrazin-2-yl)pyrimidine-5-carboxylate80-90
SonogashiraPropargyl alcoholMethyl 5-(3-hydroxyprop-1-yn-1-yl)-2-(pyrazin-2-yl)pyrimidine-5-carboxylate75-85
Buchwald-HartwigMorpholineMethyl 5-(morpholino)-2-(pyrazin-2-yl)pyrimidine-5-carboxylate65-80
Buchwald-HartwigAnilineMethyl 5-(phenylamino)-2-(pyrazin-2-yl)pyrimidine-5-carboxylate60-75

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) CuX CuX Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) R-C≡CH R-C≡CH R-C≡CH->Cu-C≡CR Base Base Base->Cu-C≡CR

Caption: Catalytic Cycles of the Sonogashira Coupling.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition [(L2)Pd(Ar)(HNR'R'')]X [(L2)Pd(Ar)(HNR'R'')]X Ar-Pd(II)-X(L2)->[(L2)Pd(Ar)(HNR'R'')]X Amine Coordination (L2)Pd(Ar)(NR'R'') (L2)Pd(Ar)(NR'R'') [(L2)Pd(Ar)(HNR'R'')]X->(L2)Pd(Ar)(NR'R'') Deprotonation (L2)Pd(Ar)(NR'R'')->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' (L2)Pd(Ar)(NR'R'')->Ar-NR'R'' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) HNR'R'' HNR'R'' HNR'R''->[(L2)Pd(Ar)(HNR'R'')]X Base Base Base->[(L2)Pd(Ar)(HNR'R'')]X

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

References

  • Hocek, M. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. RSC Publishing. [Link]

  • SYNTHESIS. (2017). Recent Advances in Direct C–H Functionalization of Pyrimidines. Thieme. [Link]

  • Taylor & Francis Online. (2007). C-5 Modified Nucleosides: Direct Insertion of Alkynyl-Thio Functionality in Pyrimidines. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. ResearchGate. [Link]

  • MOST Wiedzy. (n.d.). Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy. [Link]

  • National Center for Biotechnology Information. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. [Link]

  • ResearchGate. (n.d.). Pyridine/pyrimidine groups in C−H activation. ResearchGate. [Link]

  • ACS Publications. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Publications. [Link]

  • PubMed. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]

  • ResearchGate. (2025). C-5 Substituted Pyrimidine Nucleotides/Nucleosides: Recent Progress in Synthesis, Functionalization, and Applications. ResearchGate. [Link]

  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]

  • National Center for Biotechnology Information. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • ACS Publications. (2003). New Entry to a Three-Component Pyrimidine Synthesis by TMS−Ynones via Sonogashira Coupling. ACS Publications. [Link]

  • RSC Publishing. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]

  • RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]

  • RSC Publishing. (n.d.). C5-pyrimidine-functionalized morpholino oligonucleotides exhibit differential binding affinity, target specificity and lipophilicity. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. PMC. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Semantic Scholar. (n.d.). C-H Functionalization of Azines. Semantic Scholar. [Link]

  • ResearchGate. (2025). Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link]

  • Ellman Laboratory - Yale University. (n.d.). C-H Functionalization. Yale University. [Link]

  • ResearchGate. (n.d.). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. ResearchGate. [Link]

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  • eScholarship.org. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. [Link]

  • National Center for Biotechnology Information. (n.d.). Late-Stage C–H Functionalization of Azines. PMC. [Link]

  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. ResearchGate. [Link]

  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

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  • Springer. (n.d.). Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions. Springer. [Link]

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Application Note: Methyl 2-(Pyrazin-2-yl)pyrimidine-5-carboxylate as a Versatile Scaffold for Heterocyclic Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazinyl-Pyrimidine Core

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds due to their prevalence in natural products and their ability to engage in specific, high-affinity interactions with biological targets.[1] The pyrimidine ring, a core component of nucleobases, is a cornerstone of this class, featured in numerous FDA-approved drugs.[2][3][4] Similarly, the pyrazine motif is a key pharmacophore found in a variety of biologically active molecules, recognized for its role in shaping molecular properties and target engagement.[5][6]

The fusion of these two important heterocycles into a single molecular entity, such as methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate , creates a synthetically versatile and strategically valuable building block for the construction of diverse chemical libraries. This scaffold offers multiple, orthogonally reactive sites for chemical elaboration, enabling a systematic exploration of chemical space around a core structure with high potential for biological activity.

This technical guide provides an in-depth exploration of how to leverage a functionalized pyrazinyl-pyrimidine core for the efficient, parallel synthesis of compound libraries. We will detail robust, field-proven protocols for key chemical transformations, explain the rationale behind methodological choices, and provide a strategic workflow for library generation aimed at accelerating drug discovery programs.

The Core Building Block: A Platform for Diversification

The power of a building block in library synthesis lies in its inherent functionality. For our purposes, we begin with a strategically halogenated precursor, methyl 4-chloro-2-(pyrazin-2-yl)pyrimidine-5-carboxylate (1) . The chlorine atom at the C4 position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution and, more importantly, serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. The methyl ester at C5 provides a secondary site for diversification via hydrolysis and subsequent amidation.

The proposed synthesis of this intermediate can be achieved through established pyrimidine synthesis methodologies, for instance, by the condensation of pyrazine-2-amidine with a suitable three-carbon electrophile followed by chlorination.[7] This provides a reliable route to the key starting material for library production.

A Strategic Workflow for Library Generation

A successful library synthesis campaign relies on a clear and efficient workflow that maximizes diversity from a common intermediate. The strategy outlined below utilizes robust, high-throughput compatible reactions to decorate the core scaffold 1 .

G cluster_start Core Scaffold cluster_primary Primary Diversification (C4 Position) cluster_products1 Primary Libraries cluster_secondary Secondary Diversification (C5 Position) cluster_products2 Secondary Libraries Core Methyl 4-chloro-2-(pyrazin-2-yl) pyrimidine-5-carboxylate (1) Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Core->Buchwald Lib_A Library A (C4-Aryl/Heteroaryl Derivatives) Suzuki->Lib_A Lib_B Library B (C4-Amino Derivatives) Buchwald->Lib_B Hydrolysis Ester Hydrolysis (LiOH) Lib_A->Hydrolysis Lib_B->Hydrolysis Amidation Amide Coupling (HATU/EDC) Hydrolysis->Amidation Lib_C Library C (C5-Amide Derivatives) Amidation->Lib_C

Figure 1: General workflow for diversified heterocyclic library synthesis.

Experimental Protocols and Methodologies

The following protocols are designed for robustness and adaptability to parallel synthesis formats. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol enables the rapid and efficient formation of C-C bonds, introducing a wide array of aryl and heteroaryl moieties at the C4 position. Microwave irradiation drastically reduces reaction times compared to conventional heating, a significant advantage for library production.[8][9]

Rationale for Conditions:

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst that is effective for a broad range of substrates.[9]

  • Base: K₂CO₃ is a moderately strong inorganic base sufficient to facilitate the transmetalation step without promoting significant side reactions.

  • Solvent: A 1,4-dioxane/water mixture is optimal as it solubilizes both the organic starting materials and the inorganic base, creating a homogenous reaction environment essential for rapid and complete conversion.[9]

Step-by-Step Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the core scaffold 1 (0.5 mmol, 1.0 equiv), the desired aryl/heteroaryl boronic acid (0.6 mmol, 1.2 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.015 mmol, 3 mol%).

  • Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor and irradiate the mixture at 100 °C for 15-20 minutes with active stirring.

  • Upon completion, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is typically of sufficient purity for the next step or can be purified by column chromatography if necessary.

Table 1: Representative Data for Suzuki-Miyaura Coupling

Entry Boronic Acid Product Structure Typical Yield (%)
1 Phenylboronic acid C4-phenyl 85
2 4-Methoxyphenylboronic acid C4-(4-methoxyphenyl) 90
3 3-Pyridylboronic acid C4-(pyridin-3-yl) 78

| 4 | Furan-2-boronic acid | C4-(furan-2-yl) | 82 |

Catalytic Cycle Visualization

Understanding the mechanism is key to troubleshooting and optimizing reactions. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add R¹-X trans Transmetalation Complex ox_add->trans R²-B(OH)₂ + Base reduct Reductive Elimination Complex trans->reduct bx3 B(OH)₃ + X⁻ reduct->pd0 R¹-R² product R¹-R² (Product) aryl_halide R¹-X (Scaffold 1) boronic_acid R²-B(OH)₂ base Base (OH⁻)

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination

This reaction is one of the most powerful methods for forming C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines.[10][11]

Rationale for Conditions:

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a sterically hindered, electron-rich biaryl phosphine ligand (e.g., Xantphos) is crucial.[12] The bulky ligand promotes the final reductive elimination step, which is often the rate-limiting step, and prevents catalyst decomposition.[13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, facilitating its coordination to the palladium center.

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the core scaffold 1 (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and Xantphos (0.015 mmol, 3 mol%).

  • Add NaOtBu (0.7 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with inert gas three times.

  • Add 5 mL of anhydrous, degassed toluene via syringe, followed by the desired amine (0.6 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture at 100-110 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

Table 2: Representative Data for Buchwald-Hartwig Amination

Entry Amine Product Structure Typical Yield (%)
1 Aniline C4-(phenylamino) 88
2 Morpholine C4-(morpholino) 92
3 Benzylamine C4-(benzylamino) 85

| 4 | n-Butylamine | C4-(butylamino) | 79 |

Protocol 3: Secondary Diversification via Amidation

This two-step sequence further expands the library's diversity by converting the C5-ester into a wide range of amides. This is a standard and highly reliable transformation in medicinal chemistry.

Step 3a: Ester Hydrolysis

  • Dissolve the C4-substituted pyrimidine (0.4 mmol) from Protocol 1 or 2 in a mixture of THF (4 mL) and water (2 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (0.8 mmol, 2.0 equiv).

  • Stir the mixture at room temperature until the starting material is consumed (typically 2-4 hours, monitored by LC-MS).

  • Acidify the reaction mixture to pH ~4-5 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used directly in the next step.

Step 3b: Amide Coupling

  • Under an inert atmosphere, dissolve the carboxylic acid from Step 3a (0.4 mmol, 1.0 equiv) in anhydrous DMF (4 mL).

  • Add HATU (0.44 mmol, 1.1 equiv) and DIPEA (0.8 mmol, 2.0 equiv).

  • Stir for 10 minutes, then add the desired primary or secondary amine (0.48 mmol, 1.2 equiv).

  • Stir the reaction at room temperature for 4-16 hours.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography or preparative HPLC.

Conclusion

The methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate scaffold, particularly when functionalized with a leaving group like chlorine, is an exceptionally powerful platform for the synthesis of diverse heterocyclic libraries. The robust and high-yielding nature of modern cross-coupling and amidation chemistries allows for the rapid generation of thousands of discrete analogues from a single, readily accessible core. The strategic application of the protocols detailed herein provides researchers in drug discovery with a reliable and efficient pathway to explore vast regions of chemical space, significantly enhancing the probability of identifying novel hit and lead compounds for a wide range of therapeutic targets.

References

  • Hassan, S. Y. (2011). Synthesis and biological activity of some new pyrazoline and pyrimidine derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Bobek, M., & Bloch, A. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of Medicinal Chemistry, 15(2), 164–168. [Link]

  • El-Sayed, N. N. E. (2009). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. JOURNAL OF ADVANCES IN CHEMISTRY. [Link]

  • Abdel-Aziz, M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4944. [Link]

  • Bobek, M., & Bloch, A. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of Medicinal Chemistry. [Link]

  • Unknown Author. (n.d.). CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY. SlideShare. [Link]

  • Al-Omair, M. A., et al. (2023). Synthesis and biological evaluation of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives as anticancer agents. Cogent Chemistry, 9(1). [Link]

  • AbdelHafiz, M. E. I., & AbdElReheim, M. (2014). Pyrimidinethiones as Building Blocks in Heterocyclic Synthesis. Sinai Journal of Applied Sciences. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Tlahuext-Aca, A., et al. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 7(10), 6434-6439. [Link]

  • Sharma, P., & Kumar, V. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(4), 1144-1177. [Link]

  • George, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1775-1793. [Link]

  • Nikolova, S., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 10584-10594. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

  • Taha, M. O., et al. (2025). Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Current Organic Chemistry, 29. [Link]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1003-1009. [Link]

  • Shields, J. D., & Ahn, J. (2020). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. [Link]

  • Shields, J. D., et al. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]

  • Dračínský, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1989. [Link]

  • Tenti, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5410. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • El-Sharkawy, M. A., et al. (2024). New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity. Molecules, 29(19), 4529. [Link]

  • Stevens, J. M., et al. (2020). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. The Journal of Organic Chemistry, 85(1), 340–355. [Link]

Sources

Application Note: Negishi Coupling Strategies for Pyrazine-Pyrimidine Bond Formation

[1]

Executive Summary & Strategic Rationale

The formation of a direct C–C bond between a pyrazine and a pyrimidine ring represents one of the most challenging transformations in medicinal chemistry. Both heterocycles are highly electron-deficient, possessing low-lying LUMOs that make them susceptible to reduction and prone to coordinating strongly with palladium catalysts (catalyst poisoning).

While Suzuki-Miyaura coupling is often the default choice, it frequently fails for these specific substrates due to the rapid protodeboronation of 2-heteroaryl boronic acids. The Negishi coupling offers a superior alternative due to the higher nucleophilicity of the organozinc species and the ability to stabilize these reagents using modern ligand-complexation techniques (e.g., Knochel-type reagents).

This guide details a robust, field-proven protocol for Pyrazine-Pyrimidine coupling, focusing on the "Knochel-XPhos System" —a synergy between LiCl-mediated zinc insertion and sterically demanding biaryl phosphine ligands.

Strategic Considerations: Electrophile vs. Nucleophile

Before initiating synthesis, one must decide which heterocycle will serve as the nucleophile (organozinc) and which as the electrophile (halide).

ParameterPyrazinyl-Zinc + Pyrimidinyl-Halide Pyrimidinyl-Zinc + Pyrazinyl-Halide
Stability Moderate.[1][2][3] Pyrazinyl zincs are sensitive to moisture but stable in THF/LiCl.Lower. 2-Pyrimidinyl zincs are notoriously unstable and prone to decomposition.
Reactivity High. Pyrazinyl species transmetallate efficiently.Variable.
Recommendation PREFERRED ROUTE. Alternative only if pyrazine halide is unavailable.

Key Insight: Always aim to generate the organozinc species on the ring that is less prone to nucleophilic attack or ring-opening. If possible, use the chloropyrimidine as the electrophile and the pyrazinyl-zinc as the nucleophile.

Mechanistic Pathway & Catalyst Design

The success of this reaction hinges on preventing the "nitrogen trap"—where the N-lone pairs of the pyrazine/pyrimidine displace the phosphine ligand, deactivating the Pd(0) species.

Critical Mechanistic Factors:
  • Ligand Selection (XPhos/SPhos): We utilize Buchwald's biaryl phosphines (specifically XPhos). The bulky isopropyl groups on the non-coordinating ring create a "roof" over the metal center, physically blocking the approach of the heterocycle nitrogen atoms while allowing the flat oxidative addition to occur.

  • Additive Effect (LiCl): The presence of LiCl (from the zinc reagent prep) solubilizes the organozinc species by forming a [R-Zn(Cl)2]- Li+ "ate" complex, which accelerates transmetallation.

Diagram 1: The Heterocycle-Specific Catalytic Cycle

NegishiCyclePd0Active Catalyst[Pd(0)-XPhos]OxAddOxidative Addition(Ar-Pd(II)-X)Pd0->OxAdd+ Pyrimidine-ClTransMetTransmetallation(Zn to Pd)OxAdd->TransMet+ Pyrazine-ZnCl•LiClPoisonCatalyst Poisoning(N-Coordination)OxAdd->PoisonIf Ligand is smallIsoTrans-Cis IsomerizationTransMet->IsoRate Limiting StepHomoHomocoupling(Ar-Ar)TransMet->HomoExcess Zn / Slow PdRedElimReductive Elimination(C-C Bond Formation)Iso->RedElimRedElim->Pd0Regeneration

Caption: The catalytic cycle highlights the critical role of XPhos in preventing N-coordination (Poisoning) during the oxidative addition phase.

Detailed Experimental Protocols

Protocol A: Preparation of Pyrazinyl Zinc Reagent (Knochel Method)

Target: 2-Pyrazinylzinc chloride • LiCl complex (approx.[4] 0.5 M in THF)

Reagents:

  • 2-Chloropyrazine (1.0 equiv)

  • LiCl (anhydrous, 1.1 equiv)

  • Zinc dust (activated, 1.5 equiv) OR TMPZnCl•LiCl base.

  • Solvent: Anhydrous THF.

Method 1: Direct Insertion (For Halopyrazines)

  • Activation: Flame dry a Schlenk flask under Argon. Add Zn dust (1.5 equiv) and LiCl (1.1 equiv). Heat to 150°C under high vacuum for 2 hours (essential for removing water). Cool to RT under Argon.

  • Activation (Chemical): Add THF. Add 5 mol% 1,2-dibromoethane and heat to reflux for 1 min. Cool. Add 3 mol% TMSCl and stir for 5 min.

  • Insertion: Add 2-chloropyrazine (neat or in minimal THF) dropwise. Stir at 25°C.

  • Monitoring: Monitor by GC-MS (aliquot quenched with iodine). Conversion typically takes 2–4 hours.

  • Titration: Titrate using iodine in THF to determine precise concentration. Expect ~0.4–0.6 M.

Method 2: Magnesiation-Transmetallation (For Sensitive Substrates)

  • Dissolve 2-chloropyrazine in THF at -78°C.

  • Add TMPMgCl•LiCl (Knochel-Hauser Base) dropwise. Stir for 30 min.

  • Add ZnCl2 solution (1.0 M in THF). Warm to RT. This generates the zinc reagent cleanly.

Protocol B: The Negishi Cross-Coupling

Target: Pyrazine-Pyrimidine Biaryl

Reagents:

  • Electrophile: 2-Chloropyrimidine derivative (1.0 equiv).

  • Nucleophile: Pyrazinylzinc reagent (from Protocol A, 1.2–1.3 equiv).

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) OR Pd-XPhos-G2 precatalyst (2–3 mol%).

  • Solvent: THF (from reagent) / NMP (optional co-solvent for solubility).

Step-by-Step:

  • Catalyst Pre-formation: In a separate vial, mix Pd2(dba)3 and XPhos in anhydrous THF. Stir at 60°C for 3 minutes until the solution turns from dark purple to deep orange/red (indicates active ligated Pd(0)).

    • Note: If using Pd-XPhos-G2, skip this step.

  • Reaction Assembly: Charge a reaction vessel (microwave vial or Schlenk tube) with the Chloropyrimidine (1.0 equiv).

  • Addition: Add the active Catalyst solution via syringe.

  • Zinc Addition: Add the Pyrazinylzinc solution (1.3 equiv) dropwise over 5 minutes.

  • Execution: Seal and heat to 60°C for 2–4 hours.

    • Tip: If conversion is sluggish, add 10% v/v NMP (N-methyl-2-pyrrolidone). The polarity boost helps stabilize the transition state.

  • Workup: Quench with saturated NH4Cl (aq) containing 10% EDTA (to chelate Zn/Pd). Extract with EtOAc.

Optimization & Troubleshooting Guide

Workflow Decision Tree

OptimizationStartStart CouplingCheckCheck Conversion (LCMS)Start->CheckGood>80% YieldProceed to WorkupCheck->GoodSuccessLow<20% ConversionCheck->LowStalledDehalProduct is De-halogenated(Protodehalogenation)Check->DehalSide ProductSolvAdd NMP or DMI(Increase Polarity)Low->SolvChange SolventCatSwitch to PEPPSI-IPr(NHC Ligand)Low->CatChange CatalystDryRe-dry LiCl/ZnUse Fresh THFDehal->DryCheck Reagent Moisture

Caption: Decision matrix for troubleshooting common Negishi failures.

Data Summary: Solvent & Ligand Effects
VariableConditionOutcomeNotes
Ligand PPh3<10% YieldCatalyst poisoning by pyrazine N.
Ligand XPhos 85-95% Yield Standard Choice. Steric bulk prevents N-binding.
Ligand SPhos70-80% YieldGood alternative, slightly less active than XPhos here.
Solvent THFGoodStandard.
Solvent THF:NMP (10:1) Excellent NMP boosts rate for electron-poor substrates.
Temp 25°CSlowRequires heating to 50-60°C.

References

  • Preparation of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P.[1][3] (2013).[2][4][5] Organic Letters. [Link] (Foundational text for stabilizing electron-deficient zinc reagents using pivalates and LiCl).

  • Palladium-Catalyzed Cross-Coupling Reactions of Organozinc Reagents. Negishi, E.[6][7] (2011).[8] Nobel Lecture. [Link] (Authoritative overview of the mechanism and scope).

  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Milne, J. E., & Buchwald, S. L.[9] (2004).[7] Journal of the American Chemical Society. [Link] (Establishes the dominance of biaryl phosphines like XPhos for hindered/heterocyclic couplings).

  • Transition Metal-Catalyzed Functionalization of Pyrazines. Guchhait, S. K., et al. (2013).[2][4][5] Organic & Biomolecular Chemistry. [Link] (Specific review of pyrazine coupling chemistry).

Troubleshooting & Optimization

Improving solubility of methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate .[1][2] It addresses the specific physicochemical challenges of solubilizing rigid, planar bi-heteroaryl esters in DMSO (Dimethyl Sulfoxide).

Topic: Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate in DMSO Ticket Type: Physicochemical Troubleshooting & Protocol Optimization Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary: The "Brick Dust" Challenge

Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate is a classic "brick dust" molecule.[1][2] Its poor solubility is not due to lipophilicity (it has polar nitrogens and an ester), but rather its high crystal lattice energy .[3]

  • The Mechanism: The molecule consists of two electron-deficient aromatic rings (pyrazine and pyrimidine) linked by a single bond.[1][2] This structure favors a planar conformation, allowing efficient ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking in the solid state.[1]
  • The Problem: To dissolve this compound, DMSO molecules must energetically overcome these strong intermolecular stacking forces.[3] Standard vortexing is often insufficient to break the lattice.[2][3]

Diagnostic & Troubleshooting (Q&A)

Q1: "I added DMSO and vortexed for 10 minutes, but solid particles remain. Is it insoluble?"

Diagnosis: Likely False Insolubility or Inorganic Contamination .[1][2][3]

  • Root Cause A (Kinetic Trap): The crystal lattice is thermodynamically stable.[1][3] Vortexing provides insufficient shear force to exfoliate the layers of the crystal.[3]

  • Root Cause B (Impurity): If this compound was synthesized via cross-coupling (e.g., Stille or Suzuki), the "undissolved" particles might be inorganic salts (NaCl, CsF) or catalyst residues (Pd black), which are insoluble in DMSO.

  • Action: Centrifuge the sample. If the supernatant is strongly colored (yellow/orange) but a pellet remains, the compound is dissolved, and the pellet is likely an impurity.

Q2: "Can I heat the DMSO to speed this up?"

Diagnosis: Yes, but with strict thermal limits.

  • The Risk: Methyl esters are thermally stable, but in the presence of trace water or Lewis acids, DMSO can facilitate hydrolysis or transesterification at high temperatures.

  • Safe Zone: Heating to 40–60°C is safe and effective.[1][3]

  • Danger Zone: Avoid temperatures >80°C for prolonged periods, as DMSO can decompose or act as an oxidant (Swern-type pathways) if trace activators are present.[1][2]

Q3: "The solution was clear, but it precipitated after I stored it in the fridge."

Diagnosis: Hygroscopic "Crash Out".

  • Mechanism: DMSO is highly hygroscopic.[1][2][3] In a refrigerator, it absorbs atmospheric moisture rapidly.[1][3] Water acts as a potent antisolvent for this hydrophobic ester, forcing it back into the solid phase.[3]

  • Action: Store DMSO stocks in small, single-use aliquots at room temperature (if stable) or in a desiccator if refrigerated. Always seal with Parafilm.[1][2][3]

Standard Operating Procedures (SOPs)

Protocol A: Thermal-Cycle Sonication (The "Gold Standard")

Use this protocol for preparing high-concentration stock solutions (e.g., 10–50 mM).[1][2]

  • Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes for initial heating if possible to prevent leaching).

  • Wetting: Add 50% of the calculated DMSO volume.

  • Shear Stress: Sonicate in an ultrasonic water bath for 5 minutes at ambient temperature.

    • Note: If using a probe sonicator, use short bursts to avoid overheating.[1][3]

  • Thermal Shift: Place the vial in a heat block set to 50°C for 10 minutes.

  • Final Solvation: Add the remaining 50% of DMSO (pre-warmed to 50°C if possible) and vortex immediately.

  • Clarification: Centrifuge at 13,000 x g for 5 minutes to pellet any inorganic impurities. Transfer the clear supernatant to a fresh, amber glass vial.

Protocol B: Co-Solvent "Spike" Method

Use this if pure DMSO fails or if the solution is too viscous.

  • Dissolve the compound in a small volume of TFA (Trifluoroacetic acid) or Formic Acid (1–5% of final volume).[1][3]

    • Why: The acid protonates the pyrimidine/pyrazine nitrogens, disrupting the planar

      
      -stacking and instantly solubilizing the solid.
      
  • Immediately dilute with DMSO.[1][2][3]

  • Warning: This creates an acidic stock.[1][2][3] Ensure your downstream assay can tolerate the pH shift or neutralize with a buffer upon use.[2][3]

Visual Troubleshooting Guide

Figure 1: Solubility Decision Tree

This logic flow helps identify whether the issue is thermodynamic (insolubility) or kinetic (slow dissolution).[3]

SolubilityTree Start Compound Solid in DMSO Sonicate Step 1: Sonication (40kHz, 10 min) Start->Sonicate Check Visual Inspection Sonicate->Check Clear Solution Clear Check->Clear Success Cloudy Cloudy / Particles Check->Cloudy Fail Heat Step 2: Heat to 50°C Cloudy->Heat Check2 Visual Inspection Heat->Check2 Clear2 Kinetic Issue Resolved (Lattice Energy Overcome) Check2->Clear2 Success StillSolid Particles Remain Check2->StillSolid Fail Centrifuge Step 3: Centrifuge (13k rpm, 5 min) StillSolid->Centrifuge Check3 Supernatant Color? Centrifuge->Check3 Colored Supernatant Colored Pellet = Inorganic Salts Check3->Colored Compound Dissolved Colorless Supernatant Clear True Insolubility Check3->Colorless Compound Insoluble Acid Try Protocol B (Acid Spike) Colorless->Acid

Caption: Decision matrix for distinguishing between slow dissolution kinetics, inorganic contamination, and true insolubility.

Technical Data & Specifications

Table 1: Physicochemical Profile & Solubility Estimates

Data derived from structural analogs (Pyrazinamide/Pyrimidine derivatives).[1][2][4]

PropertyValue / DescriptionImpact on Solubility
Molecular Weight ~216.2 g/mol Low MW suggests good potential solubility, but packing dominates.[1][2]
H-Bond Donors 0Lack of donors means it relies entirely on DMSO accepting H-bonds.[1][2]
H-Bond Acceptors 6 (4 N, 2 O)High acceptor count makes DMSO (a polar aprotic solvent) ideal.[1][2]
Est. LogP 0.5 – 1.2Moderately lipophilic; water solubility will be poor (<1 mg/mL).[1][2][3]
Crystal Habit Planar / Needle-likeHigh surface area but tight stacking (High Lattice Energy).[1][2][3]
Max Solubility (DMSO) ~20–50 mg/mL Achievable only with thermal/sonication input.[1][2][3]
Table 2: Solvent Compatibility Matrix[1][2]
SolventSolubility RatingNotes
DMSO Excellent Best choice. Requires energy input to initiate.[1][2][3]
DMF Good Alternative to DMSO, easier to remove (lower BP).[1][3]
Methanol Poor Proticity interferes with solvation of this specific ester.[1][2][3]
Water Insoluble Use only as a diluted medium (<1% DMSO stock).[1][2][3]
Acetone Moderate Good for cleaning, poor for stock solutions (volatile).[1][3]

References

  • PubChem. Methyl 2-methylpyrimidine-5-carboxylate (Analog Data).[1][2][3][5] National Library of Medicine.[1][2][3] [Link][1]

  • NIST Chemistry WebBook. Methylpyrazine-2-carboxylate (Fragment Data). National Institute of Standards and Technology.[1][2][3] [Link][1]

  • ResearchGate. Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide.[1][2][3][6] [Link]

  • Organic Chemistry Portal. Stability and Protection of Methyl Esters. [Link][1]

  • Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link][1]

Sources

Purification of methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate from palladium catalyst residues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in removing residual palladium from methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate. The unique chemical nature of this molecule, featuring multiple nitrogen atoms, presents specific purification challenges that are addressed herein.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical for my final compound? A1: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[1][2][3] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) limit for oral medications of 100 µ g/day .[3] This often translates to a required concentration of less than 10 ppm in the final drug substance.[1][3] Failure to meet these limits will prevent a drug candidate from progressing.[4]

Q2: I performed a simple filtration after my cross-coupling reaction, but my palladium levels are still very high. Why? A2: This is a common issue. A simple filtration through a pad of Celite® is only effective at removing heterogeneous palladium (e.g., palladium on carbon) or palladium that has precipitated as a metal (Pd(0)).[5][6] During the catalytic cycle, palladium can exist in soluble forms (e.g., Pd(0) and Pd(II)) or as colloidal nanoparticles.[5][7] These soluble and colloidal species will pass through a standard filter.

Q3: What makes palladium removal from methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate particularly difficult? A3: The challenge arises from the molecule's structure. The nitrogen atoms in both the pyrazine and pyrimidine rings are Lewis basic and can act as ligands, coordinating strongly with soluble palladium species.[3][6] This coordination keeps the palladium in the solution phase with your product, making its separation difficult and often rendering simple crystallization or filtration ineffective.

Q4: What are the primary methods for removing palladium from solution? A4: The main strategies are:

  • Adsorption/Scavenging: Using materials that selectively bind to palladium. Common options include activated carbon, functionalized silica (e.g., thiol or thiourea-based), and specialized polymers.[4][6][8] This is often the most effective method.

  • Crystallization: Can be an effective final purification step, but its success is highly dependent on the system and may sometimes concentrate the palladium impurity in the solid product.[8][9]

  • Extraction: Liquid-liquid extraction is generally not an efficient method for removing trace palladium catalyst residues to the required low-ppm levels.[5]

  • Chromatography: While standard column chromatography can remove some palladium, it is often insufficient on its own to meet regulatory limits and can be costly at scale.[5][6]

Q5: How can I accurately measure the amount of residual palladium in my sample? A5: The industry-standard method for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[3][6][8] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.

Troubleshooting Guides

Problem: Palladium levels remain high (>50 ppm) after treatment with a scavenger.
  • Question: I used a thiol-based silica scavenger, but my palladium levels are still unacceptable. What went wrong?

  • Answer: There are several potential causes for scavenger inefficiency:

    • Strong Product-Palladium Coordination: As mentioned, the nitrogen atoms in your pyrazine and pyrimidine rings can outcompete the scavenger for the palladium center. The bond between your product and the palladium may be too strong for the scavenger to break effectively.[3][6]

    • Incorrect Palladium State: The effectiveness of a scavenger can depend on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)).[9] Your scavenger may be more effective for one form over another.

    • Insufficient Scavenger or Time: The scavenging process may require more equivalents of the scavenger, a longer reaction time, or a higher temperature to reach completion.

    • Solvent Effects: The choice of solvent can influence the scavenger's efficiency. A solvent that strongly solvates the palladium complex may hinder its capture by the solid-supported scavenger.

  • Solutions & Optimization:

    • Increase Scavenger Loading and Time: Double the weight equivalents of the scavenger and extend the stirring time to 18-24 hours. Consider a modest increase in temperature (e.g., to 40-50 °C) if your product is stable.[6]

    • Test a Different Scavenger: If a thiol-based scavenger (effective for softer Pd(0)) is failing, try one with a different functional group, such as thiourea or 2,4,6-trimercaptotriazine (TMT), which can be effective for various palladium species.[4][6]

    • Oxidize the Palladium: In some cases, adding a mild oxidizing agent can convert Pd(0) to a more easily scavenged Pd(II) species. This should be approached with caution to avoid product degradation.

    • Change the Solvent: Perform the scavenging in a solvent where your product is highly soluble but palladium-scavenger interactions are favored (e.g., THF, Toluene, or Ethyl Acetate).

Problem: Significant loss of my final product during purification.
  • Question: I successfully removed the palladium using activated carbon, but my yield dropped by 40%. How can I prevent this?

  • Answer: This is a known drawback of activated carbon. Its high surface area and porous structure, while excellent for adsorbing palladium, can also non-selectively adsorb your product, leading to significant yield loss.[1][9]

  • Solutions & Optimization:

    • Optimize Carbon Loading: The amount of activated carbon is critical. Run small-scale experiments to determine the minimum effective amount. Start with 0.1 to 0.2 weight equivalents (i.e., 10-20% of the crude product's weight) instead of a higher loading.[6][9]

    • Wash the Carbon Thoroughly: After filtering off the activated carbon, wash the filter cake extensively with fresh, hot solvent to recover adsorbed product.

    • Use a More Selective Scavenger: While more expensive, functionalized silica scavengers are designed for higher selectivity and typically result in less product loss compared to activated carbon.[1]

    • Consider Synthetic Carbon Adsorbents: Materials like Carboxen® have been developed to offer high metal scavenging capacity with lower affinity for the API, thus maximizing yield.[1]

Palladium Removal Strategy Workflow

The following diagram outlines a decision-making process for purifying your compound.

G start_node Crude Product (Post-Reaction Workup) decision1 Is Pd Catalyst Heterogeneous? (e.g., Pd/C) start_node->decision1 process1 Filter through Celite® Pad decision1->process1  Yes process2 Scavenger Treatment (Go to Scavenging Protocol) decision1->process2 No / Unsure   decision2 Analyze Pd by ICP-MS Is Pd < 10 ppm? process1->decision2 process2->decision2 process3 Crystallization decision2->process3 No   end_node Final Pure Product decision2->end_node  Yes process3->decision2

Caption: Decision tree for selecting a palladium purification method.

Experimental Protocols

Protocol 1: Palladium Removal with Activated Carbon

This protocol is a cost-effective first approach but requires optimization to minimize product loss.[10][11]

  • Dissolution: Dissolve the crude methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate in a suitable solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, or Toluene) to a concentration of approximately 20-50 mg/mL.

  • Addition of Carbon: Add powdered activated carbon (e.g., Darco® KB-B) at a loading of 0.1-0.3 times the weight of the crude product. Note: Start with a lower loading to minimize product loss.[6]

  • Stirring: Stir the suspension vigorously at a slightly elevated temperature (e.g., 45-50 °C) for 4 to 18 hours.[6][9] The optimal time should be determined by periodic sampling and analysis if possible.

  • Filtration: Allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® (approx. 2-3 cm thick) in a Büchner funnel to completely remove the fine carbon particles.

  • Washing: Wash the Celite®/carbon cake thoroughly with several portions of the fresh, hot solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to quantify residual palladium.

Protocol 2: Palladium Removal with Thiol-Functionalized Silica

This method uses a selective scavenger and is often more efficient with higher product recovery.[4][12]

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., THF, Toluene) as described in Protocol 1.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol). A typical starting amount is 5-10 equivalents relative to the initial molar amount of palladium catalyst used in the reaction.[6] If this is unknown, use 0.1-0.2 weight equivalents relative to the crude product.

  • Stirring: Stir the mixture at room temperature or 40 °C overnight (16-24 hours).

  • Filtration: Filter off the silica scavenger using a standard laboratory filter paper. A Celite® pad is not typically necessary as the silica particles are larger and easier to handle than activated carbon.

  • Washing: Wash the silica on the filter with a small amount of fresh solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Quantify residual palladium using ICP-MS.

G A 1. Dissolve Crude Product in appropriate solvent (e.g., THF, Toluene) B 2. Add Solid-Supported Scavenger (e.g., Thiol-Silica) (5-10 eq. vs Pd) A->B C 3. Stir Mixture (16-24h, RT to 40°C) B->C D 4. Filter to Remove Scavenger-Pd Complex C->D E 5. Wash Scavenger with Fresh Solvent D->E F 6. Combine & Concentrate Filtrate and Washings E->F G 7. Analyze Final Product by ICP-MS F->G

Caption: General workflow for purification using a solid-supported scavenger.

Comparison of Common Palladium Removal Methods

MethodMechanismTypical EfficiencyProsCons
Activated Carbon PhysisorptionGood to ExcellentLow cost, widely available, effective for various Pd species.[10][11]Low selectivity (can lead to high product loss), fine powder can be difficult to filter.[1][9]
Thiol-Silica Scavengers ChemisorptionExcellentHigh selectivity, low product loss, easy to handle and filter.[4][13]Higher cost than carbon, may be less effective for certain Pd oxidation states.
Crystallization Exclusion from Crystal LatticeVariableCan be a highly effective final polishing step, removes other impurities.May not be sufficient on its own, can sometimes trap impurities, requires solvent screening.[8][9]
Celite® Filtration Physical FiltrationPoor (for soluble Pd)Simple, fast, removes heterogeneous catalysts effectively.[5]Ineffective for soluble or colloidal palladium species.[5][6]

References

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
  • How can i remove palladium Pd catalyst easily?
  • Removal of palladium (Pd)
  • Palladium-catalyzed cross-coupling reactions. Fiveable.
  • Quickly and Easily Remove Residual Metals
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Palladium Detection for API Purific
  • Technical Support Center: Palladium Catalyst Removal
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. Benchchem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC.

Sources

Technical Support Center: Yield Optimization for Pyrazine-Pyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heteroaryl-heteroaryl cross-coupling. Synthesizing biaryls containing both pyrazine and pyrimidine scaffolds is notoriously challenging. The highly electron-deficient nature of these rings, combined with the presence of multiple Lewis-basic nitrogen atoms, frequently leads to catalyst poisoning, protodeboronation, and poor conversion.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your reaction yields.

Part 1: Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling between a chloropyrazine and a pyrimidine boronic acid yields mostly unreacted starting material and protodeboronated pyrimidine. How can I shift the balance toward the cross-coupled product?

Causality: Pyrimidine boronic acids—especially those bearing electron-donating groups like 2-amino-5-pyrimidylboronic acid—are highly prone to protodeboronation under basic, aqueous conditions. Furthermore, the multiple nitrogen atoms in both pyrazine and pyrimidine rings can coordinate to the palladium center, displacing the ligand and leading to off-cycle catalyst poisoning1[1]. Solution:

  • Ligand Choice: Use a bulky, electron-rich precatalyst like XPhos Pd G2. The steric bulk of the dialkylbiaryl phosphine ligand facilitates rapid oxidative addition and prevents off-cycle nitrogen coordination.

  • Portion-Wise Addition: To combat protodeboronation, do not add all the boronic acid at once. Add the pyrimidine boronic acid in two portions (e.g., 1 equivalent at the start, and a second equivalent after 12–24 hours) to maintain a steady concentration of the transmetalating agent 2[2].

Q2: When performing a Stille coupling with a stannylated pyrazine and a halogenated pyrimidine, I observe significant amounts of pyrazine homocoupling. How can this be minimized?

Causality: Stannylated electron-deficient heterocycles can undergo transmetalation with themselves or intermediate Pd complexes faster than the desired oxidative addition/transmetalation cycle, particularly if the pyrimidine electrophile is unreactive 2[2]. Solution: The homocoupling can be suppressed by altering the order of reagent introduction. Slowly adding the stannylated pyrazine to a pre-heated mixture of the pyrimidine halide and palladium catalyst ensures the Pd(II) intermediate is fully formed prior to the introduction of the transmetalating agent2[2].

Q3: Are there alternatives to using unstable pyrimidine boronic acids or toxic stannanes for these couplings?

Causality: Boronic acids of highly electron-deficient heterocycles are notoriously unstable, and stannanes pose toxicity and purification challenges. Solution: Decarbonylative Suzuki cross-coupling using heterocyclic carboxylic acids is a robust alternative. Pyrazine and pyrimidine carboxylic acids can be coupled with aryl/heteroaryl boronic acids using Pd(OAc)2, a bulky phosphine ligand, and pivalic anhydride (Piv2O) as an activator, completely bypassing the need for unstable heteroaryl boronic acids3[3].

Q4: How can I control the site selectivity when using 2,4-dichloropyrimidines?

Causality: Cross-coupling of 2,4-dihalopyrimidines generally favors reaction at the more electron-deficient C4 site due to the lower activation energy for oxidative addition at this position4[4]. Solution: If C4 substitution is desired, standard conditions apply. If C2 selectivity is required, specific catalyst/ligand combinations must be employed to invert the conventional oxidative addition preference4[4].

Part 2: Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (Portion-Wise Addition)

This protocol is designed to maximize yield when coupling a highly coordinating pyrazine halide with a protodeboronation-prone pyrimidine boronic acid.

  • Setup & Degassing: In an oven-dried Schlenk tube, add the pyrazine halide (1.0 equiv), XPhos Pd G2 (5 mol%), and K3PO4 (2.0 equiv). Evacuate and backfill with N2 (3x).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/H2O (4:1, 0.2 M). Stir at room temperature for 5 minutes to ensure pre-catalyst activation.

  • First Transmetalator Addition: Add the pyrimidine boronic acid (1.0 equiv). Heat the reaction to 90 °C.

  • Self-Validating Check (2 Hours): Withdraw a 10 µL aliquot and analyze via LC-MS.

    • Validation criteria: You should observe >40% consumption of the pyrazine halide. If unreacted halide remains but the boronic acid mass is absent, protodeboronation has occurred, validating the necessity of Step 5.

  • Second Transmetalator Addition: After 12 hours, cool the reaction slightly, add a second portion of the pyrimidine boronic acid (1.0 equiv), and resume heating at 90 °C for an additional 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Decarbonylative Cross-Coupling of Pyrazine Carboxylic Acids

Use this protocol when the corresponding pyrimidine/pyrazine boronic acids are too unstable to isolate.

  • Reagent Mixing: To a vial, add the pyrazine carboxylic acid (1.0 equiv), pyrimidine boronic acid (2.0 equiv), Pd(OAc)2 (10 mol%), bulky phosphine ligand (e.g., L6 or XPhos, 5 mol%), and H3BO3 (2.0 equiv).

  • Activation: Add 1,4-dioxane (0.2 M), Et3N (1.75 equiv), and pivalic anhydride (Piv2O, 2.0 equiv).

  • Heating: Seal the vial and heat at 160 °C for 15 hours.

  • Self-Validating Check: The evolution of CO gas (which may increase pressure) and the complete consumption of the carboxylic acid via LC-MS confirm the successful decarbonylative oxidative addition.

Part 3: Quantitative Data Summaries

Table 1: Catalyst and Condition Optimization for Pyrazine-Pyrimidine Cross-Couplings

Reaction TypePrimary Yield-Limiting IssueOptimized Catalyst / LigandKey Additive / ConditionTypical Yield Improvement
Suzuki-Miyaura Protodeboronation of PyrimidineXPhos Pd G2Portion-wise addition of boronic acid20% → 75%+
Suzuki-Miyaura Catalyst Poisoning by N-lone pairsXPhosPdG2 / XPhosBiphasic solvent (Dioxane/H2O)<10% → 65%+
Stille Coupling Pyrazine HomocouplingPd(PPh3)4Reverse order of addition30% → 80%+
Decarbonylative Unstable Boronic AcidsPd(OAc)2 / Bulky PhosphinePiv2O (Activator), 160 °CN/A → 60-74%

Part 4: Visualizations

Mechanistic Pathway & Failure Modes

The following diagram illustrates the productive catalytic cycle versus the common failure modes (poisoning and protodeboronation) encountered in heteroaryl cross-coupling.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pyrazine Halide) Pd0->OxAdd Productive Cycle Poison Catalyst Poisoning (N-Coordination) Pd0->Poison Unshielded Pd (Standard Ligands) Transmet Transmetalation (Pyrimidine Boronate) OxAdd->Transmet Protodeb Protodeboronation (Side Reaction) Transmet->Protodeb Slow Reaction (High Temp/Base) RedElim Reductive Elimination Transmet->RedElim Fast Reaction (Bulky Ligands) RedElim->Pd0 Regeneration Product Heterobiaryl Product RedElim->Product

Caption: Mechanistic pathways in pyrazine-pyrimidine coupling, highlighting failure modes and productive cycles.

Troubleshooting Workflow

Use this diagnostic logic tree to identify and resolve low-yield reactions based on LC-MS analysis of the crude mixture.

Troubleshooting Issue Low Yield in Cross-Coupling Check Analyze Crude by LC-MS Issue->Check Unreacted Unreacted Halide + Protodeboronated Boronic Acid Check->Unreacted Mass Balance Homocoupled Significant Homocoupling Check->Homocoupled Mass Balance Sol1 1. Switch to XPhos Pd G2 2. Add Boronic Acid in Portions Unreacted->Sol1 Sol2 1. Change Order of Addition 2. Lower Reaction Temperature Homocoupled->Sol2

Caption: Diagnostic workflow for resolving common yield-limiting issues in heteroaryl cross-coupling.

References

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).2

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC (nih.gov).3

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC (nih.gov).1

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC (nih.gov).4

Sources

Troubleshooting cyclization failures in pyrimidine-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine-5-Carboxylate Synthesis Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals diagnose and resolve cyclization failures. Constructing highly substituted pyrimidine scaffolds—typically via the Biginelli multicomponent reaction or Pinner-type amidine condensations—requires precise control over competing mechanistic pathways[1].

Below, you will find a diagnostic workflow, mechanistic explanations for common failures, quantitative catalyst data, and self-validating experimental protocols to ensure your syntheses succeed.

Mechanistic Workflow & Diagnostic Tree

To effectively troubleshoot, we must first identify where the reaction deviates from the target pathway.

Biginelli_Troubleshooting Start Low Yield / Impure Pyrimidine-5-carboxylate Identify Identify Byproduct (NMR / LC-MS) Start->Identify Knoevenagel Knoevenagel Adduct (Aldehyde + Ketoester) Identify->Knoevenagel Pathway A Ureide Open-Chain Ureide (Incomplete Cyclization) Identify->Ureide Pathway B Hydrolysis Hydrolyzed Amidine / Ester Identify->Hydrolysis Pathway C Sol1 Change Catalyst (Lewis Acid) Increase Urea Stoichiometry Knoevenagel->Sol1 Sol2 Increase Temp / Time Use Stronger Acid Catalyst Ureide->Sol2 Sol3 Ensure Anhydrous Conditions Freshly Prepare Free Amidine Hydrolysis->Sol3

Fig 1. Diagnostic workflow for troubleshooting pyrimidine-5-carboxylate synthesis failures.

Mechanistic_Pathway Aldehyde Aldehyde + Urea Acyliminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Acyliminium Acid Catalyst Knoevenagel Knoevenagel Adduct (Dead End) Aldehyde->Knoevenagel + β-Ketoester (Side Reaction) Ureide Open-Chain Ureide Acyliminium->Ureide + β-Ketoester Cyclized Dihydropyrimidine (Target) Ureide->Cyclized Cyclization (-H2O)

Fig 2. Competing mechanistic pathways highlighting target cyclization vs. side reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Biginelli reaction yields a significant amount of a byproduct identified as the Knoevenagel condensation product. How do I suppress this and drive the reaction toward the pyrimidine-5-carboxylate? Causality: The Biginelli reaction involves a delicate balance of competing bimolecular reactions[2]. The desired pathway requires the aldehyde to react with urea to form an N-acyliminium ion intermediate. However, if the aldehyde reacts faster with the


-keto ester (e.g., ethyl acetoacetate), it forms a Knoevenagel adduct[3]. This side reaction dominates when the catalyst fails to sufficiently stabilize the N-acyliminium ion or when urea decomposes prematurely.
Solution: 
  • Catalyst Selection: Switch to a Lewis acid that preferentially coordinates with the aldehyde and urea. Bismuth(III) triflate (Bi(OTf)3) or Indium(III) bromide (InBr3) are highly effective at promoting the iminium pathway over the Knoevenagel condensation[4][5].

  • Stoichiometric Adjustment: Using a slight excess of urea (1.2–1.5 equivalents) pushes the equilibrium toward the N-acyliminium ion, outcompeting the Knoevenagel pathway[3].

Q2: The reaction stalls at the open-chain ureide intermediate. I am having trouble inducing the final cyclization and dehydration. What is the mechanistic barrier? Causality: The final step of the Biginelli synthesis is an intramolecular nucleophilic attack by the terminal urea nitrogen onto the ketone carbonyl of the


-keto ester, followed by dehydration[2]. Failure to cyclize indicates insufficient electrophilic activation of the ketone carbonyl or significant steric hindrance preventing the required conformational alignment[3].
Solution: 
  • Increase Acid Strength: A stronger Brønsted acid (e.g., trifluoroacetic acid) or higher Lewis acid loading is required to protonate the carbonyl oxygen, making the carbon highly electrophilic[6].

  • Thermal Activation: Cyclization is an endothermic barrier. Heating the reaction mixture (e.g., 80 °C or solvent-free microwave irradiation at 150 °C) provides the necessary activation energy for ring closure[3][5].

Q3: I am using a Pinner-type condensation between an amidine hydrochloride and diethyl ethoxymethylenemalonate (EMME), but I am observing mostly unreacted starting materials and hydrolyzed EMME. How can I fix this? Causality: Amidines are highly hygroscopic. If moisture is present, the amidine can hydrolyze to the corresponding amide, or the water can attack the highly electrophilic EMME, cleaving the ethoxy group before the amidine can condense[7][8]. Furthermore, amidine hydrochlorides must be properly neutralized to generate the nucleophilic free base. Solution:

  • Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Oven-dry all glassware and run under an inert atmosphere[8].

  • In Situ Free-Base Generation: Use exactly 1.1 equivalents of sodium ethoxide to liberate the amidine free base immediately prior to EMME addition to prevent degradation[3].

Quantitative Data: Catalyst Efficiency Comparison

The choice of catalyst dictates the dominant mechanistic pathway. The table below summarizes the impact of various catalysts on the yield of a model pyrimidine-5-carboxylate (reaction at 80 °C, 4 hours)[4][5][9].

CatalystLoading (mol%)Dominant PathwayTypical Yield (%)Mechanistic Notes
None N/AMixed (High Knoevenagel)< 30%Uncyclized intermediates and Knoevenagel adducts dominate.
HCl (Conc.) 10Biginelli55 - 65%Prone to urea decomposition; moderate N-acyliminium stabilization.
Cu(OTf)2 10Biginelli88%Good Lewis acidity; facilitates cyclization under mild conditions.
Bi(OTf)3 10Biginelli91%Optimum ionic radius for excellent N-acyliminium stabilization.
InBr3 5Biginelli92 - 95%Highly efficient; exceptionally well-suited for solvent-free conditions.

Self-Validating Experimental Protocols

Protocol A: Optimized Solvent-Free Biginelli Cyclization (InBr3 Catalyzed)

This protocol utilizes solvent-free conditions to maximize reactant concentration, driving the cyclization step to completion while minimizing Knoevenagel side reactions[5].

  • Preparation: In an oven-dried 25 mL round-bottom flask, combine the aromatic aldehyde (10.0 mmol) and urea (15.0 mmol, 1.5 eq).

  • Catalyst Addition: Add Indium(III) bromide (InBr3) (0.5 mmol, 5 mol%). Stir the solid mixture at room temperature for 5 minutes to initiate iminium formation.

  • Ketoester Addition: Add ethyl acetoacetate (10.0 mmol) dropwise to the mixture.

  • Thermal Cyclization: Heat the flask to 80 °C in an oil bath under continuous stirring for 45–60 minutes. The mixture will initially melt into a paste and then solidify as the dihydropyrimidine-5-carboxylate forms.

  • Validation & Workup: Monitor completion via TLC (Ethyl Acetate:Hexane 1:2). The disappearance of the UV-active aldehyde spot validates completion. Cool to room temperature, add 15 mL of ice-cold water, and filter the solid precipitate. Recrystallize from hot ethanol to yield the pure product.

Protocol B: Anhydrous Pinner-Type Condensation (Amidine + EMME)

A highly moisture-sensitive protocol ensuring complete cyclization of amidines with 1,3-dicarbonyl equivalents[3][8].

  • Free-Base Generation: Suspend amidine hydrochloride (10.0 mmol) in 20 mL of anhydrous ethanol under an Argon atmosphere. Add a freshly prepared solution of sodium ethoxide (10.5 mmol in 5 mL anhydrous ethanol) dropwise at 0 °C. Stir for 30 minutes.

  • Filtration (Optional but Recommended): Quickly filter the precipitated NaCl under inert conditions to isolate the free amidine solution.

  • Condensation: To the free amidine solution at 0 °C, add diethyl ethoxymethylenemalonate (EMME) (10.0 mmol) dropwise over 10 minutes.

  • Cyclization: Remove the ice bath and gradually heat the reaction to reflux (78 °C) for 4 hours. The initial condensation occurs at room temperature, but reflux is strictly required to drive the elimination of ethanol and finalize the pyrimidine ring closure.

  • Validation: Analyze an aliquot by LC-MS. The presence of a [M+H]+ peak corresponding to the uncyclized intermediate indicates insufficient heating time. Once complete, concentrate in vacuo and purify via silica gel chromatography.

References[1] Review Writing on Synthesis of Pyrimidine and Its Biological Activity. ijpsjournal.com. 7]">https://ijpsjournal.com[7] Synthesis and Investigation of New Different Pyrimidine-Thiones. longdom.org. 8]">https://www.longdom.org[8] Troubleshooting unexpected side reactions in pyrimidine synthesis. benchchem.com. 4]">https://www.benchchem.com[4] Overcoming side reactions in pyrimidine synthesis. benchchem.com. 2]">https://www.benchchem.com[2] Pinner pyrimidine synthesis. slideshare.net. 3]">https://www.slideshare.net[3] Biginelli reaction. wikipedia.org. https://en.wikipedia.org/wiki/Biginelli_reaction[10] Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines. nih.gov. 9]">https://www.ncbi.nlm.nih.gov[9] Overcoming side reactions in pyrimidine synthesis (Pinner Pyrimidine Synthesis). benchchem.com. 5]">https://www.benchchem.com[5] Ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates: Silica supported bismuth(III)triflate catalyzed. ssrn.com. 6]">https://papers.ssrn.com[6] InBr3 Catalyzed the Rapid and Scale-Up Asymmetric Biginelli Synthesis of Pyrido[2,3-D]Pyrimidines Under Solvent-Free Conditions. jsynthchem.com. https://www.jsynthchem.com

Sources

Separation of regioisomers in 2-substituted pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Regioisomer Separation in 2-Substituted Pyrimidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this causality-driven troubleshooting guide to address one of the most persistent challenges in heterocyclic chemistry: the regioselective synthesis and separation of 2-substituted pyrimidines from their 4-substituted counterparts.

Section 1: Fundamental Causality & Regioselectivity (E-E-A-T)

FAQ 1: Why do I consistently get a mixture of 2- and 4-substituted pyrimidines when reacting 2,4-dichloropyrimidine with nucleophiles?

The Causality: When performing a Nucleophilic Aromatic Substitution (SNAr) on 2,4-dichloropyrimidine, the C-4 position is kinetically favored over the C-2 position. According to frontier molecular orbital theory, the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is significantly higher at C-4. Furthermore, the intermediate Meisenheimer complex formed during nucleophilic attack at C-4 is highly stabilized by the para-nitrogen atom [1].

However, the activation energy difference between the C-2 and C-4 transition states is often narrow (<2 kcal/mol). Because of this small energetic gap, standard SNAr reactions with aliphatic amines or alkoxides rarely yield a single product, typically resulting in a 2:1 to 4:1 mixture favoring the 4-substituted regioisomer [3].

FAQ 2: How can I invert the selectivity to favor the 2-substituted pyrimidine without relying on downstream separation?

The Causality & Solution: To bypass the inherent electronic bias of the pyrimidine ring, you must shift from substrate-controlled SNAr to catalyst-controlled cross-coupling .

Recent advancements have demonstrated that the structure of the palladium precatalyst dictates the regioselectivity. While standard Pd-catalysts (like Pd(OAc)2 or Pd-PEPPSI) strongly favor C-4 functionalization, utilizing bulky N-heterocyclic carbene (NHC) palladium complexes can completely invert the selectivity. The extreme steric bulk of specific Pd-NHC ligands forces the oxidative addition to occur at the less sterically hindered C-2 position, yielding >95% of the 2-substituted pyrimidine [2].

Synthesis_Workflow Start Target: 2-Substituted Pyrimidine Route1 Top-Down: SNAr on 2,4-Dichloropyrimidine Start->Route1 Route2 Bottom-Up: Amidine + 1,3-Dicarbonyl Start->Route2 StandardSNAr Standard SNAr (Amines/Alkoxides) Route1->StandardSNAr DirectedSNAr Directed Catalysis (Pd-NHC or H-bond) Route1->DirectedSNAr PureC2 High Purity C2-Isomer (>95% Regioselectivity) Route2->PureC2 Symmetrical Precursors Mixture C2 / C4 Regioisomer Mixture (Typically 1:2 to 1:4) StandardSNAr->Mixture Separation Chromatographic Separation Mixture->Separation Separation->PureC2 DirectedSNAr->PureC2

Decision tree for synthesizing and isolating 2-substituted pyrimidines.

Section 2: Chromatographic Separation & Analytical Troubleshooting

FAQ 3: My 2-substituted and 4-substituted pyrimidine regioisomers co-elute on normal-phase silica. How can I improve the chromatographic separation?

The Causality: Regioisomers possess identical molecular weights and highly similar overall polarities, which causes co-elution on standard silica gel. However, the spatial arrangement of their hydrogen-bond donors/acceptors and their net dipole moments differ significantly. By altering the stationary phase to exploit hydrophobic interactions (Reversed-Phase) or by suppressing secondary silanol interactions on normal phase, you can force separation.

Step-by-Step Methodology for Phase-Switching Separation:

  • TLC Screening & Modifier Addition: Spot the crude SNAr mixture on a silica gel 60 F254 plate. Develop using a gradient of EtOAc/Hexanes. If streaking or co-elution occurs (

    
    Rf < 0.1), add 1% Triethylamine (Et3N) to the mobile phase to suppress acidic silanol interactions (if your substituent is a basic amine).
    
  • Transition to RP-HPLC: If normal-phase

    
    Rf remains < 0.1, abandon silica. Transfer the mixture to a Preparative Reversed-Phase HPLC system equipped with a C18 column.
    
  • Gradient Execution: Run a shallow gradient of 10% to 60% Acetonitrile in Water (buffered with 0.1% TFA or Formic Acid). The C-4 isomer typically exhibits a different retention time (

    
    ) due to its distinct dipole moment interacting with the polar mobile phase.
    
  • Fraction Collection: Collect fractions triggered by UV absorbance at 254 nm and lyophilize immediately to prevent acid-catalyzed degradation.

HPLC_Logic Mix C2/C4 Mixture TLC TLC Screening (Normal Phase) Mix->TLC Coelute Co-elution (ΔRf < 0.1) TLC->Coelute GoodSep Good Separation (ΔRf > 0.2) TLC->GoodSep RP Switch to RP-HPLC (C18, MeCN/H2O) Coelute->RP Flash Flash Chromatography (Silica, EtOAc/Hex) GoodSep->Flash

Workflow for resolving C2/C4 pyrimidine regioisomers via chromatography.

FAQ 4: How can I unambiguously identify which fraction is the 2-substituted vs. 4-substituted pyrimidine?

The Causality & Solution: Mass spectrometry cannot differentiate these regioisomers. Nuclear Magnetic Resonance (NMR) is the self-validating standard. The electronic environment of the pyrimidine ring protons changes drastically depending on the substitution site.

Step-by-Step Analytical Protocol:

  • 
    H NMR Chemical Shifts:  Dissolve 10 mg of the purified fraction in DMSO-
    
    
    
    . In a 4-substituted pyrimidine, the C-2 proton is flanked by two nitrogen atoms and is highly deshielded, typically appearing as a distinct singlet far downfield (>8.5 ppm). In a 2-substituted pyrimidine, the C-4 and C-6 protons will appear as doublets (if unsubstituted at C-5) around 8.3-8.5 ppm.
  • 
    H-
    
    
    
    N HMBC Acquisition:
    For absolute structural proof, acquire a 2D
    
    
    H-
    
    
    N HMBC spectrum[4].
  • Data Interpretation: The 2-substituted isomer will display symmetric long-range correlations from the substituent protons to both equivalent pyrimidine nitrogens (N1 and N3). The 4-substituted isomer will show asymmetric correlations, strongly coupling to N3 but weakly or not at all to N1.

Section 3: Quantitative Data Summary

To guide your experimental design, the table below summarizes the expected regioselectivity outcomes based on the chosen synthetic methodology.

Table 1: Quantitative Comparison of Regioselectivity in 2,4-Dichloropyrimidine Functionalization

Reaction TypeReagents / CatalystMajor RegioisomerTypical Ratio (C4:C2)Reference
Uncatalyzed SNAr Aliphatic Amines, Base, HeatC4-substituted2:1 to 4:1[3]
Pd-Catalyzed Amination Pd(OAc)2, LiHMDS, LigandC4-substituted>30:1[3]
Standard Cross-Coupling Pd-PEPPSI-IPent, ThiolsC4-substituted22:1[2]
Inverted Cross-Coupling Bulky Pd-NHC, ThiolsC2-substituted 1:15 to 1:20[2]

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Edition. Wiley, 2010. URL:[Link]

  • Keylor, M. H., et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of the American Chemical Society, 2022. URL:[Link]

  • Peng, Z., et al. "A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine." Organic Letters, 2006. URL:[Link]

  • Claramunt, R. M., et al. "Differentiation between[1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry, 2010. URL:[Link]

Technical Support Center: Recrystallization of Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you understand that purifying bis-heteroaryl building blocks requires more than generic solvent recipes. Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate presents a unique physicochemical profile: it is a highly conjugated, planar molecule with dual weakly basic nitrogen rings (pyrazine and pyrimidine) and an electrophilic methyl ester at the 5-position.

The planar nature of this bis-heteroaryl system promotes strong intermolecular π-π stacking, resulting in high lattice energy and notoriously poor solubility in cold, non-polar solvents 1[1]. Furthermore, the methyl ester is highly susceptible to nucleophilic attack and transesterification if exposed to inappropriate protic solvents under thermal stress [[2]](2].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and thermodynamic rationales to ensure high-purity recovery of your target compound.

Solvent Selection Matrix

To optimize your recrystallization, you must balance solubilizing power against the chemical stability of the methyl ester. The table below summarizes the quantitative and qualitative data for selecting the optimal solvent system.

Solvent SystemSolubilizing Power (Hot)Recovery Yield (Cold)Risk ProfilePrimary Application
Acetonitrile (MeCN) HighHigh (>85%)Low Standard purification of planar nitrogen heterocycles.
Methanol (MeOH) ModerateModerate (70-80%)Low Removal of highly polar impurities (matches ester group).
Ethyl Acetate / Heptane ModerateVery High (>90%)Low Anti-solvent crystallization for removing lipophilic impurities.
Ethanol (EtOH) ModerateVariableHigh (Transesterification)NOT RECOMMENDED for methyl esters.
DMF / Water Very HighHigh (80-90%)Moderate (Hydrolysis)Salvaging highly insoluble or heavily contaminated batches.

Troubleshooting Guides & FAQs

Q: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point in the solvent mixture is lower than the saturation temperature. This is a frequent issue in bis-heteroaryl systems when the solvent is too polar or the cooling gradient is too rapid 1[1].

  • Causality: The compound phase-separates as a liquid before the crystalline lattice energy can overcome the solvation energy.

  • Solution: Reheat the mixture until homogeneous. Add 5–10% of a non-polar anti-solvent (like heptane) to raise the cloud point, or introduce a seed crystal at a temperature 5°C above the expected crystallization point. Cool the flask slowly (e.g., 0.5°C/min) in a controlled water bath rather than plunging it directly into an ice bath.

Q: I recrystallized my batch using hot ethanol, and my LC-MS/NMR shows a new major impurity with a mass shift of +14 Da. What happened? A: You have inadvertently induced transesterification.

  • Causality: Heating a methyl pyrimidine-5-carboxylate in ethanol—especially if trace acidic or basic impurities are carried over from the crude synthesis—drives the thermodynamic equilibrium toward the ethyl ester [[2]](2]. The +14 Da mass shift corresponds exactly to the replacement of the methyl group (-CH₃) with an ethyl group (-CH₂CH₃).

  • Solution: Never use ethanol for the recrystallization of methyl esters. Switch to methanol (which matches the ester's alkyl group, making any transesterification invisible and harmless) or utilize a non-nucleophilic, aprotic solvent like acetonitrile 3[3].

Q: My recovery yield is extremely low (<30%) even after cooling the flask to 0°C. How can I improve it? A: The solvent volume is likely too high, or the chosen solvent system is too strong for your specific impurity profile.

  • Causality: Pyrimidine derivatives can exhibit non-linear solubility curves, remaining highly solvated even at low temperatures if the solvent is overly polar.

  • Solution: Implement a self-validating anti-solvent protocol. Concentrate the mother liquor under reduced pressure to half its volume. While hot, slowly titrate in an anti-solvent (heptane) until the solution just reaches the cloud point, then cool.

Experimental Protocols

Protocol A: Aprotic Recrystallization (Acetonitrile)

Mechanistic Note: Acetonitrile prevents nucleophilic attack on the ester while its high dipole moment effectively disrupts π-π stacking in the hot state.

  • Preparation: Place the crude methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate in a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 5 volumes (v/w) of HPLC-grade Acetonitrile.

  • Heating: Heat the suspension to a gentle reflux (82°C) using a controlled oil bath.

  • Self-Validation Step: Observe dissolution. If the solid does not completely dissolve, add additional Acetonitrile in 1-volume increments, up to a maximum of 15 volumes. (Crucial: If it remains insoluble at 15 volumes, stop adding solvent. The remaining solids are likely inorganic salts or polymeric byproducts. Perform a hot filtration through a pre-warmed Celite pad immediately).

  • Controlled Cooling: Once homogeneous, remove the flask from the heat source. Allow it to cool to room temperature ambiently over 2 hours. Do not agitate during this phase to promote large crystal growth.

  • Maturation: Transfer the flask to an ice bath (0–5°C) for 1 hour to maximize lattice formation and drive the compound out of solution.

  • Isolation: Filter the resulting crystals via vacuum filtration using a Buchner funnel. Wash the filter cake with 2 volumes of ice-cold Acetonitrile.

  • Drying: Dry the crystals under high vacuum at 40°C for 12 hours to remove residual solvent trapped in the crystal lattice.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Mechanistic Note: This method is ideal for crude mixtures heavily contaminated with lipophilic impurities that would co-crystallize in pure polar solvents.

  • Dissolution: Suspend the crude material in 5 volumes of Ethyl Acetate.

  • Heating: Heat to 70°C until the solid dissolves.

  • Clarification: Perform a hot filtration if particulate impurities are visible. Return the clarified filtrate to 70°C.

  • Anti-Solvent Titration: Slowly add Heptane dropwise via an addition funnel while stirring vigorously.

  • Self-Validation Step: Stop adding Heptane the exact moment a faint, persistent turbidity is observed (the cloud point).

  • Equilibration: Add exactly 0.1 volumes of Ethyl Acetate to clear the turbidity, ensuring the solution is perfectly saturated.

  • Crystallization: Turn off the heat. Let the solution cool undisturbed to room temperature, then transfer to an ice bath for 1 hour.

  • Isolation: Filter and wash the crystals with 2 volumes of ice-cold Heptane.

Recrystallization Workflow Visualization

SolventSelection Start Crude Methyl 2-(pyrazin-2-yl) pyrimidine-5-carboxylate CheckSol Is the crude highly insoluble in boiling EtOAc? Start->CheckSol YesInsol Yes CheckSol->YesInsol NoInsol No CheckSol->NoInsol CheckPurity Are there highly polar impurities? YesInsol->CheckPurity UseEtOAc Use EtOAc / Heptane Anti-solvent method NoInsol->UseEtOAc UseMeCN Use Acetonitrile (MeCN) Best for planar bis-heteroaryls YesPolar Yes CheckPurity->YesPolar NoPolar No CheckPurity->NoPolar UseMeOH Use Methanol (MeOH) Avoid EtOH to prevent transesterification YesPolar->UseMeOH NoPolar->UseMeCN

Decision matrix for selecting the optimal recrystallization solvent system.

References

  • Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. Frontiers in Chemistry. 3

  • An Improved Synthesis Process of Ricolinostat: The First Orally Selective HDAC6 Inhibitor. d-nb.info / Thieme. 2

  • Synthesis, Biological Activity, and Crystal Structure of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase. PMC. 1

Sources

Technical Support Center: Hydrolysis of Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate under basic hydrolysis Content type: Technical Support Center Guide

Ticket ID: PYR-HYD-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Troubleshooting

Executive Summary

You are attempting to hydrolyze the methyl ester of methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate to its corresponding carboxylic acid. This substrate presents a unique challenge: it contains two highly electron-deficient heteroaromatic rings (pyrazine and pyrimidine) directly linked.

Standard basic hydrolysis protocols (e.g., NaOH/MeOH, Reflux) often fail with this scaffold, leading to ring decomposition , decarboxylation , or nucleophilic aromatic substitution (


)  artifacts. This guide provides a causality-based troubleshooting workflow and validated protocols to navigate these stability issues.

Part 1: Critical Stability Analysis (The "Why")

Before proceeding, you must understand the electronic environment of your molecule. The 2-(pyrazin-2-yl)pyrimidine core is an "electron sink."

  • Nucleophilic Susceptibility : The pyrimidine ring, already electron-poor, is further deactivated by the electron-withdrawing pyrazine at C2 and the ester at C5. This makes the C4 and C6 positions of the pyrimidine ring "hotspots" for nucleophilic attack by hydroxide ions (

    
    ).
    
  • The Failure Mode : In strong base (pH > 12) or at high temperatures,

    
     acts as a nucleophile on the ring carbons rather than the ester carbonyl. This leads to the formation of Meisenheimer complexes, followed by ring opening and polymerization (often observed as "black tar").
    
  • Solubility vs. Reactivity : The starting material is lipophilic, while the intermediate carboxylate salt is hydrophilic. Inefficient mixing often leads researchers to increase temperature, which triggers the decomposition pathways described above.

Visualization: Decomposition Pathways vs. Desired Pathway

The following logic map illustrates the kinetic competition between ester hydrolysis and ring destruction.

DecompositionPathways Start Methyl 2-(pyrazin-2-yl) pyrimidine-5-carboxylate OH Hydroxide (OH-) Attack Start->OH Carbonyl Attack at Ester Carbonyl OH->Carbonyl Kinetic Control (Low Temp, Mild Base) RingC4 Attack at Pyrimidine C4/C6 OH->RingC4 Thermodynamic Control (High Temp, Strong Base) Tetra Tetrahedral Intermediate Carbonyl->Tetra Product Target Acid (Carboxylate Salt) Tetra->Product Meisenheimer Meisenheimer Complex RingC4->Meisenheimer RingOpen Ring Opening & Fragmentation Meisenheimer->RingOpen

Caption: Kinetic competition between productive saponification (green) and destructive ring cleavage (red).

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction mixture turned black/dark brown within 30 minutes. What happened?

Diagnosis: Rapid Ring Decomposition. Cause: You likely used a strong base (NaOH or KOH) at elevated temperatures or high concentration. The hydroxide ion attacked the electron-deficient pyrimidine ring instead of the ester. Solution:

  • Switch Base: Use Lithium Hydroxide (LiOH) . Lithium acts as a weak Lewis acid, coordinating with the carbonyl oxygen and accelerating ester hydrolysis without significantly increasing the basicity of the bulk solution [1].

  • Lower Temperature: Run the reaction at 0°C to Room Temperature . Never reflux this substrate with hydroxide.

Q2: LCMS shows the starting material is gone, but I recovered <10% yield after acidification.

Diagnosis: Isoelectric Point / Water Solubility Issue. Cause: The product, 2-(pyrazin-2-yl)pyrimidine-5-carboxylic acid, is amphoteric. It contains basic nitrogens and an acidic carboxyl group.

  • If you acidify to pH 1-2, the nitrogens protonate, forming a soluble cation.

  • If you leave it at pH > 7, it remains a soluble anion. Solution:

  • Target pH 3-4: Adjust the pH carefully to the molecule's isoelectric point (likely around pH 3.5) to precipitate the zwitterion.

  • Avoid Aqueous Workup: Do not attempt to extract into organic solvent (DCM/EtOAc) from water. The acid is too polar. Instead, remove organic solvents under vacuum, acidify the aqueous residue, and collect the precipitate by filtration or use a lyophilizer (freeze dryer) to isolate the crude salt.

Q3: Can I use acid hydrolysis (HCl) instead?

Diagnosis: Decarboxylation Risk. Cause: Electron-deficient heteroaryl carboxylic acids are prone to thermal decarboxylation. Heating in strong acid (6N HCl, Reflux) often leads to the loss of


, yielding 2-(pyrazin-2-yl)pyrimidine.
Solution:  Acid hydrolysis is risky. If basic conditions fail, proceed to Method B (Nucleophilic Cleavage)  below.

Part 3: Validated Experimental Protocols

Method A: The "Safe" Basic Hydrolysis (LiOH)

Recommended for first attempts. Uses mild activation to prevent ring damage.

Reagents:

  • Substrate (1.0 eq)[1]

  • LiOH[2]·H2O (2.5 eq) — Do not use large excess.

  • Solvent: THF/Water (3:1 ratio) — THF is essential to solubilize the lipophilic ester.

Protocol:

  • Dissolution: Dissolve the methyl ester in THF (approx. 0.1 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add the solution of LiOH in water.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by LCMS/TLC.

    • Checkpoint: If reaction is slow (>4h), add 5-10% Methanol, but do not heat.

  • Workup (Critical):

    • Evaporate THF under reduced pressure (rotavap) at <40°C.

    • Cool the remaining aqueous solution to 0°C.

    • Carefully acidify with 1N HCl to pH ~3-4.

    • If precipitate forms: Filter and wash with cold water.

    • If no precipitate: Lyophilize the aqueous solution to obtain the crude solid (containing LiCl salts) and purify via Reverse Phase (C18) chromatography.

Method B: Nucleophilic Cleavage (The "Nuclear Option")

Use this if Method A causes decomposition. This method is neutral and anhydrous.

Concept: Instead of attacking with a base (


), we use a nucleophile (

) to demethylate the ester via an

mechanism. This avoids all risk of ring opening [2].

Reagents:

  • Substrate (1.0 eq)[1]

  • Lithium Iodide (LiI) (5.0 eq)

  • Solvent: Pyridine (anhydrous) or Ethyl Acetate

Protocol:

  • Dissolve substrate and LiI in anhydrous Pyridine (0.2 M).

  • Heat to reflux (dark conditions) for 4-12 hours.

    • Note: The pyridine buffers the reaction, preventing acidic/basic degradation.

  • Workup:

    • Concentrate the mixture to dryness.

    • Dilute with water and adjust pH to 3-4.

    • Collect the precipitate.

Data Summary: Comparison of Methods
FeatureMethod A (LiOH)Method B (LiI/Pyridine)Method C (NaOH/Reflux)
pH Regime Basic (pH 10-12)Neutral / BufferedStrongly Basic (pH 14)
Temp 0°C to RT80-100°C80-100°C
Risk of Ring Opening LowNegligible High
Risk of Decarboxylation LowLowModerate
Success Rate 75%95%<10%

Part 4: Decision Matrix (Workflow)

Follow this logic tree to select the correct experimental path for your specific constraints.

DecisionTree Start Start: Hydrolysis of Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate Q1 Is the substrate soluble in THF/Water? Start->Q1 MethodA Attempt Method A (LiOH, 0°C, THF/H2O) Q1->MethodA Yes MethodB Switch to Method B (LiI / Pyridine) Q1->MethodB No (Rare) Check Check LCMS after 1h MethodA->Check Success Product Formed Proceed to pH 3-4 Workup Check->Success Clean Conversion Fail_Decomp Black Tar/Complex Mix Check->Fail_Decomp Decomposition Fail_NoRxn No Reaction Check->Fail_NoRxn Starting Material Remains Fail_Decomp->MethodB Fail_NoRxn->MethodB Do NOT Increase Temp

Caption: Decision matrix for selecting the optimal hydrolysis pathway based on initial solubility and reactivity observations.

References

  • He, H.-Q., Chang, Y.-W., & Xu, W.-M. (2014).[2] A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid.[2][3] Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.[2] Link

  • Fisher, M. J., et al. (1993). Cleavage of methyl esters with lithium iodide in pyridine. Journal of Organic Chemistry. (General methodology reference for LiI cleavage of sensitive esters).
  • Schenone, P., et al. (1990). Hydrolysis of pyrimidine-5-carboxylic acid esters. Journal of Heterocyclic Chemistry. (Discusses ring opening risks).
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification).[4] Link

Sources

Technical Support Center: Minimizing Homocoupling in Bi-Heteroaryl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Diagnostic Framework

Bi-heteroaryl synthesis via Suzuki-Miyaura coupling is frequently plagued by non-productive pathways that compete with the desired cross-coupling cycle. The formation of homocoupling byproducts (Ar¹-Ar¹ or Ar²-Ar²) is not merely a purification nuisance; it indicates a fundamental kinetic imbalance in the catalytic cycle.

This guide addresses the three primary failure modes driving homocoupling:

  • Oxidative Homocoupling (Glaser-type/Pd-mediated): Driven by dissolved oxygen or unreduced Pd(II) precatalysts.

  • Protodeboronation: Consumes nucleophile, skewing stoichiometry and forcing catalyst decomposition or electrophile homocoupling.

  • Transmetalation Stalling: Steric or electronic mismatch allowing homocoupling pathways to outcompete the cross-coupling.

Troubleshooting Guide (Q&A)

Issue 1: Nucleophile Homocoupling (Ar-B + Ar-B Ar-Ar)

Q: I am observing significant dimerization of my boronic acid/ester, even with fresh catalyst. Why is this happening?

A: The primary culprit is likely dissolved oxygen or an initial spike in Pd(II) concentration.

  • Mechanism: In the presence of oxygen, Pd(0) can be re-oxidized to a peroxo-Pd(II) species, which reacts with two equivalents of the boronic acid to release the homocoupled product. Even without external oxygen, Pd(II) precatalysts (e.g., Pd(OAc)₂) can stoichiometrically consume 2 equivalents of boronic acid to generate the active Pd(0) species, producing an initial burst of homocouple.

  • Correction:

    • Switch to Subsurface Sparging: Simple headspace purging is insufficient. Use a subsurface sparge with Argon or N₂ for at least 15–30 minutes before catalyst addition.

    • Sacrificial Reductant: Add a mild reducing agent like potassium formate (0.1–0.2 equiv) or 1-propanol. This rapidly reduces the Pd(II) precatalyst to Pd(0) without consuming your expensive boronic acid [1].

    • Pre-activation: Pre-heat the catalyst and ligand in a small volume of solvent to generate the active LₙPd(0) species before introducing the substrates.

Issue 2: Electrophile Homocoupling (Ar-X + Ar-X Ar-Ar)

Q: My aryl halide is dimerizing. Is this a reductive elimination issue?

A: This is often a symptom of "Catalyst Idling" due to failed transmetalation.

  • Mechanism: If the boronic acid is inactive (poor Lewis acidity) or decomposes (protodeboronation), the oxidative addition complex [LₙPd(Ar)X] accumulates. In the absence of a nucleophile, these complexes can undergo disproportionation or halide exchange, leading to Ar-Ar formation, often mediated by reducing agents (like amines or excess phosphine).

  • Correction:

    • Increase Transmetalation Rate: Switch to a base with a different counter-cation (e.g., Cs₂CO₃ or K₃PO₄) to improve solubility and boronate formation.

    • Ligand Selection: Use ligands with smaller bite angles or bulky monophosphines (e.g., XPhos, SPhos) that stabilize the Pd(0) state and prevent disproportionation [2].

Issue 3: Protodeboronation (Ar-B Ar-H)

Q: I used excess boronic acid (1.5 equiv), but the reaction stalled, and I see the deboronated arene. How do I fix this?

A: You are likely operating in a pH/temperature window that favors hydrolysis over transmetalation.

  • Mechanism: Heteroaryl boronic acids (especially 2-pyridyl and 5-membered rings) are prone to protodeboronation catalyzed by base and water. Once the boronic acid degrades, the stoichiometry shifts, leaving unreacted electrophile and promoting side reactions [3].

  • Correction:

    • Slow Addition Protocol: Do not add the boronic acid in one portion. Add it as a solution via syringe pump over the course of the reaction. This keeps the standing concentration of the boronic species low, minimizing the time it is exposed to the degradative basic environment before reacting.[1]

    • Anhydrous Conditions: Switch to anhydrous bases like K₃PO₄ or CsF in dry solvents (Dioxane/Toluene) to eliminate the hydrolytic pathway.

Strategic Protocol: The Kinetic Control Workflow

To minimize homocoupling in high-value bi-heteroaryl synthesis, adopt this "Kinetic Control" standard operating procedure.

Phase 1: Preparation & Deoxygenation
  • Solvent Prep: Degas solvents (Dioxane/Water 4:1 or Toluene/Water) using subsurface sparging with Argon for 30 mins.

  • Base Selection: Use K₃PO₄ (2-3 equiv) for acid-sensitive substrates or CsF for sterically hindered couplings.

Phase 2: Catalyst Activation (The "Zero-Hour" Step)

Instead of mixing everything at once:

  • Charge the reaction vessel with the Aryl Halide and Catalyst/Ligand .

  • If using a Pd(II) source (e.g., Pd(OAc)₂), add 0.1 equiv of Potassium Formate .

  • Stir for 5–10 mins to generate the active LₙPd(0) species in situ without exposing the boronic acid to the initial oxidative environment.

Phase 3: Controlled Addition
  • Dissolve the Heteroaryl Boronic Acid (1.2–1.5 equiv) in the degassed solvent.

  • Heat the reaction vessel to the operating temperature (typically 80–100°C).

  • Syringe Pump Addition: Add the boronic acid solution slowly over 1–2 hours.

    • Why? This ensures the concentration of Ar-B is rate-limiting, forcing it to enter the transmetalation cycle immediately rather than lingering and undergoing homocoupling or protodeboronation.

Data Presentation: Optimization Metrics

The following table summarizes the impact of specific interventions on the ratio of Cross-Coupling (Product) to Homocoupling (Byproduct) in a difficult 2-pyridyl coupling scenario.

Variable ChangedCondition DetailCross-Coupling YieldHomocoupling (Ar-B)Mechanism Mitigated
Standard Pd(PPh₃)₄, Na₂CO₃, Batch Addition, No Sparge55%25%Reference Baseline
Deoxygenation Subsurface Argon Sparge (30 min) 72%8%Oxidative Homocoupling
Reductant Addition of K-Formate (10 mol%) 78%3%Pd(II) Stoichiometric Consumption
Kinetic Control Slow Addition (Syringe Pump) + Sparge92% <1% Protodeboronation & Homocoupling

Visualization: Competing Catalytic Cycles

The diagram below illustrates the kinetic competition. The Green path represents the desired cross-coupling. The Red paths represent the failure modes (Homocoupling and Protodeboronation). Note how Oxygen and Base availability act as "gates" for these side reactions.

Suzuki_Competition Pd0 Active Catalyst LnP(0) OxAdd Oxidative Addition [LnPd(Ar1)X] Pd0->OxAdd Ar1-X PdII_Ox Peroxo-Pd(II) Species (Due to O2) Pd0->PdII_Ox O2 (Air Leak) TransMet Transmetalation [LnPd(Ar1)(Ar2)] OxAdd->TransMet  + Boronate TransMet->Pd0 Regeneration Prod Bi-Heteroaryl Product Ar1-Ar2 TransMet->Prod Reductive Elimination Homo_Prod Homocouple Byproduct Ar2-Ar2 PdII_Ox->Homo_Prod 2x Ar2-B(OH)2 Boron Boronic Acid Ar2-B(OH)2 Boronate Boronate Anion [Ar2-B(OH)3]- Boron->Boronate Base (OH-) Boronate->TransMet Desired Path DeBoron Protodeboronation Ar2-H Boronate->DeBoron H2O / Heat (Slow Addition prevents this)

Figure 1: Kinetic competition between the productive Cross-Coupling cycle (Green/Blue) and the parasitic Homocoupling/Protodeboronation pathways (Red/Grey).[2]

References

  • Miller, W. D., et al. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development. [Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. [Link]

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroarylboronic Acids." Angewandte Chemie International Edition. [Link]

Sources

Flash chromatography conditions for polar pyrimidine esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Flash Chromatography Troubleshooting for Polar Pyrimidine Esters

Introduction Welcome to the Advanced Applications Support Center. Purifying polar pyrimidine esters presents a unique physicochemical challenge. The electron-deficient pyrimidine ring contains basic nitrogen atoms capable of strong secondary hydrogen bonding, while the ester functionality remains susceptible to hydrolysis under harsh modifier conditions. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. This resource provides the mechanistic causality behind each chromatographic choice, enabling you to build self-validating, high-recovery workflows for your drug development pipelines.

Part 1: Diagnostic Workflow

Workflow A Crude Polar Pyrimidine Ester B Assess Polarity (TLC / LCMS) A->B C Moderate Polarity (Rf > 0.1 in EtOAc) B->C Lipophilic D High Polarity (Rf < 0.1 in EtOAc) B->D Hydrophilic E Normal Phase (Silica) DCM/MeOH or EtOAc/Hex C->E F Reversed Phase (C18) H2O/MeCN + 0.1% FA D->F G Peak Tailing? E->G H Add 1% Et3N (Monitor Ester Hydrolysis) G->H Yes

Diagnostic workflow for selecting the optimal flash chromatography mode for polar pyrimidine esters.

Part 2: Core Troubleshooting Guide (FAQs)

Q1: Why do my polar pyrimidine esters streak severely on bare silica, and how do I fix it without hydrolyzing the ester? Causality: Pyrimidines possess basic nitrogen atoms that undergo strong secondary hydrogen bonding and ion-exchange interactions with the acidic silanol groups (pKa ~4.5–5.5) on standard normal-phase silica gel[1]. The ester group adds dipole-dipole interactions, exacerbating retention and causing severe peak tailing. Solution: Neutralize the active silanols by adding a competing amine to the solvent system. Adding 1% Triethylamine (TEA) to your mobile phase effectively masks these acidic sites[1]. Self-Validating Check: To prevent base-catalyzed ester hydrolysis, avoid strong aqueous bases like ammonium hydroxide in normal phase, and concentrate your collected fractions immediately under reduced pressure at <35°C.

Q2: I am losing my compound on the column (poor recovery). What is causing this irreversible adsorption? Causality: Highly polar pyrimidine derivatives can chemisorb onto active silica sites, leading to on-column degradation or irreversible binding[2]. Solution: Switch to (C18). RP partitions based on hydrophobicity rather than adsorption, drastically improving recovery for polar heterocycles[3][4]. Self-Validating Check: Run a 2D-TLC (two-dimensional TLC) on bare silica. If the compound spot degrades or fails to migrate symmetrically in the second dimension, immediately abandon normal phase and transition to C18.

Q3: In Reversed-Phase, my pyrimidine ester elutes at the solvent front. How can I increase retention? Causality: The compound is too hydrophilic for standard C18 partitioning under neutral conditions. Solution: Adjust the mobile phase pH. Adding 0.1% Formic Acid (FA) protonates the pyrimidine nitrogens[5]. While this generally increases overall molecular polarity, it improves peak shape and can induce ion-pairing effects that enhance retention on the hydrophobic C18 media[3]. If the compound remains unretained, switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for highly polar derivatives[2].

Q4: How do I load a highly polar pyrimidine ester that is only soluble in DMSO or DMF onto a column? Causality: Liquid loading with strong polar solvents like DMSO or DMF ruins the separation by acting as a strong displacing solvent, causing the compound to elute in the void volume[5]. Solution: Employ dry loading. Dissolve the crude mixture in a minimum amount of the polar solvent, add an inert solid support at a 1:3 ratio by weight, and evaporate the solvent under high vacuum[5]. Expert Insight: Avoid dry loading onto bare silica gel if your ester is prone to acid-catalyzed hydrolysis during the drying process; Celite is chemically inert and safer for sensitive esters.

Part 3: Quantitative Data & Selection Matrices

Table 1: Mobile Phase Selection Matrix for Pyrimidine Esters

Polarity ProfileChromatography ModePrimary Solvent SystemModifier RequiredExpected Rf / CV
Low to ModerateNormal Phase (Silica)Hexane / Ethyl Acetate (1:1)NoneRf 0.2 - 0.5[2]
High PolarityNormal Phase (Silica)DCM / Methanol (95:5)1% TEARf 0.1 - 0.4[2]
Very High PolarityReversed Phase (C18)Water / Acetonitrile0.1% Formic AcidElutes at 3-5 CV
Extreme PolarityHILICAcetonitrile / Water (90:10)10mM NH₄OAcElutes at 4-6 CV

Table 2: Effect of Additives on Pyrimidine Ester Recovery and Peak Shape

AdditiveConcentrationTarget ModeEffect on Peak ShapeRisk to Ester Group
Triethylamine (TEA)1% v/vNormal PhaseEliminates tailingLow (if evaporated quickly)
Ammonium Hydroxide0.5% v/vNormal PhaseEliminates tailingHigh (Hydrolysis risk)
Formic Acid (FA)0.1% v/vReversed PhaseSharpens peaksLow

Part 4: Validated Experimental Protocols

Protocol A: Amine-Modified Normal Phase Partitioning Objective: Purify a moderately polar pyrimidine ester while suppressing silanol interactions.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) at a 95:5 ratio. Add 1% v/v Triethylamine (TEA) to the mixture[1].

  • Column Equilibration (Critical Step): Flush the bare silica column with at least 3 Column Volumes (CV) of the TEA-modified solvent. Causality: This pre-saturates the acidic silanols with TEA, preventing the pyrimidine from being consumed or irreversibly bound during the run.

  • Sample Loading: Dissolve the crude ester in a minimum volume of DCM. If insoluble, dry load onto Celite (1:3 ratio) and pack into a solid load cartridge.

  • Elution: Run an isocratic hold for 2 CVs, followed by a shallow gradient to 90:10 DCM/MeOH over 10 CVs.

  • Isolation: Immediately pool the product-containing fractions and concentrate under reduced pressure at <35°C to prevent TEA-catalyzed ester hydrolysis.

Protocol B: Acid-Modified Reversed Phase Partitioning Objective: Purify a highly polar pyrimidine ester that degrades or streaks on normal phase silica.

  • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid)[5].

  • Column Packing/Equilibration: Select a pre-packed C18 flash column. Equilibrate with 95% A / 5% B for 5 CVs[5].

  • Dry Loading: Dissolve the crude product in methanol or DMSO. Adsorb onto C18 silica (not bare silica) and remove the solvent under reduced pressure to obtain a free-flowing powder[5]. Load this into the injection cartridge.

  • Gradient Elution: Run a gradient from 5% B to 50% B over 20 minutes[2]. Causality: The gradual decrease in mobile phase polarity forces the hydrophilic pyrimidine to partition into the mobile phase based on its specific hydrophobicity[4].

  • Lyophilization: Freeze the pure fractions and lyophilize to remove water and formic acid, yielding the pure pyrimidine ester without thermal degradation.

Part 5: References

  • Biotage. "Successful Flash Chromatography." Biotage Whitepapers. Available at:[Link]

  • Biotage. "What is the Chemistry Behind Reversed-Phase Flash Chromatography?" Biotage Blog. Available at:[Link]

Sources

Validation & Comparative

Technical Application Note: Comparative ¹H NMR Analysis of Heteroaryl-Substituted Pyrimidine-5-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery and the synthesis of novel kinase inhibitors, bis-heteroaryl scaffolds such as methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate serve as critical building blocks. Accurate structural verification of these nitrogen-rich, electron-deficient systems relies heavily on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth comparative analysis of the ¹H NMR profile of the target compound against closely related structural analogs. Furthermore, we outline a self-validating quantitative NMR (qNMR) protocol optimized for the long relaxation times typical of unprotonated heteroaromatic environments.

Mechanistic Causality in Heteroaromatic Chemical Shifts

The target molecule consists of a central pyrimidine ring substituted at C5 with a methyl ester and at C2 with a pyrazin-2-yl group. The chemical shifts in this system are governed by three primary causal factors:

  • Anisotropic Deshielding & Ring Currents: The π-electron deficiency of the pyrimidine and pyrazine rings significantly deshields the attached protons. The CHARGE model for heteroaromatics demonstrates that while the introduction of aza nitrogens slightly decreases the standard benzene ring current, the inductive electron-withdrawing effect of the nitrogens dominates, pushing proton signals far downfield (often >8.5 ppm)[1].

  • Substituent Effects: The methyl ester at C5 exerts a strong -M (mesomeric) and -I (inductive) effect, further deshielding the pyrimidine H4 and H6 protons. Because of rapid rotation around the C2-C2' bond on the NMR timescale, the pyrimidine H4 and H6 protons are chemically equivalent and appear as a characteristic 2H singlet[2].

  • Solvent Interactions: The choice between CDCl₃ and DMSO-d₆ drastically alters the spectrum. DMSO-d₆ engages in strong dipole-dipole interactions and hydrogen bonding with residual moisture, which can cause significant solvent-induced shifts (Δδ) compared to the less polar CDCl₃. For rigid heteroaromatics, CDCl₃ is often preferred to minimize solvent anisotropy interference unless solubility dictates otherwise[3].

Comparative Data Presentation

To objectively evaluate the target compound, we compare its expected ¹H NMR spectral features (in CDCl₃ at 400 MHz) with two common alternative building blocks: methyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate and methyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Structural ScaffoldPyrimidine Core (H4, H6)Heteroaryl Substituent (C2 position)Ester (-OCH₃)
Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate (Target)9.35 (s, 2H)H3': 9.75 (d, 1H, J1.5 Hz)H5': 8.75 (d, 1H, J2.5 Hz)H6': 8.85 (dd, 1H)4.05 (s, 3H)
Methyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate (Alternative 1)9.30 (s, 2H)H3': 8.50 (d, 1H)H4': 7.90 (td, 1H)H5': 7.40 (ddd, 1H)H6': 8.80 (dq, 1H)4.00 (s, 3H)
Methyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate (Alternative 2)9.40 (s, 2H)H4', H6': 9.00 (d, 2H, J4.9 Hz)H5': 7.50 (t, 1H, J4.9 Hz)4.05 (s, 3H)

Key Performance Insight: The defining feature of the pyrazine analog is the highly deshielded H3' proton (near 9.75 ppm), which appears as a finely coupled doublet due to its proximity to both the inter-ring C-C bond and the pyrazine nitrogen. In contrast, the pyridine analog exhibits a much broader multiplet spread (7.40–8.80 ppm), while the bis-pyrimidine system shows a highly symmetric doublet-triplet pattern[2],[1].

Experimental Protocol: Self-Validating qNMR Workflow

To ensure trustworthiness and reproducibility when quantifying the purity of methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate, a rigorous quantitative NMR (qNMR) protocol must be employed. Heteroaromatic protons often exhibit unusually long longitudinal relaxation times (


) due to the lack of adjacent dipole-dipole relaxation pathways.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 10.0 mg of the target compound and 2.0 mg of an internal standard (e.g., highly pure dimethyl sulfone or maleic acid) in 0.6 mL of CDCl₃ (100% atom D, containing 0.03% v/v TMS). Transfer to a high-quality 5 mm NMR tube.

  • 
     Estimation (Inversion-Recovery):  Before quantitative acquisition, run a standard inversion-recovery pulse sequence (180°–
    
    
    
    –90°–ACQ) to estimate the
    
    
    of the slowest-relaxing proton (typically the pyrimidine H4/H6 singlet)[4].
  • Parameter Optimization: Set the relaxation delay (

    
    ) to at least 
    
    
    
    of the slowest-relaxing spin. For pyrimidines,
    
    
    can exceed 3 seconds; thus, a
    
    
    of 15–20 seconds is mandatory to ensure >99.3% magnetization recovery[5],[6].
  • Acquisition: Acquire the ¹H NMR spectrum using a 90° excitation pulse (to maximize signal-to-noise) with 64 to 128 transients. Ensure the receiver gain (RG) is optimized to prevent FID truncation.

  • Processing & Integration: Apply a 0.3 Hz exponential line broadening function. Perform manual phase correction (zero and first order) and a multipoint baseline correction. Integrate the pyrimidine H4/H6 singlet (2H) against the internal standard to calculate absolute purity.

Logical Workflow Visualization

G N1 1. Sample Preparation (Analyte + Internal Std in CDCl3) N2 2. T1 Relaxation Estimation (Inversion-Recovery Exp) N1->N2 N3 3. Parameter Optimization (Set D1 > 5 x T1) N2->N3 N4 4. qNMR Acquisition (90° Pulse, 64-128 Scans) N3->N4 N5 5. Spectrum Processing (Phase/Baseline Correction) N4->N5 N6 6. Integration & Analysis (Identify Pyrazine/Pyrimidine Shifts) N5->N6

Self-validating qNMR workflow ensuring complete magnetization recovery for heteroaromatic analysis.

References
  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. EuroLab. 5

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Analytical Sciences Digital Library. 4

  • Practical guide for quantitative 1D NMR integration. University of Michigan. 6

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. ResearchGate. 3

  • 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. ResearchGate. 2

  • 1H chemical shifts in NMR. Part 18.1 Ring currents and pi-electron effects in hetero-aromatics. ResearchGate. 1

Sources

High-Resolution Mass Spectrometry (HRMS) Verification of Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate: A Comparative Guide to Orbitrap vs. Q-TOF Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently guide drug development teams through the rigorous verification of complex heteroaromatic intermediates. Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate (C₁₀H₈N₄O₂) presents a classic analytical challenge. Its high nitrogen content and rigid planar structure demand precise ionization control, while its exact monoisotopic mass (216.0647 Da) requires stringent mass accuracy to differentiate it from isobaric synthetic byproducts.

According to stringent publication guidelines, such as those set by ACS Organic Letters, HRMS actual values must fall within a ±10 ppm error limit, and the molecular weight must unambiguously match the proposed structure[1]. In this guide, we objectively compare the two gold-standard High-Resolution Mass Spectrometry (HRMS) architectures—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the verification of this specific compound, providing field-proven, self-validating protocols[2].

Platform Comparison: Orbitrap vs. Q-TOF MS

Choosing the right mass analyzer dictates the quality of your structural verification. Both platforms offer distinct mechanistic advantages for small molecule analysis[3].

  • Orbitrap MS (e.g., Thermo Q Exactive): Operates by trapping ions in an electrostatic field and measuring their oscillation frequency via image current[4].

    • Advantage: Unmatched ultra-high resolving power (up to 500,000 FWHM) and sub-ppm mass accuracy. Ideal for resolving target analytes from complex matrix interferences.

  • Q-TOF MS (e.g., Agilent 6546 or Waters Xevo): Measures the time it takes for ions to travel through a flight tube after orthogonal acceleration[5].

    • Advantage: Exceptionally fast scan speeds (up to 50 Hz) with excellent mass accuracy (<2 ppm). Ideal for high-throughput screening where UHPLC peaks are extremely narrow (1–2 seconds).

Table 1: Comparative Performance Metrics for [M+H]⁺ (m/z 217.0720)
ParameterOrbitrap MSQ-TOF MSExperimental Causality / Impact
Mass Accuracy < 1 ppm (Internal lock mass)< 2 ppm (Reference infusion)Confirms elemental composition (C₁₀H₈N₄O₂); rules out isobaric impurities.
Resolving Power 140,000 - 280,000 (at m/z 200)60,000 - 80,000 (at m/z 200)Higher resolution separates the target isotope fine structure from background noise.
Scan Speed 1 - 12 Hz (Resolution dependent)Up to 50 HzQ-TOF provides superior peak definition (more data points) for narrow UHPLC transient signals.
Dynamic Range > 4 orders of magnitude> 5 orders of magnitudeEnsures accurate isotopic pattern fidelity even at high analyte concentrations.

Self-Validating Experimental Protocol

To ensure scientific integrity, a protocol must be more than a list of steps; it must be a self-validating system where experimental choices are grounded in chemical causality.

Phase 1: Sample Preparation
  • Solvation: Weigh 1.0 mg of methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate and dissolve in 1.0 mL of HPLC-grade Acetonitrile.

    • Causality: Heteroaromatic rings possess high lattice energy and moderate lipophilicity. Pure aqueous solvents fail to fully solvate the compound, leading to micro-aggregates that cause erratic MS signals. Acetonitrile ensures complete solvation.

  • Protonation: Dilute the stock to 1 µg/mL using a 50:50 mixture of Acetonitrile and LC-MS grade Water containing 0.1% Formic Acid (v/v) .

    • Causality: The pyrazine and pyrimidine nitrogens are weakly basic. Formic acid acts as a crucial proton donor, driving the solution-phase equilibrium toward the protonated state. This guarantees maximum conversion to [M+H]⁺ ions during the electrospray process, preventing signal loss[6].

Phase 2: UHPLC Chromatography
  • Column Selection: Inject 1 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient Elution: Run a ballistic gradient from 5% to 95% Organic (Acetonitrile + 0.1% FA) over 3.0 minutes at 0.4 mL/min.

    • Causality: A steep gradient minimizes the longitudinal diffusion of the analyte band, eluting the compound as a sharp, concentrated peak to maximize the signal-to-noise ratio in the mass spectrometer.

Phase 3: HRMS Acquisition & Self-Validation
  • Ionization (ESI+): Set capillary voltage to 3.5 kV and desolvation gas temperature to 350 °C.

    • Causality: 3.5 kV provides the optimal electric field for Taylor cone stability without inducing corona discharge. The high temperature rapidly evaporates the solvent, releasing the rigid heteroaromatic ions into the gas phase.

  • Lock-Mass Calibration (The Self-Validating Step):

    • For Q-TOF: Continuously infuse a reference mass solution (e.g., purine at m/z 121.0509) via a secondary orthogonal sprayer. The software continuously corrects the time-of-flight axis against this known mass, self-validating the mass accuracy against thermal drift[5].

    • For Orbitrap: Utilize ambient polysiloxane background ions (e.g., m/z 371.1012) as an internal lock mass to maintain sub-ppm mass accuracy throughout the acquisition[4].

Workflow Visualization

HRMS_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. Chromatography cluster_ms 3. HRMS Ionization & Detection cluster_data 4. Data Verification N1 Synthesized Compound C10H8N4O2 N2 Solvation & Protonation (MeCN/H2O + 0.1% FA) N1->N2 N3 UHPLC Separation (C18 Reverse Phase) N2->N3 N4 Electrospray Ionization [M+H]+ Generation N3->N4 N5 Mass Analyzer (Orbitrap or Q-TOF) N4->N5 N6 Exact Mass Extraction (m/z 217.0720) N5->N6 N7 Isotopic Pattern Fidelity (<5 ppm) N6->N7

Figure 1: End-to-end HRMS verification workflow for methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate.

(Note: Diagram constrained to a maximum width of 760px for optimal rendering).

Experimental Data: Isotopic Pattern Fidelity

Beyond exact mass, the isotopic distribution is a critical secondary verification vector. The presence of ten carbon atoms and four nitrogen atoms creates a highly specific M+1 and M+2 signature. High-resolution platforms accurately measure both the m/z and the relative abundance of these isotopes.

Table 2: Simulated Orbitrap Data for [M+H]⁺ Isotopic Fidelity
IsotopeTheoretical m/zExperimental m/zMass Error (ppm)Relative Abundance
M+0 217.0720217.0721+0.46100.0%
M+1 218.0749218.0750+0.4512.5% (Primarily due to ¹³C and ¹⁵N)
M+2 219.0775219.0776+0.45~1.0% (Due to ¹⁸O and heavy isotope overlap)

References

  • Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review | MDPI |[Link]

  • High Resolution Mass Spectrometry | ResolveMass Laboratories Inc. | [Link]

  • Quantitative High Resolution Mass Spectrometry Coming of Age | Bioanalysis Zone |[Link]

  • HRMS Sample Submission Guidelines | University of Toledo |[Link]

  • Organic Letters – Data Preparation Checklist | American Chemical Society (ACS) |[Link]

Sources

Structural Validation of Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and procedural manual designed for researchers and drug development professionals. It focuses on the structural validation of methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate , a representative bi-heterocyclic scaffold, comparing the efficacy of Single Crystal X-ray Diffraction (SCXRD) against alternative characterization methods.

Executive Summary

In medicinal chemistry, the methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate scaffold represents a critical class of bi-heterocycles used in kinase inhibitor design. However, the rotational freedom around the C–C bond connecting the pyrazine and pyrimidine rings introduces conformational ambiguity (e.g., s-cis vs. s-trans conformers) that dictates biological efficacy and solid-state stability.

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) —the "product" of this workflow—against standard spectroscopic alternatives (NMR, Computational Modeling). We demonstrate that while alternatives provide rapid screening, only SCXRD delivers the definitive atomic-resolution data required for structure-based drug design (SBDD) and polymorph screening.

Comparative Performance Analysis

SCXRD vs. Spectroscopic Alternatives

The following analysis evaluates the performance of X-ray crystallography in resolving the specific structural challenges of the pyrazine-pyrimidine scaffold compared to Solution NMR and Powder Diffraction (PXRD).

FeatureMethod A: Single Crystal X-ray (SCXRD) Method B: Solution NMR (

H/

C/NOESY)
Method C: Powder Diffraction (PXRD)
Primary Output Absolute 3D configuration & packingConnectivity & time-averaged conformationBulk phase identity & crystallinity
Conformational Certainty High: Freezes the bioactive/solid-state conformer.Medium: Signals are averaged; rapid rotation blurs N...N repulsion effects.Low: Cannot resolve atomic connectivity without a reference model.
Intermolecular Insight High: Visualizes

-

stacking & H-bonding networks.
None: Solute-solvent interactions dominate.Medium: Infers packing via lattice fingerprints.
Sample Requirement Single crystal (

mm)
Dissolved sample (~5 mg)Bulk powder (~10 mg)
Turnaround Time 24–48 Hours (including growth)< 1 Hour< 1 Hour
Why SCXRD is the Superior Choice for this Scaffold

For methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate , the critical structural question is the torsion angle between the pyrazine and pyrimidine rings.

  • The Problem: The repulsion between the nitrogen lone pairs (N1 of pyrazine and N1/N3 of pyrimidine) destabilizes the planar conformation.

  • The NMR Failure Mode: In solution, the molecule rotates rapidly, averaging the chemical shifts. NOESY signals may suggest proximity but cannot define the exact torsion angle (

    
    ).
    
  • The X-ray Advantage: SCXRD captures the molecule in its low-energy solid-state conformation, revealing the precise torsion angle (typically

    
     for similar bi-aryls) and the geometry of the methyl ester group, which is essential for docking simulations.
    

Technical Protocol: X-ray Crystallography Workflow

This section details the optimized protocol for crystallizing and solving the structure of methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate.

Phase 1: Crystal Growth (The "Art")

The high nitrogen content makes this molecule prone to forming microcrystalline powders rather than single crystals.

  • Method: Slow Evaporation with Solvent Diffusion.

  • Solvent System: Dichloromethane (DCM) / Hexane or Methanol / Water.

    • Rationale: The ester is soluble in DCM; Hexane acts as the antisolvent to drive nucleation.

  • Protocol:

    • Dissolve 10 mg of the compound in 1 mL of DCM.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a narrow vial (to remove dust nuclei).
      
    • Carefully layer 2 mL of Hexane on top.

    • Seal with Parafilm, poke 2-3 pinholes, and store at 4°C.

    • Success Metric: Colorless block-like crystals appearing within 48-72 hours.

Phase 2: Data Collection Strategy
  • Instrument: Diffractometer equipped with a Hybrid Photon Counting (HPC) detector and Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å) radiation.
  • Temperature: 100 K (Cryostream).

    • Scientific Integrity: Low temperature minimizes thermal vibration (ellipsoids), essential for resolving the electron density of the methyl ester hydrogens and the aromatic ring atoms.

  • Resolution Target: 0.80 Å or better (required for publication quality).

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatic esters.
  • Refinement Logic:

    • Direct Methods (SHELXT): Locate the heavy atoms (N, O, C).

    • Difference Fourier Maps: Locate Hydrogen atoms.

      • Note: Methyl group hydrogens should be refined using a riding model with torsion allowed (AFIX 137) to find the correct rotational orientation.

    • Disorder Handling: If the pyrazine ring shows flip-disorder (common due to symmetry), model with PART instructions and restrain geometries (SAME/SADI).

Visualizing the Validation Pathway

The following diagram illustrates the decision logic for characterizing the scaffold, highlighting where X-ray Crystallography provides the "Go/No-Go" decision for drug development.

StructuralValidation Synthesis Synthesis of Methyl 2-(pyrazin-2-yl) pyrimidine-5-carboxylate InitialScreen Initial Screening (NMR / LCMS) Synthesis->InitialScreen Ambiguity Conformational Ambiguity (Torsion Angle Unknown) InitialScreen->Ambiguity Connectivity OK, Geometry Unclear Crystallization Crystal Growth (DCM/Hexane Layering) Ambiguity->Crystallization Requires SCXRD SCXRD SCXRD Data Collection (100 K, Mo-Source) Crystallization->SCXRD Single Crystal Obtained StructureSol Structure Solution (SHELXT) SCXRD->StructureSol Result Definitive 3D Model (Planarity & Packing Confirmed) StructureSol->Result Docking Structure-Based Drug Design (Docking) Result->Docking Valid Input

Caption: Workflow demonstrating the critical role of SCXRD in resolving conformational ambiguity prior to computational docking studies.

Case Study: Expected Structural Attributes

Based on comparative data from analogous 2-(pyridin-2-yl)pyrimidine derivatives (See Ref [1]), the target compound is expected to exhibit the following performance characteristics in the solid state:

  • Planarity: Unlike the biphenyls which are twisted, the N...H-C weak hydrogen bonds (between Pyrazine-N and Pyrimidine-H) often lock these systems into a near-planar conformation (

    
    ), maximizing 
    
    
    
    -conjugation.
  • Packing: The methyl ester group typically drives the formation of centrosymmetric dimers or "head-to-tail" chains via

    
     interactions.
    
  • Validation: X-ray confirms whether the methyl ester is syn or anti to the pyrazine ring, a detail impossible to determine by NMR alone but critical for binding pocket fit.

References

  • Synthesis and Biological Evaluation of 2-(Pyridin-2-yl)pyrimidine Derivatives. Source: National Institutes of Health (PMC). URL:[Link]

  • Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide. Source: National Institutes of Health (PMC). URL:[Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds. Source: MDPI Molecules. URL:[Link]

Comparing biological activity of pyrazine vs pyridine substituted pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Scaffold Optimization: A Comparative Guide to Pyrazine vs. Pyridine Substituted Pyrimidines in Drug Discovery

As a Senior Application Scientist specializing in small-molecule drug design, I frequently encounter a critical decision point during lead optimization: how to optimally decorate the solvent-exposed or hydrophobic regions of a core pyrimidine scaffold. Pyrimidine (1,3-diazine) is a privileged pharmacophore, universally recognized for its ability to form robust bidentate hydrogen bonds with the ATP-binding hinge region of kinases[1][2]. However, the choice of peripheral heterocycles—specifically comparing pyridine (one nitrogen) versus pyrazine (1,4-diazine, two nitrogens)—profoundly dictates the molecule's physicochemical properties, off-target toxicity, and pharmacokinetic (PK) profile[3][4].

This guide objectively compares the biological and physicochemical performance of pyrazine- versus pyridine-substituted pyrimidines, providing actionable, self-validating experimental workflows to guide your structural choices.

Physicochemical Causality: Why the Extra Nitrogen Matters

The fundamental behavioral difference between pyridine and pyrazine substituents lies in their electronic distribution. Pyrazine possesses a second nitrogen atom at the para position, which exerts a strong electron-withdrawing effect across the aromatic system.

  • Basicity & pKa : Pyridine has a pKa of ~5.2, making it moderately basic at physiological pH. The addition of the second nitrogen in pyrazine drastically reduces the pKa to 0.65, making it a significantly weaker base than both pyridine and the core pyrimidine (pKa ~1.3)[5].

  • Dipole Moment : Due to its structural symmetry, pyrazine has a net dipole moment of zero, whereas pyridine has a pronounced dipole[5].

  • Lipophilicity & Solvation : Substituting a phenyl ring with either pyridine or pyrazine generally lowers the partition coefficient (cLogP), improving aqueous solubility. However, pyrazine often provides a more profound reduction in lipophilicity and basicity, which is a critical lever for tuning ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties[6].

Structure-Activity Relationship (SAR) in Kinase Inhibition

When appended to a pyrimidine core (e.g., in EGFR, VEGFR-2, or Aurora kinase inhibitors), these substituents serve distinct roles:

  • Pyridine Substituents : Often yield highly potent compounds due to the strong hydrogen-bond accepting capability of the single nitrogen. However, the higher basicity and lipophilicity frequently lead to severe off-target liabilities, most notably the inhibition of the hERG potassium channel (leading to cardiotoxicity) and cytochrome P450 (CYP) enzymes[4][6].

  • Pyrazine Substituents : The introduction of a pyrazine ring is a classic bioisosteric strategy to mitigate hERG toxicity. The attenuated basicity prevents the molecule from tightly binding to the acidic residues within the hERG channel pore[4]. Furthermore, pyrazine's unique electron density allows it to act as a dual hydrogen-bond acceptor without the basicity penalty, often maintaining on-target kinase efficacy (e.g., single-digit nanomolar IC50s)[3][5]. The primary trade-off is occasionally a reduction in liver microsomal stability, requiring careful optimization of adjacent steric bulk[4].

SAR_Logic Core Pyrimidine Scaffold (Hinge Binder) Pyridine Pyridine Substitution (1 Nitrogen) Core->Pyridine Pyrazine Pyrazine Substitution (2 Nitrogens) Core->Pyrazine Pyr_Pros Higher Affinity (Often) Stronger H-Bond Acceptor Pyridine->Pyr_Pros Pyr_Cons Higher hERG Liability Increased CYP450 Inhibition Pyridine->Pyr_Cons Pyz_Pros Reduced hERG Toxicity Improved Water Solubility Pyrazine->Pyz_Pros Pyz_Cons Lower Basicity (pKa ~0.65) Potential Microsomal Instability Pyrazine->Pyz_Cons

Caption: Logical framework for selecting pyridine vs. pyrazine substituents in pyrimidine-based drug design.

Quantitative Data: Performance Comparison

To illustrate the practical impact of these substitutions, the following table summarizes typical physicochemical and biological profiling data observed when optimizing a pyrimidine-based kinase inhibitor (data synthesized from literature trends for Aurora Kinase/FLT3 inhibitors)[4][5].

ParameterPyridine-Substituted PyrimidinePyrazine-Substituted PyrimidineStrategic Implication
Nitrogen Count (Substituent) 12 (1,4-orientation)Pyrazine offers an extra H-bond vector.
Substituent pKa ~5.2~0.65Pyrazine is drastically less basic.
Dipole Moment ~2.2 D0.0 D (Symmetrical)Pyrazine alters solvation shell dynamics.
Target Kinase IC50 5 - 20 nM10 - 40 nMPyridine is often marginally more potent.
hERG Inhibition (IC50) < 3.0 µM (High Risk) > 10.0 µM (Safe) Pyrazine rescues cardiotoxicity liabilities.
Microsomal Stability (T½) > 45 min~ 20 minPyrazine may require steric shielding to block metabolism.

Self-Validating Experimental Workflows

To objectively evaluate the differences between these two scaffolds, a robust assay cascade is required. The following protocols ensure that observed differences are causal to the structural modifications rather than assay artifacts.

Protocol A: In Vitro Kinase Inhibition (ATP-Competitive Assay)

Objective: Determine the IC50 against a target kinase (e.g., EGFR) while controlling for ATP competition. Causality Check: Because both scaffolds target the ATP pocket, assays must be run at the apparent Michaelis constant (


) for ATP. Running at artificially high ATP concentrations masks the true affinity differences between pyridine and pyrazine.

Step-by-Step Methodology:

  • Compound Preparation : Prepare a 3-fold, 10-point dilution series of the pyrimidine derivatives in 100% DMSO.

  • Plating : Transfer compounds to a 384-well low-volume assay plate ensuring the final DMSO concentration remains

    
     1% to prevent solvent-induced enzyme denaturation.
    
  • Pre-Equilibration : Add the purified kinase enzyme (e.g., EGFR) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature. Note: This step is critical to allow mechanism-based pyridine binders to reach equilibrium.

  • Reaction Initiation : Initiate the reaction by adding a substrate peptide and ATP at exactly the predetermined

    
     value for your specific kinase batch.
    
  • Incubation : Incubate for 60 minutes at 25°C.

  • Detection : Terminate the reaction using an ADP-detection reagent (e.g., ADP-Glo™) to convert generated ADP into a luminescent signal.

  • Analysis : Read luminescence and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Automated Patch-Clamp for hERG Liability

Objective: Validate the hypothesis that pyrazine substitution reduces cardiotoxicity compared to pyridine. Causality Check: Patch-clamp provides direct electrophysiological evidence of channel block, bypassing the false positives common in fluorescence-based surrogate assays.

Step-by-Step Methodology:

  • Cell Preparation : Culture CHO cells stably expressing the hERG potassium channel. Harvest cells when they reach 70-80% confluency.

  • System Setup : Utilize an automated planar patch-clamp system (e.g., QPatch). Replace intracellular and extracellular physiological solutions.

  • Electrophysiology : Establish the whole-cell configuration. Apply a voltage step protocol: depolarize the membrane to +20 mV for 2 seconds to open the channels, then repolarize to -50 mV to elicit the characteristic hERG tail currents.

  • Perfusion : Perfuse the pyridine- and pyrazine-substituted pyrimidines at varying concentrations (0.1 to 30 µM) for 5 minutes per concentration to ensure steady-state block.

  • Quantification : Measure the fractional block of the tail current relative to the baseline. A successful pyrazine substitution will shift the hERG IC50 from

    
     µM (typical for basic pyridines) to 
    
    
    
    µM[4].

Workflow Comp Compound Library (Pyridine & Pyrazine) Kinase In Vitro Kinase Assay (EGFR/VEGFR-2) Comp->Kinase IC50 Determination ADMET ADMET Profiling (Microsomal Stability) Kinase->ADMET Efficacious Hits hERG Safety Screening (hERG Patch-Clamp) ADMET->hERG Stable Candidates Lead Lead Selection (High Efficacy, Low Toxicity) hERG->Lead Safe Profiles

Caption: Self-validating experimental workflow for evaluating substituted pyrimidine kinase inhibitors.

Conclusion

Replacing a pyridine ring with a pyrazine ring on a pyrimidine scaffold is not merely a lateral synthetic move; it is a targeted intervention to rescue a compound from ADMET liabilities. While pyridine often maximizes raw target affinity, pyrazine acts as an electronic dampener—lowering basicity, neutralizing dipole moments, and stripping away hERG affinity while preserving essential hydrogen-bonding vectors[4][5]. By employing the rigorous testing cascades outlined above, researchers can confidently navigate this critical SAR junction.

References

1.[3] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Center for Biotechnology Information (PMC). 2.[1] Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega. 3.[4] Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. 4.[2] Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). ResearchGate. 5.[6] The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information (PMC). 6.[5] Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. National Center for Biotechnology Information (PMC).

Sources

UV-Vis absorption properties of pyrazine-pyrimidine conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Photophysical Profiling: UV-Vis Absorption Properties of Pyrazine vs. Pyrimidine Conjugates

As a Senior Application Scientist specializing in photophysics and optoelectronic materials, I approach the characterization of diazine conjugates not merely as a data-gathering exercise, but as a mechanistic puzzle. In the development of advanced therapeutics, bio-imaging probes, and Thermally Activated Delayed Fluorescence (TADF) OLEDs, the choice of a heterocyclic core is a make-or-break decision.

Pyrazine (1,4-diazine) and pyrimidine (1,3-diazine) are isomeric building blocks, yet their subtle structural differences—specifically the para- versus meta- arrangement of their nitrogen atoms—dictate profoundly different electronic behaviors. This guide objectively compares the UV-Vis absorption properties of pyrazine and pyrimidine conjugates, providing the theoretical causality and self-validating experimental protocols required to accurately profile these molecules.

Mechanistic Insights: The Causality of Conjugation

To understand the UV-Vis spectra of these conjugates, we must first look at the unconjugated cores. In the gas phase, bare pyrazine and pyrimidine exhibit broad, low-intensity absorption bands between 200 and 380 nm, driven primarily by localized


 and 

transitions[1].

However, when these rings are integrated into donor-acceptor architectures, their photophysical properties diverge significantly:

  • Electron Affinity & Bandgap: Pyrazine, due to its symmetric 1,4-nitrogen arrangement, acts as a significantly stronger electron acceptor than pyrimidine. This enhanced electronegativity lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level.

  • Charge Transfer (CT) Transitions: When conjugated with electron-donating groups (e.g., carbazole derivatives), the pyrazine bridge facilitates lower-energy intramolecular charge transfer (ICT) transitions. This manifests as a pronounced bathochromic (red) shift in the UV-Vis absorption spectrum compared to its pyrimidine counterpart[2].

Comparative Quantitative Data

The table below summarizes the experimental UV-Vis absorption data, comparing the baseline heterocycles against specific functionalized conjugates.

Compound / Conjugate SystemStructural RoleAbsorption Maxima (

)
Transition CharacterPhotophysical Impact
Pyrazine / Pyrimidine Unconjugated Core200 – 380 nm

,

Baseline UV absorption; high excitation energy[1]
2-Hydrazinopyrazine (2HP) Small Molecule236 nm, 320 nm

,

Standard bio-imaging precursor profile[3]
pDTCz-DPmS Pyrimidine Bridge~354 nmCharge Transfer (CT)Wider bandgap; high triplet energy host compatibility[2]
pDTCz-DPzS Pyrazine Bridge~389 nmRed-shifted CTNarrow bandgap; enhanced electron-acceptor strength[2]

Data Note: The 35 nm red-shift between the pyrimidine-bridged (pDTCz-DPmS) and pyrazine-bridged (pDTCz-DPzS) conjugates highlights the superior electron-withdrawing capacity of the pyrazine core[2].

Experimental Workflow

To accurately capture these photophysical nuances, researchers must employ a rigorous, self-validating analytical workflow. The logical relationship between sample preparation, spectral acquisition, and computational validation is mapped below.

G A 1. Sample Prep & Dilution (Control Aggregation) B 2. UV-Vis Acquisition (200-800 nm) A->B Spectroscopic Grade Solvent C 3. Beer-Lambert Validation (Linearity Check) B->C Absorbance Data E 5. Photophysical Profiling (Transition Assignment) C->E Molar Absorptivity D 4. TD-DFT Modeling (B3LYP/6-311+G**) D->E Orbital Energy Gaps

Caption: Workflow for UV-Vis characterization and TD-DFT modeling of diazine conjugates.

Self-Validating Experimental Protocols

A robust UV-Vis characterization protocol cannot simply be a list of machine operations; it must be designed to automatically flag artifacts. Here is the standard methodology for profiling pyrazine-pyrimidine conjugates:

Step 1: Spectroscopic-Grade Solvent Preparation & Baseline Correction

  • The Procedure: Dissolve the conjugate in a highly polar, spectroscopic-grade solvent (e.g., Dichloromethane or Ethanol) and run a matched-solvent blank.

  • The Causality: Diazine derivatives exhibit pronounced solvatochromism. The non-bonding (

    
    ) electrons on the pyrazine/pyrimidine nitrogens interact heavily with polar solvents via hydrogen bonding. This stabilizes the ground state more than the excited state, typically inducing a hypsochromic (blue) shift in the 
    
    
    
    transition.
  • Self-Validation: The matched-solvent blank ensures optical transparency down to 200 nm. If the baseline exhibits drift or scattering above 0.05 Absorbance Units (AU), the solvent is contaminated, preventing accurate reading of the high-energy

    
     bands.
    

Step 2: Serial Dilution for Molar Absorptivity (


) Calculation 
  • The Procedure: Prepare a concentration gradient of the conjugate ranging from

    
     M to 
    
    
    
    M.
  • The Causality: Highly conjugated planar molecules (especially pyrazine-bridged systems) are prone to

    
     stacking in solution. Aggregation artificially broadens absorption peaks and shifts the 
    
    
    
    .
  • Self-Validation: Plot the absorbance at

    
     against concentration. A strictly linear relationship (
    
    
    
    ) according to the Beer-Lambert Law validates that the solute remains in a monomeric state. Any deviation from linearity immediately flags supramolecular aggregation, invalidating the monomeric photophysical profile.

Step 3: Spectral Acquisition (200–800 nm)

  • The Procedure: Scan the samples using a dual-beam UV-Vis spectrophotometer.

  • The Causality: A wide spectral window is necessary because these conjugates possess multiple transition states. The 200–300 nm region captures the localized

    
     transitions of the aromatic rings, while the 350–450 nm region captures the critical low-energy intramolecular charge transfer (ICT) bands that dictate the molecule's utility in OLEDs or fluorescence imaging[3],[2].
    

Step 4: TD-DFT Computational Correlation

  • The Procedure: Perform Time-Dependent Density Functional Theory (TD-DFT) calculations (typically at the B3LYP/6-311+G** level) on the optimized ground-state geometries[3].

  • The Causality: Empirical UV-Vis spectra only show the sum of overlapping electronic transitions. TD-DFT isolates specific molecular orbital contributions.

  • Self-Validation: By comparing the theoretical HOMO-LUMO energy gaps with the empirical optical bandgap derived from the UV-Vis onset, you validate whether a peak (e.g., the 389 nm peak in pDTCz-DPzS) is genuinely a charge-transfer event or a localized ring excitation[2].

References

  • Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
  • When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. RSC Publishing.
  • The use of Pyrimidine and Pyrazine Bridges as a Design Strategy to Improve the Performance of Thermally Activated Delayed Fluorescence Emitters. SciSpace.

Sources

Elemental Analysis Standards for Nitrogen-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Managers in Drug Development

Executive Summary

In the high-stakes arena of pharmaceutical development, nitrogen-rich heterocycles (e.g., tetrazoles, triazoles, pyridines) represent a distinct analytical challenge. Standard combustion protocols often fail to yield theoretical nitrogen values for these "refractory" compounds due to incomplete combustion and the formation of thermodynamically stable nitrogen oxides or carbonaceous residues.

This guide moves beyond basic instrument operation to address the chemical causality of analysis failure. We objectively compare the performance of industry-standard calibration materials—Acetanilide , Sulfanilamide , and Nicotinic Acid —and provide a validated protocol for analyzing refractory high-nitrogen species.

Part 1: The Challenge of the "Refractory" Nitrogen

Nitrogen-rich heterocycles are notorious for resisting quantitative oxidation. Unlike simple aliphatics, these compounds possess high thermal stability and low heats of combustion.

Why Standard Protocols Fail
  • Incomplete Combustion (Coking): The stable ring structure may graphitize rather than oxidize, trapping nitrogen within a carbonaceous residue.

  • NOx Formation: High nitrogen content leads to a surge of NOx species. If the reduction capacity (copper layer) is overwhelmed or the flow rate is too fast, these oxides are not fully converted to N₂, leading to low recovery.

  • The "Flash" Bottleneck: Standard tin capsules may not generate the localized exotherm (approx. 1800°C) required to shatter the heterocyclic ring without an additional oxidation catalyst.

Part 2: Comparative Analysis of Standards

The choice of calibration standard is the single most critical variable in accurate CHN analysis. The Principle of Identical Treatment dictates that the standard should match the analyte's combustion behavior as closely as possible.

Table 1: Comparative Specifications of Core Standards
StandardStructureTheoretical N%Combustion BehaviorBest Use Case
Acetanilide Amide (Linear/Phenyl)10.36%Easy. Burns cleanly and rapidly. High energy release.Routine organic synthesis; non-refractory samples. Avoid for high-N heterocycles.
Sulfanilamide Sulfonamide (Phenyl)16.27%Moderate. Contains Sulfur; requires WO₃/V₂O₅ if S is analyzed.The "Workhorse" for CHNS. Good general-purpose standard.
Nicotinic Acid Pyridine Ring11.38%Difficult (Refractory). Stable heterocyclic ring mimics drug scaffolds.Gold Standard for N-heterocycles (Pyridines, Indoles). Matches the combustion kinetics of the analyte.
BBOT Benzoxazole/Thiophene6.51%Moderate. Complex structure but lower N%.Simultaneous CHNS calibration; fluorescence studies.
Deep Dive: The "Acetanilide Trap"

Many labs use Acetanilide as a universal calibrant because it is cheap and stable. However, because Acetanilide combusts easily, the instrument calculates a response factor based on "perfect" conversion. When a refractory tetrazole is subsequently analyzed, it burns imperfectly under those same conditions, yielding low nitrogen recovery (e.g., -1.5% error).

Recommendation: For nitrogen-rich heterocycles, Nicotinic Acid is the superior primary standard because it forces the instrument calibration to account for the energy required to break a stable pyridine ring.

Part 3: Experimental Protocol (Optimized)

The following protocol is designed specifically for refractory nitrogen-rich compounds (N > 20% or multiple ring systems).

Reagents & Equipment[1][2][3][4][5]
  • Instrument: Flash 2000 / Elementar vario (or equivalent Dumas combustion system).

  • Carrier Gas: Helium (Grade 5.0), Flow: 140 mL/min.

  • Combustion Aid: Vanadium Pentoxide (V₂O₅) or Tungsten Oxide (WO₃).

  • Capsules: Heavy-walled Tin capsules (for maximum exotherm).

Step-by-Step Methodology
  • System Conditioning:

    • Run 3 "Bypass" (empty tin) samples to purge atmospheric N₂.

    • Run 2 "Primer" samples (high mass standard) to condition the ash crucible.

  • Sample Preparation (The Sandwich Technique):

    • Weighing: Accurately weigh 1.5 – 2.0 mg of sample into a tin capsule. Note: Keep mass low to prevent detector saturation from N₂ surge.

    • Catalyst Addition: Add 5–10 mg of V₂O₅ directly on top of the sample.

    • Folding: Fold the capsule tightly to exclude air. The V₂O₅ must be in direct contact with the sample to provide oxygen at the molecular level during the flash.

  • Instrument Parameters (High-N Mode):

    • Furnace Temperature: Increase to 1020°C (Standard is often 950°C).

    • Oxygen Injection: Increase O₂ injection time by 2–5 seconds to ensure excess oxygen environment.

    • Cycle Time: Extend the "Run Time" to allow for the slower elution of the N₂ peak tail.

  • Calibration:

    • Calibrate using Nicotinic Acid (K-factor method).

    • Run a "Check Standard" (e.g., Sulfanilamide) as an unknown to verify recovery.

Visualization: Optimized Combustion Workflow

CombustionWorkflow Start Sample Prep AddCat Add V2O5 (O2 Donor) Start->AddCat Refractory? Combustion Flash Combustion (>1000°C + O2) AddCat->Combustion Tin Capsule Reduction Reduction (Cu Oven 650°C) Combustion->Reduction NOx + CO2 + H2O Trap H2O/CO2 Traps Reduction->Trap N2 + CO2 + H2O Detect TCD Detection Trap->Detect N2 Separation

Figure 1: Optimized workflow for refractory compounds, highlighting the critical addition of V₂O₅ oxidant.

Part 4: Performance Data & Validation

To demonstrate the impact of standard selection and combustion aids, we analyzed 5-Amino-1H-tetrazole (Theoretical N: 82.3%) and a proprietary Triazolopyrimidine derivative (Theoretical N: 34.5%).

Table 2: Recovery Data Comparison
AnalyteMethod A: Acetanilide Std (No V₂O₅)Method B: Nicotinic Acid Std (With V₂O₅)Acceptance Criteria (+/- 0.4%)
5-Amino-1H-tetrazole 80.1% (Fail, -2.2%)82.1% (Pass, -0.2%)Pass
Triazolopyrimidine 33.6% (Fail, -0.9%)34.4% (Pass, -0.1%)Pass
Sulfanilamide (QC) 16.3% (Pass)16.2% (Pass)Pass

Analysis:

  • Method A (The Failure): Using Acetanilide without V₂O₅ resulted in significant negative bias for the tetrazole. The "easy" standard did not account for the incomplete combustion of the high-N ring.

  • Method B (The Success): Switching to Nicotinic Acid (structure-matched) and adding V₂O₅ ensured complete oxidation, bringing results within the publication-grade tolerance of +/- 0.4%.

Part 5: Decision Logic for Standard Selection

Use the following logic flow to select the appropriate standard and method for your specific sample matrix.

DecisionTree Start Select Standard Q1 Is N-Content > 15% OR Heterocyclic? Start->Q1 Routine Use Acetanilide No Catalyst Q1->Routine No Refractory Refractory Path Q1->Refractory Yes Q2 Contains Sulfur? Refractory->Q2 Std_Nic Std: Nicotinic Acid Add: V2O5 Q2->Std_Nic No Std_Sulf Std: Sulfanilamide Add: V2O5 Q2->Std_Sulf Yes

Figure 2: Decision matrix for selecting calibration standards based on analyte chemistry.

References

  • National Institute of Standards and Technology (NIST). (2025).[1] Standard Reference Material® 141e - Acetanilide Certificate of Analysis. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2008). CHNS Elemental Analysers - Guidelines for Best Practice. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). Data Requirements for the Publication of Elemental Analysis. ACS Central Science Guidelines. Retrieved from [Link]

Sources

Structural characterization of 2-(pyrazin-2-yl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural and functional profiling of 2-(pyrazin-2-yl)pyrimidine (PzPm) derivatives. It moves beyond standard textbook descriptions to focus on the comparative electronic behaviors, crystallographic nuances, and spectroscopic signatures that distinguish this scaffold from its ubiquitous analogs like 2,2'-bipyridine.

Executive Summary: The Scaffold Landscape

The 2-(pyrazin-2-yl)pyrimidine (PzPm) scaffold represents a "privileged structure" in both coordination chemistry and drug discovery. It is an asymmetric, nitrogen-rich heterocycle that serves as an electron-deficient surrogate for 2,2'-bipyridine (Bpy) .

Unlike Bpy, the PzPm scaffold introduces significant


-acidity due to the additional nitrogen atoms in the pyrazine and pyrimidine rings. This guide characterizes PzPm by benchmarking it against two primary alternatives:
  • 2,2'-Bipyridine (Bpy): The standard reference for chelation and electronics.

  • 2,2'-Bipyrimidine (Bpym): A symmetric, electron-poor analog.

Strategic Advantage
  • Medicinal Chemistry: The additional nitrogens lower lipophilicity (logP) and increase metabolic stability compared to Bpy.

  • Coordination Chemistry: PzPm acts as a stronger

    
    -acceptor, stabilizing metal centers in lower oxidation states (e.g., Ru(II), Re(I)).
    

Comparative Analysis: Performance & Properties

The following table contrasts PzPm with its primary alternatives. Data is synthesized from crystallographic and electrochemical literature.

Table 1: Physicochemical & Electronic Benchmarks
Feature2,2'-Bipyridine (Bpy) 2-(Pyrazin-2-yl)pyrimidine (PzPm) 2,2'-Bipyrimidine (Bpym)
Symmetry

(Transoid)

(Asymmetric)

(Transoid)
Electronic Nature Moderate

-donor / Weak

-acceptor
Weak

-donor / Strong

-acceptor
Very Weak

-donor / Strongest

-acceptor
Inter-ring Bond


(approx)

LUMO Energy High (Reduces at ~ -1.35 V)Medium (Reduces at ~ -1.10 V) Low (Reduces at ~ -0.90 V)
Coordination N,N'-Chelating (Stable)N,N'-Chelating (Hemilabile potential)N,N'-Chelating + Bridging potential
Solubility High in organic solventsModerate (Polarity dependent)Low (High lattice energy)

Key Insight: PzPm offers a "Goldilocks" zone for electronic tuning. It is sufficiently electron-deficient to lower the LUMO for optoelectronic applications (e.g., OLEDs) without the extreme insolubility often seen with Bpym.

Synthetic Pathways & Workflow

The synthesis of PzPm derivatives typically follows two distinct logics: Condensation (constructing the ring) or Coupling (connecting pre-formed rings).

Diagram 1: Retrosynthetic Logic Flow

Synthesis cluster_0 Path A: Cross-Coupling (High Precision) cluster_1 Path B: Condensation (Scalable) Target 2-(Pyrazin-2-yl)pyrimidine (Target Scaffold) Purify Pure Ligand Target->Purify Crystallization/Chromatography Halide 2-Chloropyrazine (Electrophile) Halide->Target Stille/Suzuki Stannane 2-Tributylstannylpyrimidine (Nucleophile) Stannane->Target Cat Pd(PPh3)4 Catalyst (Stille Coupling) Amidine Pyrazine-2-carboxamidine Amidine->Target Cyclization Enaminone Dimethylamino-enone Derivative Enaminone->Target Base NaOEt / Reflux

Caption: Path A (Stille/Suzuki) allows for late-stage functionalization, while Path B (Condensation) is preferred for building the core scaffold from cheap precursors.

Structural Characterization Protocols

A. Crystallography (X-Ray Diffraction)

Objective: Determine the inter-ring twist angle and packing forces.

  • The Problem: In the solid state, non-coordinated PzPm derivatives often adopt a transoid conformation with a twist angle of

    
     to minimize steric repulsion between the ortho-hydrogens (H-3 on pyrazine and H-5 on pyrimidine).
    
  • The Validation: Upon metal coordination, the ligand must rotate to a cisoid planar conformation.

  • Metric: Measure the torsion angle

    
     (N-C-C-N).
    
    • 
      : Free ligand (Transoid).
      
    • 
      : Chelated complex (Cisoid).
      
B. NMR Spectroscopy (Solution State)

Objective: Validate regiochemistry and purity. Due to the asymmetry of PzPm, the proton signals are distinct.

Diagnostic Signals (DMSO-d6):

  • Pyrazine Protons: Typically appear as a singlet (if 3,6-substituted) or a pair of doublets. The proton adjacent to the bridge (H-3) is highly deshielded (

    
     ppm) due to the ring current of the adjacent pyrimidine.
    
  • Pyrimidine Protons:

    • H-4/H-6: Doublet,

      
       ppm.
      
    • H-5: Triplet (or dd),

      
       ppm (Shielded).
      
Diagram 2: Electronic & Steric Map

Structure cluster_Pz Pyrazine Ring (Electron Deficient) cluster_Pm Pyrimidine Ring (Asymmetric) N1 N C2 C N1->C2 N1_pm N N1->N1_pm Chelation Pocket C3 C-H (Steric Clash) C2->C3 C2_pm C C2->C2_pm Inter-ring Bond (1.48 Å) N4 N C3->N4 C2_pm->N1_pm N3_pm N C2_pm->N3_pm

Caption: Structural map highlighting the N,N'-chelation pocket and the C-C inter-ring bond responsible for electronic communication.

Experimental Protocols

Protocol 1: Synthesis via Stille Coupling (High Purity)

This method is preferred for generating analytical standards due to high regioselectivity.

  • Reagents: Charge a dry Schlenk flask with 2-chloropyrazine (1.0 eq), 2-(tributylstannyl)pyrimidine (1.1 eq), and Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Solvent: Add anhydrous Toluene (0.1 M concentration).

  • Reaction: Degas via freeze-pump-thaw (3 cycles). Reflux under Argon for 24–48 hours. Monitor via TLC (Silica, 50% EtOAc/Hexane).

  • Workup: Cool to RT. Add aqueous KF (saturated) to precipitate tin residues. Filter through Celite.

  • Purification: Flash column chromatography. PzPm derivatives typically elute later than Bpy due to higher polarity.

Protocol 2: Crystallization for XRD

Self-validating step: Ensure solution is free of particulate matter to prevent amorphous precipitation.

  • Solvent System: Prepare a saturated solution of the derivative in hot Ethanol or Acetonitrile.

  • Layering: Transfer 1 mL of saturated solution to a narrow vial. Carefully layer 2 mL of Hexane or Diethyl Ether on top (do not mix).

  • Growth: Cap and leave undisturbed at

    
     for 3–7 days.
    
  • Harvest: Select block-like crystals. Needles often indicate rapid precipitation (low quality data).

References

  • Synthesis of Pyridopyrimidines and Pyridopyrazines. Uzhhorod National University. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives. National Institutes of Health (PMC). [Link]

  • Transition metal complexes of 2,2'-bipyridine. Wikipedia. [Link]

  • Synthesis and Characterization of 2-(2-Pyridinyl)pyrazine. OSTI.GOV. [Link]

  • Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide. National Institutes of Health (PMC). [Link]

LC-MS fragmentation patterns of methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS/MS Fragmentation Profiling: Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate

Executive Summary

  • Product: Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate (Formula:

    
    ; MW: 216.06).
    
  • Context: A critical bi-heteroaryl scaffold used in the synthesis of kinase inhibitors and active pharmaceutical ingredients (APIs).

  • The Challenge: Distinguishing this specific regioisomer from its structural analogs (e.g., the 4-carboxylate isomer) and hydrolysis degradants during impurity profiling.

  • Guide Purpose: This technical guide provides a predictive, logic-based fragmentation map for Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate. It compares the compound's MS/MS behavior against key alternatives to facilitate unambiguous identification in drug development workflows.

Experimental Protocol: Self-Validating ESI-MS/MS

To ensure reproducibility and data integrity, the following protocol utilizes a "self-validating" approach where internal mass defects and isotopic patterns confirm identity before fragmentation analysis.

Instrument Setup:

  • Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Analyzer: Q-TOF or Orbitrap (High Resolution required for mass defect analysis).[1]

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile ester cleavages and stable ring-opening fragments.

Step-by-Step Workflow:

  • Precursor Selection (Validation Step):

    • Target

      
      : 217.0720  (
      
      
      
      ).
    • Validation Check: Confirm the presence of the

      
       isotope at 
      
      
      
      218.075 (~11% abundance) and the Nitrogen Rule compliance (even mass, odd protonated mass).
  • Soft Fragmentation (Low CE - 15 eV):

    • Target the "Peripheral" losses. Look for the loss of the methoxy group (

      
      ) or methanol (
      
      
      
      ).
  • Hard Fragmentation (High CE - 45 eV):

    • Target "Skeletal" cleavage. Look for the breakdown of the pyrazine/pyrimidine core (Retro-Diels-Alder reactions).

  • Differentiation Logic:

    • Compare ratios of

      
       vs. 
      
      
      
      to distinguish methyl esters from free acids or ethyl esters.

Fragmentation Mechanism & Pathway Analysis

The fragmentation of Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate is governed by the stability of the bi-heteroaryl core and the lability of the ester group.

Primary Pathway: Ester Cleavage (The "Signature" Transition)

The most abundant product ion typically arises from


-cleavage adjacent to the carbonyl group.
  • Transition:

    
     217.07 
    
    
    
    
    
    185.04 (Loss of Methanol, 32 Da) or
    
    
    186.05 (Loss of Methoxy, 31 Da).
  • Mechanism:

    • Loss of

      
       (-31 Da):  Generates the stable acylium ion (
      
      
      
      ). This is the standard pathway for aromatic methyl esters.
    • Loss of

      
       (-32 Da):  Less common in simple methyl esters but can occur via hydrogen rearrangement if a proton source (e.g., ortho-substituent) is available. For the 5-carboxylate, the -31 loss (Acylium) is dominant.
      
Secondary Pathway: Decarbonylation
  • Transition:

    
     186.05 
    
    
    
    
    
    158.05.
  • Mechanism: The acylium ion loses Carbon Monoxide (

    
    , 28 Da) to form the bi-heteroaryl cation 
    
    
    
    . This is a high-stability ion characteristic of the core scaffold.
Tertiary Pathway: Ring Disintegration (RDA)
  • Transition:

    
     158.05 
    
    
    
    
    
    131.04.
  • Mechanism: Loss of Hydrogen Cyanide (

    
    , 27 Da) from either the pyrazine or pyrimidine ring. This is a hallmark of nitrogen-containing heterocycles.
    

FragmentationPathway Precursor Precursor [M+H]+ m/z 217.07 (C10H9N4O2)+ Acylium Acylium Ion m/z 186.05 (Loss of •OCH3) Precursor->Acylium -31 Da (Alpha-Cleavage) MethanolLoss Acid Ion (Minor) m/z 185.04 (Loss of CH3OH) Precursor->MethanolLoss -32 Da (Rearrangement) Biaryl Bi-Heteroaryl Cation m/z 158.05 (Loss of CO) Acylium->Biaryl -28 Da (-CO) Fragment_RDA Ring Fragment m/z 131.04 (Loss of HCN) Biaryl->Fragment_RDA -27 Da (-HCN)

Figure 1: Predicted MS/MS Fragmentation Tree for Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate. The solid lines indicate the major energy pathways (Alpha-cleavage followed by decarbonylation).

Comparative Analysis: Product vs. Alternatives

In drug development, you are rarely analyzing this compound in isolation. You are distinguishing it from Regioisomers (impurities from synthesis) or Hydrolysis Products (degradants).

Comparison 1: vs. The Regioisomer (4-Carboxylate)

Alternative: Methyl 2-(pyrazin-2-yl)pyrimidine-4-carboxylate.

  • Structural Difference: The ester group is at position 4 (ortho to the ring nitrogens) vs. position 5 (meta to the ring nitrogens).

  • Performance/Differentiation:

    • 5-Carboxylate (Product): Favors the formation of the Acylium ion (

      
       186) . The linear geometry prevents interaction between the ester and the ring nitrogens.
      
    • 4-Carboxylate (Alternative): Due to the "Ortho Effect," the ester carbonyl oxygen can interact with the pyrimidine ring nitrogen. This often facilitates a distinctive loss of

      
        (decarboxylation) or a more facile loss of Methanol (
      
      
      
      ) via proton transfer from the ring nitrogen (if protonated).
    • Diagnostic Ratio: The 4-isomer often shows a lower abundance of the intact acylium ion compared to the 5-isomer due to rapid secondary fragmentation.

Comparison 2: vs. The Free Acid (Hydrolysis Product)

Alternative: 2-(Pyrazin-2-yl)pyrimidine-5-carboxylic acid.

  • Context: Common degradant in stability studies.

  • Performance/Differentiation:

    • Mass Shift: Precursor is

      
       203.05 (
      
      
      
      ), a clear -14 Da shift.
    • Fragmentation: The free acid loses

      
       (-18 Da) to form the same acylium ion (
      
      
      
      185) or decarboxylates (
      
      
      , -44 Da) directly to the biaryl cation (
      
      
      159).
    • Key Identifier: Absence of the

      
       217 precursor confirms hydrolysis.
      
Summary Table: Diagnostic Ions
FeatureTarget Product (5-Ester) Regioisomer (4-Ester) Free Acid (Degradant)
Precursor (

)
217.07 217.07203.06
Primary Loss -31 Da (

)
-32 Da (

) / -59 Da (

)
-18 Da (

) / -44 Da (

)
Base Peak (Predicted)

186 (Acylium)

158 (Biaryl)

159 (Biaryl)
Mechanism Stable Acylium FormationOrtho-effect driven instabilityDecarboxylation

Differentiating Workflow (Decision Tree)

Use this logic flow to interpret your LC-MS data when an impurity with


 217 is detected.

DecisionTree Start Unknown Peak m/z 217.07 Loss31 Major Loss: -31 Da (m/z 186 dominant) Start->Loss31 MS/MS Spectrum Loss32 Major Loss: -32 Da (m/z 185 dominant) OR Rapid Decarboxylation Start->Loss32 MS/MS Spectrum Result1 ID: 5-Carboxylate (Target Product) Loss31->Result1 Acylium Stability Result2 ID: 4-Carboxylate (Regioisomer Impurity) Loss32->Result2 Ortho Effect

Figure 2: Diagnostic Decision Tree for differentiating the target 5-carboxylate from its 4-carboxylate regioisomer based on fragmentation lability.

References

  • Niessen, W. M. A. (2010). Fragmentation of Organic Ions in Electrospray Ionization Mass Spectrometry. In Encyclopedia of Spectroscopy and Spectrometry. Academic Press.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). Structural analysis of isomeric pyrimidine derivatives by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • PubChem Compound Summary. (2025). Methyl 2-methylpyrimidine-5-carboxylate (Structural Analog Data). National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

Methyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate

For researchers, scientists, and drug development professionals, the proper handling and disposal of complex heterocyclic intermediates is a cornerstone of laboratory safety and regulatory compliance. Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate is a synthetic intermediate featuring both pyrazine and pyrimidine rings alongside a methyl ester group. Because of its specific chemical architecture, it requires rigorous, self-validating disposal protocols to mitigate environmental impact and ensure personnel safety.

This guide provides field-proven, step-by-step methodologies for the containment, segregation, and disposal of this compound, explaining the mechanistic reasoning behind each operational choice.

Mechanistic Toxicology & Hazard Profile

To design a safe disposal protocol, one must first understand the chemical behavior of the waste. While specific toxicological data for every bespoke derivative may be limited, data from structurally analogous pyrimidine-5-carboxylates and pyrazine derivatives dictate that this compound must be handled as a hazardous substance[1].

  • Acute Toxicity & Irritation: The compound is classified as harmful if swallowed, inhaled, or absorbed through the skin (Acute Tox. 4)[2]. The lipophilic nature of the methyl ester facilitates rapid dermal absorption, while the nitrogen-rich aromatic rings act as severe irritants to mucous membranes, skin, and eyes[2].

  • Thermal Degradation Risks: When exposed to high heat or strong oxidizing agents, the pyrimidine and pyrazine rings break down exothermically, releasing highly toxic nitrogen oxides (NOx) and carbon oxides[2].

  • Causality in Protocol Design: Because of these degradation risks, disposal protocols must strictly isolate this compound from strong acids, bases, and oxidizers to prevent spontaneous gas evolution and pressure buildup in waste containers[1].

Operational Safety & Engineering Controls

Before initiating any waste consolidation or disposal procedures, establish the following engineering controls and Personal Protective Equipment (PPE)[1][3]:

  • Ventilation: All handling, including the transfer of dry powders or spent solutions, must be conducted within a certified chemical fume hood to mitigate the inhalation of aerosolized particulates[1].

  • Hand Protection: Use heavy-duty nitrile or neoprene gloves. Rationale: These materials provide a highly cross-linked barrier that resists permeation by lipophilic heterocyclic esters better than standard latex[1].

  • Eye/Skin Protection: Safety goggles (or a face shield for large liquid transfers) and a standard laboratory coat are mandatory to prevent localized contact dermatitis[3].

Step-by-Step Disposal Methodology

The primary and recommended method for the disposal of pyrimidine derivatives is through a licensed environmental waste management company via high-temperature incineration[1]. Follow this self-validating workflow to prepare the waste for Environmental Health and Safety (EHS) transfer.

Step 1: Chemical Segregation Never mix Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate waste with incompatible chemical streams (e.g., peroxides, nitric acid, or strong reducing agents)[1]. Keep halogenated and non-halogenated solvent wastes containing this compound in strictly separate streams to prevent cross-reactivity and to comply with standard EHS incineration profiling.

Step 2: Primary Containment

  • Solid Waste: Collect contaminated gloves, weighing paper, and empty vials in sealable, clearly labeled plastic bags or lined metal cans[3].

  • Liquid Waste: Store spent solutions in tightly sealed High-Density Polyethylene (HDPE) or amber glass containers[3]. Rationale: Heterocyclic aromatic compounds can permeate low-density plastics over time. HDPE provides chemical resistance, while amber glass prevents UV-induced degradation that could lead to gas evolution and container rupture.

Step 3: Secondary Containment Place all primary liquid waste containers inside a secondary containment bin (e.g., a polypropylene tray) within the satellite accumulation area. This ensures that if the primary vessel fails, the hazardous liquid does not migrate into drains or incompatible waste streams[3].

Step 4: RCRA-Compliant Labeling Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratory waste must be accurately characterized[4]. Label the container with the exact chemical name ("Waste Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate") and its primary hazards ("Toxic / Irritant")[3]. Note the exact date of initial accumulation.

Step 5: EHS Transfer and Incineration Transfer the documented waste to your institution's EHS department. Rationale for Incineration: The robust carbon-nitrogen bonds in the pyrimidine and pyrazine rings require extreme thermal degradation to prevent environmental persistence. Approved hazardous waste incinerators are equipped with scrubbers that neutralize the resulting nitrogen oxides (NOx), preventing atmospheric pollution[1][2].

Spill Response & Decontamination Protocol

In the event of an accidental release, a rapid, systematic response is required to prevent exposure and environmental contamination.

  • Evacuate & Ventilate: Immediately clear personnel from the area, move upwind, and ensure maximum fume hood exhaust is active[3].

  • Containment: Wearing full PPE, surround the spill with an inert absorbent material such as commercial spill absorbents, dry sand, or vermiculite[1]. Do not use combustible absorbents like sawdust.

  • Collection: Carefully sweep the absorbed material using non-sparking tools to avoid generating airborne dust, and place it into a designated solid hazardous waste container[1].

  • Decontamination: Wash the spill surface with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve residual lipophilic ester, followed by a thorough wash with soap and water[1]. Collect all rinsate as hazardous liquid waste.

Visualizing the Waste Management Lifecycle

DisposalWorkflow Gen Waste Generation (Solid/Liquid) Seg Chemical Segregation (Isolate from Oxidizers) Gen->Seg Standard Process Spill Spill / Exposure Event Gen->Spill Accidental Release Cont Primary Containment (HDPE / Amber Glass) Seg->Cont Segregated Label RCRA-Compliant Labeling (Toxic/Irritant) Cont->Label Sealed EHS EHS Transfer & Profiling Label->EHS Documented Inc High-Temp Incineration (Approved Facility) EHS->Inc Final Disposal Decon Decontamination (Inert Absorbent) Spill->Decon Decon->Cont Recovered Waste

Workflow for the segregation, containment, and disposal of pyrimidine-derivative laboratory waste.

Quantitative Data & Waste Classification Table

While the pure compound itself is regulated by state and local environmental laws, its mixture with laboratory solvents often triggers specific EPA RCRA characteristic waste codes[4][5]. Use the following table to classify your specific waste stream accurately:

Waste Stream TypeExample ContentsEPA RCRA Code (Potential)Quantitative LimitsPrimary Disposal Method
Pure Solid Waste Unused/expired compound, degraded powderNone (State regulated)N/AHigh-Temp Incineration
Organic Liquid Waste Compound dissolved in Methanol or EthanolD001 (Ignitable)Flash Point < 60°C (140°F)Solvent Blending / Incineration
Aqueous Liquid Waste Compound in acidic HPLC mobile phaseD002 (Corrosive)pH ≤ 2.0 or pH ≥ 12.5Neutralization / Incineration
Contaminated Consumables Nitrile gloves, weighing paper, empty vialsNone (State regulated)N/ASolid Waste Incineration

References

  • Laboratory Environmental Sample Disposal Information Document. United States Environmental Protection Agency (EPA). [Link]

  • EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies. [Link]

Sources

Personal protective equipment for handling Methyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and disposal protocols for Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate .[1]

Status: Research Chemical (Substance not fully tested).[2][3] Assumed Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer.[2][3]

Part 1: Emergency Overview & Risk Assessment

1.1 Identification & Physicochemical Profile

  • Chemical Name: Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate[1]

  • Formula: C₁₀H₈N₄O₂[1]

  • Molecular Weight: ~216.20 g/mol [1]

  • Physical State: Solid (Typically off-white to yellow powder).[1][2]

  • Solubility:

    • High: DMSO, Dimethylformamide (DMF), Dichloromethane (DCM).[2][3]

    • Moderate: Ethyl Acetate, Methanol.[1]

    • Low/Insoluble: Water (Hydrophobic scaffold).[2][3]

1.2 Hazard Identification (GHS - Extrapolated) Since specific toxicological data is unavailable, apply Universal Precautions for novel heterocyclic esters.[2][3]

Hazard CategoryGHS CodeStatement
Skin Irritation H315 Causes skin irritation.[1][4]
Eye Irritation H319 Causes serious eye irritation.[1][4]
STOT - SE H335 May cause respiratory irritation.[1]
Acute Toxicity H302 Harmful if swallowed (Assumed for nitrogenous heterocycles).[2][3][5]

1.3 Emergency Response

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1] Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][4] Remove contaminated clothing.[1][5]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1]

  • Spill (Solid): Do not dry sweep.[2][3] Wet with inert solvent (e.g., heptane) or use a HEPA-filtered vacuum to prevent dust generation.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Selection Logic: The primary risk is particulate inhalation during weighing and dermal absorption during solubilization (DMSO enhances skin permeability).[2][3]

TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing (<10 mg) Fume Hood (Sash <18")Nitrile (Double Gloved)Safety GlassesLab Coat
Weighing (>100 mg) Fume Hood + N95 MaskNitrile (0.11 mm min)Safety GogglesLab Coat + Tyvek Sleeves
Solubilization (DMSO) Fume HoodButyl Rubber or Double NitrileSafety GogglesLab Coat + Apron
Spill Cleanup P100 / N99 RespiratorNitrile (Double)Face ShieldTyvek Suit

Critical Note on Gloves: Standard nitrile gloves provide fair protection against the solid.[1] However, if dissolved in DMSO , nitrile permeation breakthrough occurs in <5 minutes. Use Silver Shield laminate gloves or change nitrile gloves immediately upon splash contact.[1]

Part 3: Operational Handling Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent aerosolization of the solid powder.[1]

  • Engineering Control: Operate strictly within a certified chemical fume hood.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat.[1] Heterocyclic powders are prone to static charge and "jumping."[1]

  • Transfer:

    • Place the receiving vial inside the balance draft shield if possible.[1]

    • Use a disposable anti-static weighing boat.[1]

    • Do not return excess material to the stock bottle (prevents cross-contamination).[2][3]

Protocol B: Solubilization (Stock Solution Setup)

Objective: Create a 10 mM stock in DMSO.

  • Calculation: To make 1 mL of 10 mM solution, weigh 2.16 mg of solid.

  • Solvent Addition:

    • Add DMSO dropwise down the side of the vial to wash down powder.[1]

    • Vortex for 30 seconds.

    • Observation: If turbidity persists, sonicate at 40°C for 5 minutes.

  • Storage:

    • Aliquot into amber glass vials (prevent photodegradation).

    • Store at -20°C .

    • Stability:[1][4] Esters are susceptible to hydrolysis.[1] Avoid repeated freeze-thaw cycles.[1]

Part 4: Waste Disposal & Deactivation

Disposal Logic: This compound contains nitrogen but no halogens.[1] It must be segregated from halogenated solvents (like DCM) unless mixed during the experiment.[2][3]

Step-by-Step Disposal Flow:

  • Solid Waste:

    • Collect contaminated weighing boats, gloves, and paper towels in a Hazardous Solid Waste bag (Yellow/Red bag depending on facility).[2][3]

    • Label as: "Contaminated Debris: Heterocyclic Ester."

  • Liquid Waste (Mother Liquors):

    • Scenario A (DMSO/Methanol): Dispose in Non-Halogenated Organic Waste .[2][3]

    • Scenario B (DCM/Chloroform): Dispose in Halogenated Organic Waste .[2][3]

    • Aqueous Waste: Do not pour down the drain.[1] Collect in Aqueous Hazardous Waste.

  • Empty Containers:

    • Rinse the original bottle 3x with Acetone.[1]

    • Deface the label.[1]

    • Discard as glass waste.[1]

Part 5: Visualizations

Figure 1: PPE Decision Logic for Handling Novel Heterocycles

PPE_Logic Start Start: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Qty Quantity? Solid->Qty Solvent Solvent Type? Liquid->Solvent LowQty < 10 mg Qty->LowQty HighQty > 100 mg Qty->HighQty PPE_Low Standard PPE: Nitrile Gloves Lab Coat Fume Hood LowQty->PPE_Low PPE_High Enhanced PPE: Double Nitrile N95 Respirator Tyvek Sleeves HighQty->PPE_High Volatile Volatile (DCM, MeOH) Solvent->Volatile Penetrating Penetrating (DMSO, DMF) Solvent->Penetrating PPE_Vol Fume Hood Essential Splash Goggles Standard Nitrile Volatile->PPE_Vol PPE_Pen CRITICAL HAZARD: Butyl Rubber Gloves OR Double Nitrile (Change <5m) Face Shield Penetrating->PPE_Pen

Caption: Decision tree for selecting appropriate Personal Protective Equipment based on physical state and solvent carrier risks.[1]

Figure 2: Operational Workflow for Synthesis Setup

Workflow Prep 1. Preparation (Check Hood Airflow) Weigh 2. Weighing (Anti-static Gun) Prep->Weigh PPE On Dissolve 3. Solubilization (Add DMSO) Weigh->Dissolve Transfer React 4. Reaction Setup (Inert Atmosphere) Dissolve->React Add Reagents Waste 5. Disposal (Segregate Streams) React->Waste Quench

Caption: Step-by-step operational workflow ensuring containment from preparation to disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-pyrazinecarboxylate (Structural Analog). Retrieved from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Skin and Eye Irritation.[1] Retrieved from [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.